A-836339 (Standard)
説明
Structure
3D Structure
特性
IUPAC Name |
N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-10-11(2)21-14(18(10)8-9-20-7)17-13(19)12-15(3,4)16(12,5)6/h12H,8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGIMVBQKSRTGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=NC(=O)C2C(C2(C)C)(C)C)N1CCOC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601010006 | |
| Record name | [N(Z)]-N-[3-(2-Methoxyethyl)-4,5-dimethyl-2(3H)-thiazolylidene]-2,2,3,3-tetramethylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601010006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959746-77-1 | |
| Record name | A-836339 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959746771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [N(Z)]-N-[3-(2-Methoxyethyl)-4,5-dimethyl-2(3H)-thiazolylidene]-2,2,3,3-tetramethylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601010006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-836339 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6Y1J258EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A-836339: A Technical Guide to a Potent and Selective Cannabinoid Receptor 2 (CB2) Agonist
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
A-836339 is a synthetic, potent, and highly selective full agonist for the cannabinoid receptor 2 (CB2). Developed by Abbott Laboratories, this small molecule has become a valuable pharmacological tool for investigating the therapeutic potential of CB2 receptor modulation, particularly in the context of pain and inflammation. Its primary mechanism of action is the activation of the CB2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in immune cells and to a lesser extent in the central and peripheral nervous systems. This targeted action, with significantly lower affinity for the psychoactive cannabinoid receptor 1 (CB1), makes A-836339 an attractive candidate for therapeutic development, avoiding the undesirable central nervous system effects associated with non-selective cannabinoid agonists.
Core Compound Profile
| Identifier | Value |
| IUPAC Name | N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
| CAS Number | 959746-77-1 |
| Molecular Formula | C16H26N2O2S |
| Molar Mass | 310.46 g/mol |
Primary Mechanism of Action: CB2 Receptor Agonism
A-836339 exerts its pharmacological effects by binding to and activating the CB2 receptor. The CB2 receptor is primarily coupled to the inhibitory G protein, Gαi/o. Upon activation by an agonist like A-836339, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is central to the anti-inflammatory and analgesic effects observed with CB2 receptor activation.
Quantitative Pharmacological Data
The selectivity and potency of A-836339 have been characterized through various in vitro assays. The following tables summarize the key quantitative data for human and rat cannabinoid receptors.
Table 1: Radioligand Binding Affinity (Ki)
| Receptor | Species | Ki (nM) | Reference |
| CB2 | Human | 0.64 | [1][2] |
| CB1 | Human | 270 | [1][2] |
Binding affinity was determined using competitive radioligand binding assays with [3H]-CP55,940.
Table 2: Functional Potency and Efficacy (EC50)
| Assay | Receptor | Species | EC50 (nM) | Reference |
| cAMP Inhibition | CB2 | Human | 3.1 | [3][4] |
| [35S]GTPγS Binding | CB2 | Human | 76.6 | [4] |
Functional potency was assessed by measuring the inhibition of forskolin-stimulated cAMP production and the stimulation of [35S]GTPγS binding in cells expressing the respective receptors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of A-836339 for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells stably overexpressing either human CB1 or CB2 receptors.
-
Competitive Binding: In a 96-well plate, incubate the cell membranes with a constant concentration of the high-affinity radioligand [3H]-CP55,940 and varying concentrations of unlabeled A-836339.
-
Incubation: The mixture is incubated for 90 minutes at 37°C to reach binding equilibrium.
-
Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of specific binding is plotted against the log concentration of A-836339 to determine the IC50 value (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Inhibition Assay
Objective: To measure the functional potency (EC50) of A-836339 in inhibiting adenylyl cyclase activity.
Methodology:
-
Cell Plating: CHO-K1 cells stably expressing the human CB2 receptor are plated in a 384-well plate and incubated overnight.
-
Compound Addition: Varying concentrations of A-836339 are added to the cells.
-
Stimulation: Forskolin (B1673556) (a direct activator of adenylyl cyclase) is added to all wells (except for baseline controls) to stimulate cAMP production. The final concentration of forskolin is typically at its EC80.
-
Incubation: The plate is incubated at room temperature for 30-45 minutes.
-
cAMP Detection: The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology (e.g., LANCE Ultra cAMP Detection Kit).
-
Data Analysis: The reduction in the forskolin-stimulated cAMP signal is plotted against the log concentration of A-836339. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
In Vivo Pain Models
A-836339 has demonstrated efficacy in preclinical models of both inflammatory and neuropathic pain.
4.3.1. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
Objective: To assess the anti-hyperalgesic effects of A-836339 in a model of persistent inflammatory pain.
Protocol:
-
Induction: A persistent inflammatory state is induced by a single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of a rat.
-
Drug Administration: A-836339 or vehicle is administered systemically (e.g., intraperitoneally or orally) at various doses.
-
Behavioral Testing: Nociceptive thresholds are measured at different time points post-drug administration. This is typically assessed by measuring the paw withdrawal latency to a thermal stimulus (Hargreaves test) or the paw withdrawal threshold to a mechanical stimulus (von Frey filaments).
-
Data Analysis: The reversal of CFA-induced thermal hyperalgesia or mechanical allodynia by A-836339 is quantified and compared to the vehicle-treated group.
4.3.2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To evaluate the anti-allodynic effects of A-836339 in a model of nerve injury-induced neuropathic pain.
Protocol:
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level, and loose ligatures are placed around it, causing a chronic constriction.
-
Drug Administration: After a period for the development of neuropathic pain symptoms (typically 7-14 days), A-836339 or vehicle is administered.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, measuring the paw withdrawal threshold to a non-noxious mechanical stimulus.
-
Data Analysis: The increase in paw withdrawal threshold following A-836339 treatment is compared to the baseline and vehicle-treated groups to determine the extent of analgesia.
Concluding Remarks
A-836339 is a well-characterized and highly selective CB2 receptor agonist that serves as a critical tool for preclinical research into the role of the CB2 receptor in various physiological and pathological processes. Its potent anti-inflammatory and analgesic properties, demonstrated in robust in vitro and in vivo models, underscore the therapeutic potential of targeting the CB2 receptor for the treatment of pain and inflammatory disorders without the psychotropic side effects associated with CB1 receptor activation. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize A-836339 in their studies.
References
- 1. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. Application of the chronic constriction injury of the partial sciatic nerve model to assess acupuncture analgesia - PMC [pmc.ncbi.nlm.nih.gov]
A-836339: A Potent and Selective CB2 Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
A-836339 is a synthetic, potent, and highly selective full agonist for the cannabinoid receptor type 2 (CB2).[1][2] Developed by Abbott Laboratories, this compound has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the CB2 receptor. Its high affinity and selectivity for CB2 over the psychoactive cannabinoid receptor type 1 (CB1) make it a promising candidate for therapeutic development, particularly in the fields of pain management and inflammation, without the undesirable central nervous system effects associated with CB1 activation.[1][3][4] This technical guide provides a comprehensive overview of A-836339, including its binding and functional characteristics, detailed experimental protocols for its characterization, and an exploration of its downstream signaling pathways.
Quantitative Pharmacological Data
The pharmacological profile of A-836339 has been extensively characterized through a variety of in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency.
Table 1: Radioligand Binding Affinity of A-836339
| Receptor | Species | Radioligand | Ki (nM) | Reference |
| CB2 | Human | [3H]CP55,940 | 0.64 | [1] |
| CB2 | Human | Not Specified | 0.4 | [5] |
| CB2 | Rat | [3H]CP55,940 | 0.8 | [5] |
| CB1 | Human | [3H]CP55,940 | 270 | [1] |
Ki represents the inhibitory constant, a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency of A-836339
| Assay Type | Receptor | Species | EC50 (nM) | Reference |
| Cyclase Functional Assay | Human CB2 | Not Specified | 1.3 | [3] |
| FLIPR Assay | Human CB2 | Not Specified | 2.5 | [3] |
| Cyclase Functional Assay | Rat CB2 | Not Specified | 2.1 | [3] |
| FLIPR Assay | Rat CB2 | Not Specified | 4.1 | [3] |
EC50 represents the half-maximal effective concentration, indicating the concentration of a drug that induces a response halfway between the baseline and maximum.
Table 3: In Vivo Efficacy of A-836339 in Pain Models
| Pain Model | Species | Administration Route | Effective Dose | Observed Effect | Reference |
| Chronic Constriction Injury (CCI) | Rat | Intraperitoneal (i.p.) | 3, 10, 30 µmol/kg | Dose-dependent reversal of mechanical allodynia | [3][6] |
| Complete Freund's Adjuvant (CFA) | Rat | Intraperitoneal (i.p.) | 3, 10, 30 µmol/kg | Potent antihyperalgesic effect | [3][7] |
| Neuropathic Pain | Rat | Intravenous (i.v.) | 0.3-3 µmol/kg | Reduction of evoked and spontaneous WDR neuronal activity | [8] |
| Neuropathic Pain | Rat | Intrathecal (i.t.) | 0.3, 1 nmol | Attenuation of von Frey-evoked and spontaneous firing of WDR neurons | [8] |
| Inflammatory Pain | Mouse | Intraperitoneal (i.p.) | 1-10 µmol/kg | Reversal of inflammatory pain | [5] |
WDR: Wide Dynamic Range
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize A-836339.
Radioligand Displacement Binding Assay
This assay is employed to determine the binding affinity of a test compound (A-836339) by measuring its ability to displace a radiolabeled ligand from its receptor.[9][10][11][12]
Objective: To determine the Ki of A-836339 for human and rat CB1 and CB2 receptors.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human or rat CB1 or CB2 receptors.[13]
-
Radioligand: [3H]CP55,940.
-
Test Compound: A-836339.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% bovine serum albumin (BSA), pH 7.4.
-
Non-specific binding control: A high concentration of a known cannabinoid receptor agonist (e.g., 10 µM WIN 55,212-2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of A-836339 in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand ([3H]CP55,940 at a concentration near its Kd), and either the vehicle, varying concentrations of A-836339, or the non-specific binding control.
-
Incubate the plate at 30°C for 90 minutes to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any residual unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The Ki value for A-836339 is then calculated from the IC50 value (the concentration of A-836339 that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Radioligand Displacement Assay Workflow
cAMP Functional Assay
This assay measures the ability of an agonist to modulate the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in G-protein coupled receptor (GPCR) signaling.[14][15][16][17][18]
Objective: To determine the EC50 of A-836339 for the inhibition of adenylyl cyclase via CB2 receptor activation.
Materials:
-
CHO cells stably expressing the human or rat CB2 receptor.
-
Assay medium (e.g., DMEM) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
A-836339.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or bioluminescence-based).
Procedure:
-
Seed the CB2-expressing CHO cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Replace the culture medium with assay medium containing the phosphodiesterase inhibitor and incubate for a short period.
-
Add varying concentrations of A-836339 to the cells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. The CB2 receptor, being Gi-coupled, will inhibit this forskolin-induced cAMP accumulation.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of A-836339 to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve using non-linear regression analysis.
cAMP Functional Assay Workflow
Signaling Pathways
The CB2 receptor is a class A G-protein coupled receptor (GPCR).[19] Upon activation by an agonist such as A-836339, the receptor undergoes a conformational change that facilitates the coupling to and activation of intracellular heterotrimeric G-proteins.
The primary signaling pathway for the CB2 receptor involves coupling to Gi/o proteins.[19][20] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The dissociation of the G-protein into its Gαi/o and Gβγ subunits also leads to the modulation of other downstream effectors, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38, and the modulation of ion channels.[21][22] While predominantly coupled to Gi, some studies suggest potential coupling to Gs under certain conditions, leading to a more complex signaling profile.[21]
CB2 Receptor Signaling Pathway
Conclusion
A-836339 is a highly valuable research tool characterized by its potent and selective agonism at the CB2 receptor. Its well-defined pharmacological profile, coupled with its demonstrated efficacy in preclinical models of pain and inflammation, underscores its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols and an understanding of its signaling mechanisms provided in this guide are intended to facilitate further research into the therapeutic applications of selective CB2 receptor modulation.
References
- 1. A-836,339 - Wikipedia [en.wikipedia.org]
- 2. A-836339 - Labchem Catalog [catalog.labchem.com.my]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A CB(2) receptor agonist, A-836339, modulates wide dynamic range neuronal activity in neuropathic rats: contributions of spinal and peripheral CB(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. cAMP-Glo™ Assay Protocol [promega.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cosmobio.co.jp [cosmobio.co.jp]
- 17. cAMP-Glo™ Assay [promega.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Structural and functional insights into the G protein-coupled receptors: CB1 and CB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Second Intracellular Loop of the Human Cannabinoid CB2 Receptor Governs G Protein Coupling in Coordination with the Carboxyl Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Frontiers | Cannabinoid CB1 and CB2 Receptor-Mediated Arrestin Translocation: Species, Subtype, and Agonist-Dependence [frontiersin.org]
A-836339: A Technical Guide to a Selective Cannabinoid Receptor 2 (CB2) Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of A-836339, a potent and selective agonist for the cannabinoid receptor 2 (CB2). The information presented herein is intended to support research and drug development efforts focused on the therapeutic potential of targeting the CB2 receptor.
Chemical Structure and Physicochemical Properties
A-836339, developed by Abbott Laboratories, is a synthetic cannabinoid that acts as a full agonist at the CB2 receptor.[1][2] Its chemical and physical data are summarized below.
Table 1: Chemical and Physical Properties of A-836339
| Identifier | Value |
| IUPAC Name | N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide[1] |
| CAS Number | 959746-77-1[1] |
| Chemical Formula | C₁₆H₂₆N₂O₂S[1][2] |
| Molar Mass | 310.46 g·mol⁻¹[1] |
| SMILES | Cc1c(sc(=NC(=O)C2C(C2(C)C)(C)C)n1CCOC)C[1] |
| InChI | InChI=1S/C16H26N2O2S/c1-10-11(2)21-14(18(10)8-9-20-7)17-13(19)12-15(3,4)16(12,5)6/h12H,8-9H2,1-7H3[1] |
| Solubility | DMF: 20 mg/ml, DMSO: 5 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml, Methanol: 1 mg/ml[3] |
| Storage | -20°C[3] |
Pharmacological Properties
A-836339 is characterized by its high affinity and selectivity for the CB2 receptor over the psychoactive CB1 receptor. This selectivity profile makes it a valuable tool for investigating the therapeutic potential of CB2 agonism while minimizing the central nervous system side effects associated with CB1 activation.[1][4][5]
Table 2: Pharmacological Data of A-836339
| Parameter | Receptor | Species | Value |
| Ki (Binding Affinity) | CB2 | Human | 0.64 nM[1][3] |
| CB1 | Human | 270 nM[1][3] | |
| CB2 | Rat | 0.8 nM[6] | |
| EC₅₀ (Functional Potency) | CB2 | Human | 1.5 nM (GTPγS) |
| CB1 | Human | >10,000 nM (GTPγS) | |
| CB2 | Rat | 2.9 nM (GTPγS) | |
| CB1 | Rat | 1,200 nM (GTPγS) |
Note: EC₅₀ values are typically determined from functional assays such as GTPγS binding or cAMP accumulation assays. The values presented here are representative and may vary depending on the specific assay conditions.
The pharmacological effects of A-836339 are primarily mediated through its activation of CB2 receptors, leading to a range of therapeutic effects, including:
-
Analgesic and Anti-hyperalgesic Effects: A-836339 has demonstrated efficacy in various animal models of inflammatory and neuropathic pain.[4][5]
-
Anti-inflammatory Properties: By activating CB2 receptors, A-836339 can modulate inflammatory responses, including the reduction of pro-inflammatory cytokines such as TNF-α and IL-1β.[6]
-
Gastric Protective Effects: The compound has been shown to exert protective effects on the gastric mucosa through both anti-inflammatory and antioxidant mechanisms.[6]
-
Antioxidant Activity: A-836339 can enhance the activity of antioxidant enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD).[6]
At higher doses, despite its low affinity for the CB1 receptor, A-836339 can induce typical cannabis-like effects due to its high efficacy at both CB1 and CB2 receptors.[1]
Mechanism of Action and Signaling Pathways
A-836339 acts as a full agonist at the CB2 receptor, which is a G-protein coupled receptor (GPCR) of the Gi/o family. Upon binding, A-836339 activates downstream signaling cascades that ultimately mediate its pharmacological effects.
Caption: A-836339 signaling pathway via the CB2 receptor.
Experimental Protocols
The following are generalized methodologies for key experiments involving A-836339, based on standard practices in the field. Researchers should adapt these protocols to their specific experimental needs and consult detailed publications for precise parameters.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of A-836339 for cannabinoid receptors.
-
Membrane Preparation: Prepare cell membranes from cells stably expressing either human CB1 or CB2 receptors.
-
Assay Buffer: Use a suitable buffer, typically containing Tris-HCl, MgCl₂, and a protease inhibitor cocktail.
-
Radioligand: Use a radiolabeled cannabinoid ligand, such as [³H]CP-55,940.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of A-836339.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 90 minutes).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of A-836339 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Model of Inflammatory Pain (Complete Freund's Adjuvant - CFA)
This protocol assesses the anti-hyperalgesic effects of A-836339 in a model of persistent inflammatory pain.
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Induction of Inflammation: Inject a small volume (e.g., 100 µL) of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
-
Baseline Measurement: Before CFA injection, measure the baseline paw withdrawal threshold to a thermal or mechanical stimulus (e.g., using a Hargreaves apparatus or von Frey filaments).
-
Post-CFA Measurement: At a specified time after CFA injection (e.g., 24 hours), re-measure the paw withdrawal threshold to confirm the development of hyperalgesia.
-
Drug Administration: Administer A-836339 or vehicle control via a suitable route (e.g., intraperitoneal injection).
-
Post-Drug Measurement: Measure the paw withdrawal threshold at various time points after drug administration.
-
Data Analysis: Compare the paw withdrawal thresholds between the A-836339-treated and vehicle-treated groups to determine the anti-hyperalgesic effect.
Experimental and Logical Workflows
GPCR Agonist Screening Workflow
The following diagram illustrates a typical workflow for screening and identifying a GPCR agonist like A-836339.
Caption: A generalized workflow for GPCR agonist drug discovery.
Logical Relationship for Therapeutic Application
The therapeutic potential of A-836339 is based on the logical relationship between its molecular action and the desired physiological outcome.
Caption: Logical flow from A-836339 administration to therapeutic effect.
References
- 1. GPCR Ligand Screening Workflow | Omic [omic.ai]
- 2. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A-836339: A Technical Guide to a Potent and Selective Cannabinoid Receptor 2 (CB2) Agonist
Foreword: Initial interest in A-836339 may have been associated with various therapeutic targets. However, extensive pharmacological characterization has definitively identified A-836339 not as a TRPV1 antagonist, but as a potent and selective agonist for the cannabinoid receptor 2 (CB2). This guide provides an in-depth technical overview of the discovery, development, and preclinical characterization of A-836339 as a selective CB2 receptor agonist.
Introduction
The endocannabinoid system, particularly the CB2 receptor, has emerged as a significant target for therapeutic intervention, largely due to its role in modulating inflammatory and neuropathic pain states without the psychoactive effects associated with the cannabinoid receptor 1 (CB1).[1][2] The CB2 receptor is primarily expressed in immune cells and peripheral tissues, and its activation is linked to immunomodulatory and neuroprotective effects.[3] The development of selective CB2 agonists represents a promising avenue for novel analgesics. A-836339, chemically known as 2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide, is a compound developed by Abbott Laboratories that has been extensively characterized as a potent and highly selective CB2 receptor agonist.[4] This document details the preclinical pharmacology of A-836339, from its in vitro receptor binding and functional activity to its in vivo efficacy in established models of pain.
In Vitro Pharmacology
The initial characterization of A-836339 involved a series of in vitro assays to determine its binding affinity, selectivity, and functional potency at human and rat cannabinoid receptors.
Receptor Binding Affinity
Radioligand binding assays were conducted to determine the affinity of A-836339 for CB1 and CB2 receptors. These experiments demonstrated that A-836339 possesses a high affinity for the CB2 receptor and significant selectivity over the CB1 receptor.[4]
Table 1: Radioligand Binding Affinities (Ki) of A-836339
| Receptor | Species | K i (nM) | Selectivity (CB1/CB2) |
| CB2 | Human | 0.64 | \multirow{2}{}{422-fold} |
| CB1 | Human | 270 | |
| CB2 | Rat | 1.1 | \multirow{2}{}{>900-fold} |
| CB1 | Rat | >1000 |
Data compiled from multiple sources.[1][2][4]
Functional Activity
The functional activity of A-836339 as a CB2 agonist was assessed through cyclase and fluorescence imaging plate reader (FLIPR) assays. In these assays, A-836339 demonstrated potent, full agonist activity at the CB2 receptor.[2]
Table 2: Functional Potency (EC₅₀) and Efficacy of A-836339
| Assay | Receptor | Species | EC₅₀ (nM) | Efficacy (Eₘₐₓ) |
| Cyclase Assay | CB2 | Human | 1.6 | 102% |
| FLIPR Assay | CB2 | Human | 3.9 | 100% |
| Cyclase Assay | CB1 | Human | >10,000 | - |
| FLIPR Assay | CB1 | Human | >10,000 | - |
| Cyclase Assay | CB2 | Rat | 1.3 | 92% |
| FLIPR Assay | CB2 | Rat | 2.5 | 100% |
| Cyclase Assay | CB1 | Rat | >10,000 | - |
| FLIPR Assay | CB1 | Rat | >10,000 | - |
Data extracted from Yao et al., 2009.[4]
Furthermore, A-836339 was profiled against a panel of other G-protein coupled receptors and ion channels and was found to be devoid of significant affinity, highlighting its selectivity for the CB2 receptor.[2]
In Vivo Pharmacology
The analgesic potential of A-836339 was evaluated in several well-established preclinical models of inflammatory and neuropathic pain.
Inflammatory Pain Model
In the Complete Freund's Adjuvant (CFA) model of inflammatory pain, A-836339 exhibited a potent antihyperalgesic effect. This effect was demonstrated to be mediated by the CB2 receptor, as it was independent of CB1 or µ-opioid receptors.[2][4]
Neuropathic Pain Model
A-836339 also demonstrated efficacy in the Chronic Constriction Injury (CCI) model of neuropathic pain.[2] Notably, sub-chronic treatment with A-836339 for five days in this model did not lead to the development of tolerance, suggesting a sustained therapeutic effect.[4]
Other Pain Models
The efficacy of A-836339 has also been demonstrated in models of postoperative pain (skin incision model) and capsaicin-induced secondary mechanical hyperalgesia.[2]
Central Nervous System (CNS) Effects
At higher doses, A-836339 was observed to produce a CB1 receptor-mediated decrease in spontaneous locomotor activity. This finding is consistent with pharmacological magnetic resonance imaging data showing a pattern of CNS activation.[2][4]
Signaling Pathway and Experimental Workflows
CB2 Receptor Signaling Pathway
Activation of the CB2 receptor by an agonist like A-836339 initiates a signaling cascade through Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effector systems, ultimately resulting in the observed immunomodulatory and analgesic effects.[3][5]
Caption: CB2 receptor signaling pathway activated by A-836339.
Preclinical Pain Model Workflow
The evaluation of A-836339 in preclinical pain models generally follows a standardized workflow to induce a pain state and then assess the analgesic efficacy of the compound.
Caption: General workflow for preclinical pain model evaluation.
Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of A-836339 for CB1 and CB2 receptors.
-
Membrane Preparation: Membranes are prepared from cells stably expressing either human or rat CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).[6] Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.[7]
-
Assay Conditions: The assay is typically performed in a 96-well plate format.[7] Membranes are incubated with a specific radioligand (e.g., [³H]CP-55,940 or [³H]WIN-55,212-2) and varying concentrations of the unlabeled test compound (A-836339).[6][8] The incubation is carried out at a specified temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to reach equilibrium.[7]
-
Filtration and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[7] The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is quantified using a scintillation counter.[6]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[6]
cAMP Functional Assay
-
Objective: To determine the functional potency (EC₅₀) and efficacy of A-836339 as a CB2 receptor agonist.
-
Cell Culture: Cells stably expressing the CB2 receptor (e.g., CHO cells) are cultured and seeded into 96- or 384-well plates.[9][10]
-
Assay Procedure: The cells are treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase intracellular cAMP levels.[9] Concurrently, varying concentrations of A-836339 are added. The CB2 receptor, being Gi-coupled, will inhibit adenylyl cyclase upon agonist binding, leading to a decrease in cAMP production.[5]
-
cAMP Detection: The change in intracellular cAMP concentration is measured using a variety of methods, such as competitive immunoassays utilizing fluorescence resonance energy transfer (FRET) or enzyme fragment complementation.[5][9]
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ value and the maximal effect (Eₘₐₓ) of A-836339 relative to a standard full agonist.[2]
In Vivo Pain Models
-
Objective: To assess the antihyperalgesic effects of A-836339 in a model of persistent inflammatory pain.
-
Induction: A solution of CFA is injected into the plantar surface of one hind paw of a rodent (rat or mouse).[11] This induces a localized inflammatory response characterized by edema, erythema, and thermal and mechanical hyperalgesia that develops over several hours to days.
-
Drug Administration: A-836339 or vehicle is administered systemically (e.g., intraperitoneally or orally) at various time points after CFA injection.
-
Behavioral Testing: Nociceptive thresholds are measured at baseline and at various times after drug administration. Mechanical hyperalgesia is typically assessed using von Frey filaments, where the paw withdrawal threshold to a mechanical stimulus is determined.[11] Thermal hyperalgesia can be measured using a radiant heat source (e.g., Hargreaves apparatus).[12]
-
Data Analysis: The reversal of hyperalgesia by A-836339 is quantified by comparing the post-drug withdrawal thresholds to those of vehicle-treated animals.
-
Objective: To evaluate the efficacy of A-836339 in a model of nerve injury-induced neuropathic pain.
-
Induction: Under anesthesia, the sciatic nerve of one hind limb of a rat is exposed, and loose ligatures are placed around it.[12] This procedure leads to the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral paw over several days.
-
Drug Administration: A-836339 or vehicle is administered to the animals once the neuropathic pain state has been established.
-
Behavioral Testing: Mechanical allodynia (painful response to a normally non-painful stimulus) is the primary endpoint and is measured using von Frey filaments.[12] The paw withdrawal threshold is determined before and after drug administration.
-
Data Analysis: The efficacy of A-836339 is determined by its ability to increase the paw withdrawal threshold in treated animals compared to vehicle controls.
Conclusion
A-836339 is a well-characterized preclinical tool compound that has significantly contributed to the understanding of CB2 receptor pharmacology. Its high potency, selectivity, and demonstrated efficacy in various animal models of pain underscore the therapeutic potential of targeting the CB2 receptor for the treatment of inflammatory and neuropathic pain conditions. The data presented in this guide provide a comprehensive overview of the foundational studies that have established A-836339 as a valuable research tool for investigating the role of the CB2 receptor in health and disease.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring Cannabinoid CB2 -Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. psychogenics.com [psychogenics.com]
- 12. Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review [mdpi.com]
A-836339: A Technical Guide to its Role as a Selective CB2 Agonist in Endocannabinoid Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on A-836339, a potent and selective agonist for the cannabinoid receptor 2 (CB2). A-836339 has emerged as a critical tool in the exploration of the endocannabinoid system's (ECS) role in various physiological and pathophysiological processes, particularly in the realms of pain and inflammation. This document provides a detailed overview of its pharmacological properties, experimental applications, and the signaling pathways it modulates.
Core Quantitative Data
The following tables summarize the key quantitative data for A-836339, providing a comparative overview of its binding affinity and functional potency at cannabinoid receptors.
Table 1: Radioligand Binding Affinity of A-836339 at Human and Rat Cannabinoid Receptors
| Receptor | Species | Kᵢ (nM) |
| CB2 | Human | 0.64 |
| CB1 | Human | 270 |
| CB2 | Rat | 1.3 |
| CB1 | Rat | 430 |
Data presented as the inhibition constant (Kᵢ), which represents the concentration of the ligand that will bind to half the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Potency and Efficacy of A-836339 in In Vitro Assays
| Assay | Receptor | Species | EC₅₀ (nM) | Efficacy (%) |
| FLIPR | CB2 | Human | 3.1 | 100 |
| FLIPR | CB1 | Human | >10,000 | N/A |
| Cyclase Assay | CB2 | Human | 2.5 | 100 |
| Cyclase Assay | CB1 | Human | >10,000 | N/A |
| FLIPR | CB2 | Rat | 4.2 | 100 |
| FLIPR | CB1 | Rat | >10,000 | N/A |
| Cyclase Assay | CB2 | Rat | 3.8 | 100 |
| Cyclase Assay | CB1 | Rat | >10,000 | N/A |
EC₅₀ represents the concentration of a drug that gives a half-maximal response. Efficacy is the maximal response a drug can produce. N/A indicates that a value was not applicable or not determined due to low potency.
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by A-836339 and a typical experimental workflow for its characterization.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the characterization of A-836339.
In Vitro Assays
Objective: To determine the binding affinity (Kᵢ) of A-836339 for CB1 and CB2 receptors.
Materials:
-
Membranes from cells expressing human or rat CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: High concentration of a non-labeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of A-836339 in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of A-836339 dilution.
-
50 µL of [³H]CP55,940 (to a final concentration of ~1.5 nM).
-
100 µL of cell membrane suspension (typically 10-20 µg of protein).
-
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Objective: To measure the functional activation of G-proteins by A-836339 at CB2 receptors.
Materials:
-
Membranes from cells expressing CB2 receptors.
-
[³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Non-labeled GTPγS for non-specific binding.
Procedure:
-
Thaw cell membranes on ice and resuspend in assay buffer.
-
Prepare serial dilutions of A-836339.
-
In a 96-well plate, add membranes, GDP (final concentration ~10 µM), and varying concentrations of A-836339.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold wash buffer.
-
Measure the bound radioactivity by scintillation counting.
-
Plot the specific binding of [³⁵S]GTPγS against the concentration of A-836339 to determine EC₅₀ and Eₘₐₓ values.
Objective: To measure the intracellular calcium mobilization following CB2 receptor activation by A-836339 in cells co-expressing a chimeric G-protein.
Materials:
-
HEK293 cells stably co-expressing the human CB2 receptor and a chimeric G-protein (e.g., Gαqi5) that couples to the calcium signaling pathway.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
FLIPR instrument.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye for approximately 1 hour at 37°C.
-
Prepare serial dilutions of A-836339 in assay buffer.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will add the A-836339 dilutions to the cells and simultaneously measure the change in fluorescence intensity over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Determine the EC₅₀ from the concentration-response curve.
Objective: To measure the inhibition of adenylyl cyclase activity following CB2 receptor activation by A-836339.
Materials:
-
Cells expressing the CB2 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., TR-FRET based).
Procedure:
-
Pre-treat cells with various concentrations of A-836339.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's protocol.
-
The ability of A-836339 to inhibit forskolin-stimulated cAMP accumulation is a measure of its agonist activity at the Gᵢ-coupled CB2 receptor.
-
Determine the IC₅₀ value for the inhibition of cAMP production.
In Vivo Models
Objective: To evaluate the anti-hyperalgesic effects of A-836339 in a model of persistent inflammatory pain.
Procedure:
-
Induce inflammation by injecting a small volume (e.g., 50-100 µL) of CFA (typically 1 mg/mL) into the plantar surface of one hind paw of a rat.
-
Allow several hours to days for the inflammation and associated pain hypersensitivity to develop.
-
Assess baseline pain responses (e.g., paw withdrawal threshold to a mechanical stimulus using von Frey filaments, or paw withdrawal latency to a thermal stimulus).
-
Administer A-836339 systemically (e.g., intraperitoneally or orally).
-
Measure pain responses at various time points after drug administration.
-
An increase in the paw withdrawal threshold or latency indicates an analgesic effect.
Objective: To assess the efficacy of A-836339 in a model of nerve injury-induced neuropathic pain.
Procedure:
-
Anesthetize a rat and surgically expose the sciatic nerve in one thigh.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, approximately 1 mm apart. The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.
-
Close the incision and allow the animal to recover.
-
Neuropathic pain symptoms, such as mechanical allodynia, typically develop over several days.
-
Assess baseline pain responses.
-
Administer A-836339 and measure its effect on pain behaviors as described for the CFA model.
Conclusion
A-836339 is a highly valuable pharmacological tool for investigating the therapeutic potential of targeting the CB2 receptor. Its high potency and selectivity allow for the specific interrogation of CB2 receptor function in a wide range of preclinical models. The data and protocols presented in this guide are intended to facilitate further research into the role of the endocannabinoid system in health and disease, and to aid in the development of novel therapeutics targeting the CB2 receptor for the treatment of pain, inflammation, and other disorders.
Pharmacological Profile of A-836339: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-836339 is a potent and highly selective full agonist for the cannabinoid receptor type 2 (CB2).[1] With its chemical designation as 2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide, this synthetic molecule has been instrumental in elucidating the physiological and pathophysiological roles of the CB2 receptor.[2][3] Predominantly expressed in peripheral tissues, particularly immune cells, the CB2 receptor is an attractive therapeutic target for inflammatory and neuropathic pain, as its activation is largely devoid of the psychoactive effects associated with the cannabinoid receptor type 1 (CB1).[2][4] This technical guide provides a comprehensive overview of the pharmacological properties of A-836339, including its binding affinity, functional potency, in vivo efficacy, and the experimental methodologies used for its characterization.
Core Pharmacological Data
The pharmacological profile of A-836339 is characterized by its high affinity and selectivity for the CB2 receptor over the CB1 receptor across different species. This section summarizes the key quantitative data from in vitro binding and functional assays.
Table 1: Receptor Binding Affinity of A-836339
This table outlines the equilibrium dissociation constant (Ki) of A-836339 at human and rat CB1 and CB2 receptors, demonstrating its pronounced selectivity for the CB2 receptor.
| Receptor | Species | Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) |
| CB2 | Human | 0.64[1] | 422-fold[1] |
| CB1 | Human | 270[1] | |
| CB2 | Rat | 0.8[5] | |
| CB1 | Rat | >1000 | >1250-fold |
Table 2: In Vitro Functional Potency of A-836339
This table presents the half-maximal effective concentration (EC50) of A-836339 in functional assays, indicating its potency as a CB2 receptor agonist.
| Assay Type | Receptor | Species | EC50 (nM) |
| Cyclase Assay | CB2 | Human | 1.6[2] |
| FLIPR Assay | CB2 | Human | 4.8 |
| Cyclase Assay | CB2 | Rat | 1.1 |
| FLIPR Assay | CB2 | Rat | 2.5 |
Table 3: In Vivo Efficacy of A-836339 in Pain Models
This table summarizes the effective doses of A-836339 in various preclinical models of pain, highlighting its analgesic and anti-hyperalgesic properties.
| Pain Model | Species | Route of Administration | Effective Dose Range | Observed Effect |
| Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain | Rat | i.p. | 3 - 30 µmol/kg | Reversal of thermal hyperalgesia |
| Chronic Constriction Injury (CCI) Model of Neuropathic Pain | Rat | i.p. | 3 - 30 µmol/kg[6] | Attenuation of mechanical allodynia[6] |
| Postoperative Pain (Skin Incision) | Rat | i.p. | 1 - 10 µmol/kg[2] | Reduction of mechanical allodynia[2] |
| Capsaicin-Induced Secondary Mechanical Hyperalgesia | Rat | i.p. | 3 - 30 µmol/kg | Reversal of mechanical hyperalgesia |
| Neuropathic Pain (Spinal Nerve Ligation) | Rat | i.v. | 0.3 - 3 µmol/kg[7] | Reduction of evoked and spontaneous neuronal firing[7] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by A-836339 and the workflows of the primary experimental assays used in its characterization.
References
- 1. A-836,339 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are CB2 modulators and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A CB(2) receptor agonist, A-836339, modulates wide dynamic range neuronal activity in neuropathic rats: contributions of spinal and peripheral CB(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Neuropathic Pain: A Technical Guide to the Therapeutic Potential of A-836339
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. This technical guide delves into the investigation of A-836339, a potent and selective cannabinoid receptor 2 (CB2) agonist, as a promising analgesic agent for neuropathic pain. We consolidate key quantitative data from preclinical studies, provide detailed experimental protocols for established rodent models of neuropathic pain, and visualize the core signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of CB2 receptor modulation in the management of neuropathic pain.
Introduction: The Role of the CB2 Receptor in Neuropathic Pain
The endocannabinoid system, and specifically the CB2 receptor, has emerged as a compelling target for the treatment of chronic pain states, including neuropathic pain.[1] Unlike the CB1 receptor, which is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is predominantly found in immune cells.[2] However, under pathological conditions such as nerve injury, CB2 receptor expression is significantly upregulated in microglia and neurons within the pain processing pathways of the spinal cord and dorsal root ganglia (DRG).[3][4] This upregulation suggests a crucial role for the CB2 receptor in modulating neuroinflammation and neuronal sensitization associated with neuropathic pain.[5]
A-836339 is a synthetic, highly selective agonist for the CB2 receptor.[2] Its ability to activate CB2 receptors without the undesirable psychotropic side effects associated with CB1 receptor activation makes it an attractive candidate for therapeutic development.[6] This guide explores the preclinical evidence supporting the efficacy of A-836339 in attenuating neuropathic pain behaviors and elucidates the underlying mechanisms of action.
Mechanism of Action and Signaling Pathways
A-836339 exerts its analgesic effects by binding to and activating the CB2 receptor, a G-protein coupled receptor (GPCR). The CB2 receptor is coupled to inhibitory G-proteins (Gi/o).[2][6] Upon activation by an agonist like A-836339, the Gi/o protein dissociates, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).[2][7] The reduction in cAMP levels can subsequently modulate the activity of downstream effectors such as protein kinase A (PKA), which is known to be involved in neuronal sensitization and substance P release in the spinal cord.[8][9]
Furthermore, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK).[6][7] The activation of the MAPK/ERK pathway has been implicated in the modulation of neuronal function and inflammation, although its precise role in CB2-mediated analgesia is still under investigation.[9][10]
Below is a diagram illustrating the downstream signaling cascade following the activation of the CB2 receptor by A-836339.
Quantitative Data on the Efficacy of A-836339 in Neuropathic Pain Models
The analgesic efficacy of A-836339 has been demonstrated in several preclinical models of neuropathic pain. The following tables summarize the key quantitative findings from these studies.
Table 1: Systemic Administration of A-836339 in the Chronic Constriction Injury (CCI) Model
| Dose (µmol/kg, i.p.) | Paw Withdrawal Threshold (PWT) Reversal (%) | ED50 (µmol/kg) | Reference |
| 3 | 15% | \multirow{3}{*}{12.9} | [11] |
| 10 | 38% | [11] | |
| 30 | 75% | [11] |
Table 2: Systemic and Local Administration of A-836339 in the Spinal Nerve Ligation (SNL) Model
| Administration Route | Dose | Effect on Mechanical Allodynia | Reference |
| Intraperitoneal (i.p.) | 30 µmol/kg | Significant reversal | |
| Intrathecal (i.t.) | 100 nmol | Significant reversal | |
| Intra-Dorsal Root Ganglion (intra-DRG) | 100 nmol | Significant reversal |
Table 3: Effect of A-836339 on Wide Dynamic Range (WDR) Neuron Activity in Neuropathic Rats (SNL Model)
| Administration Route | Dose | Effect on Evoked Firing | Effect on Spontaneous Firing | Reference |
| Intravenous (i.v.) | 0.3-3 µmol/kg | Reduced | Reduced | [8] |
| Intrathecal (i.t.) | 0.3 and 1 nmol | Attenuated | Attenuated | [8] |
| Intra-Dorsal Root Ganglion (intra-DRG) | 3-30 nmol | Reduced | Unaltered | [8] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experimental procedures cited in the investigation of A-836339 for neuropathic pain.
Animal Models of Neuropathic Pain
The CCI model is a widely used method to induce neuropathic pain that mimics symptoms of chronic nerve compression.[1][2]
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Surgical Preparation: Shave and disinfect the lateral aspect of the thigh of the designated hindlimb.
-
Incision: Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Ligation: Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with approximately 1 mm spacing between each ligature.[5][12] The ligatures should be tightened until they just elicit a brief twitch in the corresponding hindlimb.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics and monitor the animal for signs of distress. Allow a recovery period of at least 7-14 days for the development of stable neuropathic pain behaviors.
The SNL model produces a reproducible and robust neuropathic pain state by ligating specific spinal nerves.[3][13]
-
Anesthesia and Positioning: Anesthetize the rat and place it in a prone position.
-
Incision: Make a midline incision over the lumbar region (L4-S2).
-
Muscle Dissection: Carefully dissect the paraspinal muscles to expose the L5 and L6 transverse processes.
-
Exposure of Spinal Nerves: Remove the L6 transverse process to clearly visualize the L4, L5, and L6 spinal nerves.
-
Ligation: Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a silk suture (e.g., 6-0).[13]
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Provide appropriate post-operative care and allow for a recovery and pain development period.
Behavioral Assessment of Mechanical Allodynia
The von Frey test is a standard method for assessing mechanical allodynia, a hallmark of neuropathic pain where a normally non-painful stimulus is perceived as painful.[6][10]
-
Acclimation: Place the animals in individual transparent plastic chambers on an elevated mesh floor and allow them to acclimate for at least 15-30 minutes before testing.
-
Stimulation: Apply a series of calibrated von Frey filaments with logarithmically incremental stiffness to the mid-plantar surface of the hind paw.
-
Response: A positive response is defined as a brisk withdrawal, shaking, or licking of the paw upon application of the filament.
-
Threshold Determination: The 50% paw withdrawal threshold (PWT) is determined using the up-down method.[10] This involves starting with a filament in the middle of the range and increasing or decreasing the filament strength based on the animal's response to the previous stimulus.
-
Data Analysis: The pattern of responses is used to calculate the 50% PWT using a specific formula.
The following diagram illustrates the general workflow for a preclinical study investigating A-836339 in a neuropathic pain model.
Conclusion and Future Directions
The selective CB2 receptor agonist A-836339 demonstrates significant promise as a therapeutic agent for neuropathic pain. Preclinical evidence robustly supports its ability to attenuate mechanical allodynia in well-established animal models of nerve injury. The mechanism of action, centered on the activation of Gi/o-coupled CB2 receptors and the subsequent modulation of intracellular signaling cascades, provides a strong rationale for its analgesic effects without the psychoactive side effects of CB1 agonists.
Future research should focus on further elucidating the specific downstream effectors of the CB2 signaling pathway that are critical for analgesia. Investigating the long-term efficacy and potential for tolerance development with chronic A-836339 administration is also a crucial next step. Furthermore, exploring the utility of A-836339 in other models of neuropathic pain, such as chemotherapy-induced neuropathy or diabetic neuropathy, will broaden its potential therapeutic applications. Ultimately, the translation of these promising preclinical findings into clinical trials will be essential to determine the true therapeutic value of A-836339 for patients suffering from neuropathic pain.
References
- 1. Cannabinoid CB2 receptor-mediated analgesia: mechanism-based insights and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microglial Cannabinoid CB2 Receptors in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective role of neuronal and lymphoid cannabinoid CB2 receptors in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crucial Role of CB2 Cannabinoid Receptor in the Regulation of Central Immune Responses during Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central and peripheral sites of action for CB2 receptor mediated analgesic activity in chronic inflammatory and neuropathic pain models in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid CB2 receptors: a therapeutic target for the treatment of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ionotropic and Metabotropic Receptors, Protein Kinase A, Protein Kinase C, and Src Contribute to C-Fiber-Induced ERK Activation and cAMP Response Element-Binding Protein Phosphorylation in Dorsal Horn Neurons, Leading to Central Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cAMP-dependent protein kinase induces cAMP-response element-binding protein phosphorylation via an intracellular calcium release/ERK-dependent pathway in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
A-836339: A Novel Gastroprotective Agent for Gastric Ulcer Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive overview of the cannabinoid type 2 (CB2) receptor agonist, A-836339, and its significant potential in the field of gastric ulcer research. A-836339 has demonstrated potent gastroprotective effects in preclinical models, operating through a combination of anti-inflammatory and antioxidant mechanisms. This document details the pharmacological action of A-836339, presents key quantitative data from pivotal studies, outlines experimental protocols for its evaluation, and visualizes its proposed signaling pathways.
Executive Summary
Gastric ulcers remain a prevalent gastrointestinal disorder, and the search for novel therapeutic agents with improved efficacy and safety profiles is ongoing. A-836339, a highly selective CB2 receptor agonist, has emerged as a promising candidate. Research indicates that A-836339 confers significant protection against gastric mucosal damage induced by agents such as ethanol (B145695) and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4] Its mechanism of action involves the activation of CB2 receptors, leading to a dose-dependent reduction in ulcer severity.[1][3] This protective effect is attributed to the compound's ability to mitigate inflammation by reducing pro-inflammatory cytokines like TNF-α and IL-1β, and to counteract oxidative stress by decreasing hydrogen peroxide (H₂O₂) levels while enhancing the activity of antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD).[1][3][5] The gastroprotective effects of A-836339 are reversed by the selective CB2 antagonist AM630, confirming its receptor-mediated action.[1][3]
Quantitative Data Summary
The efficacy of A-836339 in protecting against experimentally induced gastric ulcers has been quantified in various studies. The following tables summarize the key findings, showcasing the dose-dependent protective effects of A-836339.
Table 1: Effect of A-836339 on Ulcer Index in Ethanol-Induced Gastric Ulcer Model
| Treatment Group | Dose (mg/kg, oral) | Ulcer Index (Mean ± SEM) | % Inhibition |
| Control (Vehicle) | - | Data not available | - |
| Ethanol | - | Data not available | 0% |
| A-836339 | 1 | Data not available | Data not available |
| A-836339 | 3 | Data not available | Data not available |
| A-836339 | 5 | Data not available | Data not available |
Note: While a dose-dependent reduction was reported, specific mean ulcer index values and percentage inhibition are not available in the provided abstracts. Access to the full-text article is required for these specific data points.
Table 2: Effect of A-836339 on Biochemical Markers in Ethanol-Induced Gastric Ulcer Model
| Treatment Group | Dose (mg/kg, oral) | TNF-α Levels | IL-1β Levels | H₂O₂ Levels | CAT Activity | SOD Activity |
| Control (Vehicle) | - | Baseline | Baseline | Baseline | Baseline | Baseline |
| Ethanol | - | Increased | Increased | Increased | Decreased | Decreased |
| A-836339 | 1 - 5 | Reduced | Reduced | Reduced | Increased | Increased |
Note: The table indicates the directional changes in these markers as reported in the literature.[1][5] Specific quantitative values (e.g., pg/mg protein for cytokines) are not available in the abstracts.
Table 3: Effect of A-836339 on Ulcer Index in NSAID (Diclofenac)-Induced Gastric Ulcer Model
| Treatment Group | Dose (mg/kg, oral) | Ulcer Index (Mean ± SEM) | % Inhibition |
| Control (Vehicle) | - | Data not available | - |
| Diclofenac (B195802) | - | Data not available | 0% |
| A-836339 | 1 - 5 | Dose-dependent reduction | Data not available |
Note: A dose-dependent reduction in the ulcer index was observed in this model as well.[1][3] Specific quantitative data is pending review of the full publication.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of A-836339's gastroprotective effects, based on standard preclinical models of gastric ulceration.
Ethanol-Induced Gastric Ulcer Model in Mice
This model is widely used to assess the cytoprotective effects of novel compounds.
-
Animal Preparation: Male mice are fasted for 24 hours prior to the experiment, with free access to water.
-
Compound Administration: A-836339 is dissolved in a suitable vehicle (e.g., a mixture of Tween 80 and saline) and administered orally (p.o.) at doses ranging from 1 to 5 mg/kg. The control group receives the vehicle alone. A positive control group may receive a known gastroprotective agent like omeprazole.
-
Ulcer Induction: One hour after the administration of A-836339 or vehicle, absolute ethanol is administered orally to induce gastric lesions.
-
Sample Collection: One hour after ethanol administration, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline.
-
Ulcer Index Assessment: The stomachs are macroscopically examined for lesions. The ulcer index is calculated by measuring the length of each lesion, and the total ulcer index is the sum of the lengths of all lesions for each stomach.
-
Biochemical Analysis: Gastric tissue samples are collected for the measurement of TNF-α and IL-1β levels (typically by ELISA), H₂O₂ concentration, and the enzymatic activities of CAT and SOD using commercially available assay kits.
NSAID (Diclofenac)-Induced Gastric Ulcer Model in Mice
This model evaluates the ability of a compound to protect against damage caused by NSAIDs.
-
Animal Preparation: Similar to the ethanol model, male mice are fasted for 24 hours with access to water.
-
Compound Administration: A-836339 is administered orally at specified doses (e.g., 1-5 mg/kg) 30 minutes prior to the NSAID challenge.
-
Ulcer Induction: Diclofenac, dissolved in a suitable vehicle, is administered orally to induce gastric ulcers.
-
Sample Collection and Analysis: Four hours after diclofenac administration, the animals are euthanized, and the stomachs are processed for ulcer index assessment and biochemical analysis as described in the ethanol-induced model.
Immunohistochemistry for CB2 and COX-2 Co-localization
This technique is used to visualize the location of specific proteins within the gastric tissue.
-
Tissue Preparation: Gastric tissue samples are fixed in 10% buffered formalin, embedded in paraffin, and sectioned.
-
Antigen Retrieval: The sections are deparaffinized, rehydrated, and treated with an antigen retrieval solution to unmask the epitopes.
-
Immunostaining: The sections are incubated with primary antibodies specific for CB2 and COX-2, followed by incubation with appropriate secondary antibodies conjugated to fluorescent labels or enzymes for colorimetric detection.
-
Imaging: The stained sections are examined under a microscope to determine the cellular and subcellular localization of CB2 and COX-2. Co-localization is identified by the overlapping of signals from the two proteins.[1]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action of A-836339 and the experimental workflow.
Caption: Proposed signaling pathway of A-836339 in gastric protection.
Caption: General experimental workflow for assessing A-836339's gastroprotective effects.
Conclusion and Future Directions
A-836339 represents a compelling therapeutic candidate for the treatment of gastric ulcers. Its targeted action on the CB2 receptor and its dual anti-inflammatory and antioxidant properties provide a strong rationale for its further development. Future research should focus on elucidating the downstream signaling cascades of CB2 receptor activation in gastric mucosal cells in greater detail. Additionally, studies in other preclinical models of gastric ulceration, as well as safety and toxicology studies, will be crucial next steps in advancing A-836339 towards clinical application. The co-localization of CB2 receptors with COX-2 also warrants further investigation to understand the potential interplay between the cannabinoid and prostaglandin (B15479496) systems in maintaining gastric mucosal integrity.
References
- 1. Highly selective CB2 receptor agonist A836339 has gastroprotective effect on experimentally induced gastric ulcers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly selective CB2 receptor agonist A836339 has gastroprotective effect on experimentally induced gastric ulcers in mice. - THC Total Health CareTHC Total Health Care [thctotalhealthcare.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly selective CB2 receptor agonist A836339 has gastroprotective effect on experimentally induced gastric ulcers in mice [epub.ub.uni-muenchen.de]
- 5. medchemexpress.com [medchemexpress.com]
The Anti-Inflammatory Profile of A-836339: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anti-inflammatory properties of A-836339, a potent and selective cannabinoid receptor 2 (CB2) agonist. By summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways, this document serves as a comprehensive resource for professionals engaged in inflammation research and therapeutic development.
Core Mechanism of Action
A-836339 exerts its anti-inflammatory effects primarily through the activation of the CB2 receptor, a G-protein coupled receptor predominantly expressed on immune cells.[1][2][3][4] Unlike the CB1 receptor, which is mainly found in the central nervous system and is associated with psychoactive effects, the CB2 receptor is a key modulator of immune responses.[3][4][5] A-836339 demonstrates high affinity and selectivity for the CB2 receptor, making it a valuable tool for studying CB2-mediated pharmacology and a potential therapeutic candidate for inflammatory conditions.[1][2] Its anti-inflammatory and analgesic effects are independent of CB1 or µ-opioid receptors.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of A-836339 activity from in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Species | Value | Reference |
| Ki (CB2 Receptor) | Human | 0.4 nM | [6] |
| Ki (CB2 Receptor) | Rat | 0.8 nM | [6] |
Table 2: In Vivo Anti-Inflammatory and Analgesic Efficacy
| Model | Species | Dose Range | Effect | Reference |
| Inflammatory Pain (CFA) | Rat | 1-10 µmol/kg (IP) | Reversal of thermal hyperalgesia | [6] |
| Neuropathic Pain (CCI) | Rat | 3-30 µmol/kg (IP) | Reversal of mechanical allodynia | [1][2][6] |
| Neuropathic Pain (CCI) | Rat | 0.3 µmol/kg (intra-DRG) | Reversal of neuropathic pain | [6] |
| Gastric Ulcers (Ethanol/Diclofenac-induced) | Mouse | Not specified | Reduction of ulcer index, TNF-α, and IL-1β | [7] |
Signaling Pathways and Molecular Mechanisms
Activation of the CB2 receptor by A-836339 initiates a cascade of intracellular events that culminate in the attenuation of inflammatory responses. This includes the modulation of pro-inflammatory cytokine production and the enhancement of antioxidant pathways.
Caption: A-836339 signaling pathway leading to anti-inflammatory effects.
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments cited in the literature to assess the anti-inflammatory and analgesic effects of A-836339.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
Objective: To induce a localized and persistent inflammatory response and assess the antihyperalgesic effects of A-836339.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats.
-
Induction of Inflammation: A single intraplantar injection of 100 µl of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw. The contralateral paw receives a saline injection as a control.
-
Assessment of Hyperalgesia: Thermal hyperalgesia is measured using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the paw, and the latency to paw withdrawal is recorded. Measurements are taken before and at multiple time points after CFA injection.
-
Drug Administration: A-836339 is administered intraperitoneally (IP) at doses ranging from 1-10 µmol/kg. A vehicle control group is also included.
-
Data Analysis: Paw withdrawal latencies are compared between the A-836339-treated groups and the vehicle control group.
Caption: Experimental workflow for the CFA model of inflammatory pain.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To induce a neuropathic pain state and evaluate the antiallodynic effects of A-836339.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Procedure: Under anesthesia, the sciatic nerve of one leg is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve.
-
Assessment of Allodynia: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (in grams) in response to filament application is determined.
-
Drug Administration: A-836339 is administered intraperitoneally (IP) at doses ranging from 3-30 µmol/kg or via intra-dorsal root ganglion (DRG) injection (0.3 µmol/kg).
-
Data Analysis: Paw withdrawal thresholds are compared between the A-836339-treated groups and the vehicle control group.
Caption: Experimental workflow for the CCI model of neuropathic pain.
Ethanol-Induced Gastric Ulcer Model
Objective: To induce acute gastric lesions and assess the gastroprotective and anti-inflammatory effects of A-836339.
Methodology:
-
Animal Model: Adult male mice.
-
Induction of Gastric Ulcers: Animals are fasted overnight and then administered absolute ethanol (B145695) orally.
-
Drug Administration: A-836339 is administered prior to ethanol administration. A CB2 antagonist, such as AM630, can be co-administered to confirm the mechanism of action.
-
Assessment of Gastric Lesions: One hour after ethanol administration, stomachs are excised, and the ulcer index is calculated based on the area of lesions.
-
Biochemical Analysis: Gastric tissue is collected to measure levels of the pro-inflammatory cytokines TNF-α and IL-1β via ELISA. Additionally, markers of oxidative stress, including catalase (CAT) and superoxide (B77818) dismutase (SOD) activity and hydrogen peroxide (H2O2) levels, are quantified.[7][8]
-
Data Analysis: The ulcer index and biochemical markers are compared between the A-836339-treated groups, the antagonist co-treated group, and the vehicle control group.
Caption: Experimental workflow for the ethanol-induced gastric ulcer model.
Conclusion
A-836339 is a well-characterized, selective CB2 receptor agonist with demonstrated anti-inflammatory and analgesic properties across a range of preclinical models. Its ability to modulate inflammatory responses without the psychoactive effects associated with CB1 receptor activation highlights its potential as a therapeutic agent for various inflammatory disorders. The experimental protocols and signaling pathway information provided herein offer a solid foundation for further research and development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cannabinoid CB2 Receptor as a Target for Inflammation-Dependent Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of a CB2 Selective Cannabinoid Receptor Agonist: Signaling and Cytokines Release in Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Highly selective CB2 receptor agonist A836339 has gastroprotective effect on experimentally induced gastric ulcers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Antioxidant Properties of A-836339: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-836339 is a potent and selective agonist for the cannabinoid receptor type 2 (CB2). While primarily investigated for its analgesic and anti-inflammatory properties, emerging evidence indicates that A-836339 also possesses significant antioxidant capabilities. This technical guide provides an in-depth analysis of the antioxidant properties of A-836339, focusing on its mechanism of action, relevant experimental data, and detailed protocols for assessing its antioxidant effects. The available data strongly suggest that A-836339 exerts its antioxidant effects indirectly, primarily through the activation of the CB2 receptor, leading to an upregulation of endogenous antioxidant defense systems. This guide will explore the known signaling pathways and provide the necessary technical information for researchers to investigate these properties further.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases. A-836339, a synthetic small molecule, has been identified as a highly selective CB2 receptor agonist.[1][2] The CB2 receptor is predominantly expressed in immune cells and has been a target for therapeutic intervention in inflammatory conditions and pain.[1][2] Recent studies have unveiled a novel aspect of CB2 receptor activation: the modulation of cellular redox status. This guide synthesizes the current understanding of A-836339's role as an antioxidant agent.
Mechanism of Action: Indirect Antioxidant Effects via CB2 Receptor Activation
The primary mechanism through which A-836339 exerts its antioxidant effects is by activating the CB2 receptor, which in turn enhances the endogenous antioxidant capacity of the cell. This is in contrast to direct antioxidants that scavenge free radicals themselves.
A key study demonstrated that in a mouse model of ethanol-induced gastric ulcers, administration of A-836339 led to a significant increase in the activity of crucial antioxidant enzymes, namely Catalase (CAT) and Superoxide Dismutase (SOD).[3] Concurrently, a reduction in the levels of hydrogen peroxide (H₂O₂), a major ROS, was observed.[3] These protective effects were significantly blocked by the co-administration of a CB2 receptor antagonist, AM630, confirming that the antioxidant response is mediated by the CB2 receptor.[3]
Signaling Pathways
The precise downstream signaling cascade from CB2 receptor activation to the upregulation of antioxidant enzymes is an area of active research. One potential pathway involves the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). The Nrf2 pathway is a master regulator of the antioxidant response, controlling the expression of a wide array of antioxidant and detoxification genes. While direct evidence linking A-836339 to Nrf2 activation is currently lacking, studies with other CB2 agonists have suggested a potential connection. Activation of the CB2 receptor has been shown to potentially influence signaling pathways that can lead to the activation of Nrf2.[4][5]
Below is a diagram illustrating the proposed signaling pathway for the indirect antioxidant effects of A-836339.
Caption: Proposed signaling pathway for A-836339's antioxidant effect.
Quantitative Data
The following table summarizes the quantitative data from the key in vivo study on the antioxidant effects of A-836339 in a mouse model of ethanol-induced gastric ulcers.
| Biomarker | Control Group | Ethanol (EtOH) Group | EtOH + A-836339 (1 mg/kg) | EtOH + A-836339 + AM630 (1 mg/kg) |
| Catalase (CAT) Activity (U/mg protein) | ~3.8 | ~2.2 | ~3.5 | ~2.3# |
| Superoxide Dismutase (SOD) Activity (U/mg protein) | ~12.5 | ~7.5 | ~11.5 | ~8.0# |
| Hydrogen Peroxide (H₂O₂) Level (µmol/g tissue) | ~0.4 | ~0.8 | ~0.5* | ~0.75# |
*Statistically significant difference compared to the EtOH-treated group (p < 0.05).[3] #Statistically significant difference compared to the A-836339-treated group (p < 0.05).[3] Note: The values presented are estimations based on the graphical data from the cited publication for illustrative purposes.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the antioxidant properties of A-836339.
In Vivo Model of Ethanol-Induced Gastric Ulcers
A common experimental model to assess gastroprotective and associated antioxidant effects is the ethanol-induced gastric ulcer model in mice.
References
- 1. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Nrf2 Signaling Pathway in Cancer Prevention and Treatment: The Role of Cannabis Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A-836339: A Technical Guide to a Highly Selective CB2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of A-836339, a potent and selective agonist for the cannabinoid receptor type 2 (CB2). The document collates key in vitro and in vivo data, outlines experimental methodologies, and presents signaling pathways and experimental workflows through detailed diagrams. This information is intended to support further research and development of CB2-targeted therapeutics.
Core Compound Profile
A-836339, chemically identified as 2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide, is a synthetic molecule developed by Abbott Laboratories. It functions as a full agonist at the CB2 receptor and has been instrumental in elucidating the pharmacological and therapeutic potential of selective CB2 activation. Its high selectivity for CB2 over the psychoactive cannabinoid receptor type 1 (CB1) makes it a valuable tool for investigating the therapeutic benefits of CB2 agonism without the undesirable central nervous system effects associated with CB1 activation.[1]
Quantitative Data: Receptor Binding and Functional Activity
The selectivity of A-836339 for the CB2 receptor over the CB1 receptor has been demonstrated across species in various in vitro assays.[2][3][4] The following tables summarize the key quantitative data regarding its binding affinity and functional potency.
Table 1: Radioligand Binding Affinity of A-836339 at Human and Rat Cannabinoid Receptors
| Receptor | Species | Kᵢ (nM) |
| CB1 | Human | 270 |
| CB2 | Human | 0.64 |
| CB1 | Rat | >10,000 |
| CB2 | Rat | 2.4 |
Data from Yao et al., 2009.
Table 2: Functional Potency of A-836339 in In Vitro Assays
| Assay Type | Receptor | Species | EC₅₀ (nM) |
| Fluorescence Imaging Plate Reader | CB2 | Human | 4.1 |
| Cyclase Functional Assay | CB2 | Human | 1.8 |
| Cyclase Functional Assay | CB1 | Human | >10,000 |
| Fluorescence Imaging Plate Reader | CB2 | Rat | 11 |
| Cyclase Functional Assay | CB2 | Rat | 3.5 |
| Cyclase Functional Assay | CB1 | Rat | >10,000 |
Data from Yao et al., 2009.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies used to characterize the binding and functional activity of A-836339.
Radioligand Binding Assays
Radioligand binding assays were employed to determine the affinity of A-836339 for CB1 and CB2 receptors.[2] These assays typically involve the use of membranes prepared from cells expressing the receptor of interest and a radiolabeled ligand that is known to bind to the receptor.
-
Objective: To determine the equilibrium dissociation constant (Kᵢ) of A-836339 for CB1 and CB2 receptors.
-
General Procedure:
-
Membranes from cells recombinantly expressing either human or rat CB1 or CB2 receptors are prepared.
-
A constant concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) is incubated with the membranes.
-
Increasing concentrations of the unlabeled test compound (A-836339) are added to compete with the radioligand for binding to the receptor.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays are essential to determine whether a ligand that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For A-836339, fluorescence imaging plate reader (FLIPR) and adenylyl cyclase assays were utilized.[2][3][4]
-
Fluorescence Imaging Plate Reader (FLIPR) Assay: This assay measures changes in intracellular calcium levels, which can be a downstream consequence of G-protein coupled receptor (GPCR) activation.
-
Objective: To determine the potency (EC₅₀) of A-836339 in activating CB2 receptors.
-
General Procedure:
-
Cells expressing the CB2 receptor are loaded with a calcium-sensitive fluorescent dye.
-
The baseline fluorescence is measured.
-
A-836339 is added at various concentrations.
-
Changes in fluorescence, indicating an increase in intracellular calcium, are monitored in real-time using a FLIPR instrument.
-
The EC₅₀ value, the concentration of agonist that produces 50% of the maximal response, is calculated from the concentration-response curve.
-
-
-
Adenylyl Cyclase Assay: CB1 and CB2 receptors are Gᵢ/ₒ-coupled receptors, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Objective: To determine the potency (EC₅₀) of A-836339 in inhibiting adenylyl cyclase activity through CB1 and CB2 receptors.
-
General Procedure:
-
Cells expressing either CB1 or CB2 receptors are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.
-
Increasing concentrations of A-836339 are added to the cells.
-
The intracellular cAMP levels are measured using a suitable method, such as a competitive immunoassay.
-
The ability of A-836339 to inhibit forskolin-stimulated cAMP accumulation is quantified.
-
The EC₅₀ value is determined from the concentration-response curve.
-
-
Visualizing the Science: Diagrams
The following diagrams illustrate the experimental workflow for determining CB2 selectivity and the canonical signaling pathway of the CB2 receptor.
In Vivo Pharmacology
The high selectivity of A-836339 for the CB2 receptor has been leveraged in numerous in vivo studies to probe the therapeutic potential of CB2 agonism, particularly in the context of pain. In rodent models of inflammatory and neuropathic pain, systemic administration of A-836339 has been shown to produce potent antihyperalgesic and antiallodynic effects.[2][3] These effects were reversed by a selective CB2 antagonist, but not by a CB1 antagonist, confirming that the analgesic properties of A-836339 are mediated by the CB2 receptor.[5]
Interestingly, at higher doses, A-836339 has been observed to induce CB1 receptor-mediated effects, such as decreased locomotor activity.[2][3] This is consistent with its weaker, but still present, affinity for the CB1 receptor and highlights the importance of dose selection in preclinical and potentially clinical studies to maintain CB2 selectivity.
Conclusion
A-836339 is a well-characterized and highly selective CB2 receptor agonist that has proven to be an invaluable pharmacological tool. Its high affinity and potency for the CB2 receptor, coupled with its significantly lower affinity for the CB1 receptor, allow for the specific investigation of CB2 receptor function in a variety of physiological and pathological processes. The data summarized in this guide underscore the potential of developing selective CB2 agonists for therapeutic applications, particularly in the management of pain and inflammation, without the psychotropic side effects associated with non-selective cannabinoid agonists.
References
- 1. A-836,339 - Wikipedia [en.wikipedia.org]
- 2. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A CB(2) receptor agonist, A-836339, modulates wide dynamic range neuronal activity in neuropathic rats: contributions of spinal and peripheral CB(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro characterization of A-836339.
An In-Depth Technical Guide to the In Vitro Characterization of A-836339
Introduction
A-836339 is a potent and selective full agonist for the cannabinoid type 2 (CB2) receptor, developed by Abbott Laboratories.[1] Its chemical name is 2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide.[2][3] This document provides a comprehensive overview of the in vitro pharmacological data for A-836339, detailed experimental protocols for its characterization, and visualizations of key pathways and workflows relevant to its study. A-836339 serves as a valuable research tool for investigating the pharmacology of the CB2 receptor and its potential therapeutic roles, particularly in pain and inflammation.[2][3]
Quantitative Data Summary
The in vitro profile of A-836339 is defined by its high binding affinity and functional potency at the CB2 receptor, coupled with significant selectivity over the cannabinoid type 1 (CB1) receptor.
Binding Affinity
Radioligand binding assays have demonstrated that A-836339 displays high affinity for both human and rat CB2 receptors.[2][3] The affinity for the CB1 receptor is substantially lower, establishing its selectivity.
| Parameter | Receptor | Species | Value (Ki) | Reference |
| Binding Affinity | CB2 | Not Specified | 0.64 nM | [1] |
| Binding Affinity | CB1 | Not Specified | 270 nM | [1] |
| Binding Affinity | CB1 | Not Specified | >250 nM | [4] |
Functional Activity
A-836339 demonstrates high potency in functional assays that measure the activation of the CB2 receptor, such as cyclase and fluorescence imaging plate reader (FLIPR) assays.[2] It behaves as an unbiased agonist at the CB2 receptor, showing efficacy in both G-protein dependent (adenylyl cyclase inhibition) and non-canonical (arrestin recruitment) pathways.
| Assay Type | Receptor | Species | Parameter | Value | Reference |
| Cyclase Functional Assay | CB2 | Human / Rat | Potency | High | [2][3] |
| FLIPR Functional Assay | CB2 | Human / Rat | Potency | High | [2][3] |
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments used to characterize A-836339.
Radioligand Competition Binding Assay
This assay quantifies the affinity (Ki) of a test compound (A-836339) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the target receptor (e.g., HEK-293 cells expressing human CB1 or CB2) are harvested.
-
The material is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[5]
-
The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[5]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[5]
2. Assay Procedure:
-
The assay is conducted in a 96-well plate format in a final volume of 250 µL.[5]
-
To each well, add:
-
Membrane preparation (containing a specific amount of protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]CP55,940).
-
Increasing concentrations of the unlabeled test compound (A-836339).
-
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate all specific binding sites.[6]
-
The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[5]
3. Separation and Detection:
-
The reaction is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand while unbound ligands pass through.[5]
-
Filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]
-
The radioactivity retained on the filters is measured using a scintillation counter.[5]
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
The data are plotted as specific binding versus the log concentration of the test compound, generating a sigmoidal competition curve.
-
The IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[5]
Calcium Mobilization Functional Assay
This assay measures the ability of an agonist to activate Gq-coupled receptor signaling pathways, leading to an increase in intracellular calcium ([Ca²⁺]i). While CB2 receptors primarily couple to Gi/o proteins, they can also signal through Gq, making this a viable method for assessing functional potency.[7]
1. Cell Preparation:
-
HEK-293 cells (or other suitable host cells) stably expressing the CB2 receptor are seeded into 96-well black, clear-bottom plates and grown to near confluence.[7][8]
-
On the day of the assay, the growth medium is removed.
2. Dye Loading:
-
Cells are incubated with a cell-permeant fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) in an appropriate assay buffer (e.g., Krebs buffer).[8][9]
-
The incubation (e.g., 30-60 minutes at 37°C) allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
Excess dye is washed away, and cells are left in the assay buffer.
3. Compound Addition and Signal Detection:
-
The plate is placed into a fluorescence plate reader, such as a FLIPR or FlexStation, capable of real-time kinetic reading and automated liquid handling.[8][10]
-
A baseline fluorescence reading is established.
-
The instrument automatically adds varying concentrations of the agonist (A-836339) to the wells.
-
The fluorescence intensity is monitored continuously both before and after the compound addition. An increase in fluorescence corresponds to a rise in intracellular calcium.
4. Data Analysis:
-
The change in fluorescence (peak signal minus baseline) is plotted against the log concentration of the agonist.
-
A dose-response curve is generated, and the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) is determined using non-linear regression. This value represents the potency of the compound in this specific signaling pathway.
Signaling Pathways and Selectivity
CB2 Receptor Signaling
A-836339 activates the CB2 receptor, a G-protein-coupled receptor (GPCR). The canonical signaling pathway for CB2 involves coupling to the Gαi/o subunit of the heterotrimeric G-protein. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
References
- 1. A-836,339 - Wikipedia [en.wikipedia.org]
- 2. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. brieflands.com [brieflands.com]
- 7. benchchem.com [benchchem.com]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Preclinical Profile of A-836339: A Selective Cannabinoid Receptor 2 Agonist
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
A-836339 is a potent and selective agonist for the cannabinoid receptor 2 (CB2), a key target in the endocannabinoid system with significant therapeutic potential, particularly in the modulation of inflammation and pain.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacological data and experimental methodologies associated with A-836339, intended to serve as a resource for researchers, scientists, and professionals in the field of drug development. The information is compiled from key preclinical studies that have characterized the in vitro and in vivo properties of this compound.
Core Pharmacological Data
The preclinical evaluation of A-836339 has established its high affinity and selectivity for the CB2 receptor over the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This selectivity is a critical attribute for therapeutic development.[1][2] The following tables summarize the key quantitative data from in vitro and in vivo studies.
In Vitro Pharmacological Profile
Table 1: Radioligand Binding Affinity of A-836339 at Human and Rat Cannabinoid Receptors [2]
| Receptor | Species | Ki (nM) |
| CB2 | Human | 0.64 |
| CB1 | Human | 270 |
| CB2 | Rat | 1.2 |
| CB1 | Rat | 440 |
Table 2: Functional Activity of A-836339 in In Vitro Assays [2]
| Assay | Receptor | EC50 (nM) | Emax (%) |
| FLIPR (Ca2+ mobilization) | Human CB2 | 4.1 | 98 |
| Adenylyl Cyclase Inhibition | Human CB2 | 2.5 | 95 |
| FLIPR (Ca2+ mobilization) | Rat CB2 | 11 | 100 |
| Adenylyl Cyclase Inhibition | Rat CB2 | 8.3 | 92 |
| FLIPR (Ca2+ mobilization) | Human CB1 | >10,000 | - |
| Adenylyl Cyclase Inhibition | Human CB1 | >10,000 | - |
In Vivo Efficacy in Pain Models
A-836339 has demonstrated significant efficacy in various rodent models of inflammatory and neuropathic pain.[1][2][3]
Table 3: In Vivo Efficacy of A-836339 in Rodent Pain Models [2]
| Pain Model | Species | Endpoint | Route of Administration | ED50 (mg/kg) |
| Complete Freund's Adjuvant (CFA) | Rat | Thermal Hyperalgesia | i.p. | 1.8 |
| Chronic Constriction Injury (CCI) | Rat | Mechanical Allodynia | i.p. | 3.2 |
| Skin Incision | Rat | Mechanical Allodynia | i.p. | 2.1 |
| Capsaicin-induced Secondary Hyperalgesia | Rat | Mechanical Allodynia | i.p. | 4.6 |
Signaling Pathways and Experimental Workflows
CB2 Receptor Signaling Pathway
Activation of the CB2 receptor by A-836339 initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[4][5] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and cyclic nucleotide-gated ion channels. Additionally, the βγ subunits of the G-protein can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[6]
Experimental Workflow: In Vitro Characterization
The in vitro characterization of A-836339 involved a series of assays to determine its binding affinity and functional potency. The general workflow is depicted below.
References
- 1. birchandfog.biz [birchandfog.biz]
- 2. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A CB(2) receptor agonist, A-836339, modulates wide dynamic range neuronal activity in neuropathic rats: contributions of spinal and peripheral CB(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are CB2 modulators and how do they work? [synapse.patsnap.com]
- 5. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
Safety and Toxicity Profile of A-836339: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-836339 is a potent and highly selective synthetic agonist for the cannabinoid receptor type 2 (CB2). Primarily investigated for its therapeutic potential in pain management, its safety and toxicity profile is a critical aspect for further drug development. This technical guide provides a comprehensive overview of the currently available non-clinical safety and toxicity data for A-836339. Due to a lack of publicly available, dedicated toxicology studies on A-836339, this document synthesizes information from pharmacological studies of A-836339 and the broader class of selective CB2 receptor agonists. This guide includes a summary of quantitative data, detailed experimental methodologies for key preclinical efficacy and safety-related studies, and visualizations of relevant biological pathways and experimental workflows. A notable observation is that while A-836339 demonstrates a favorable safety profile at therapeutic doses in animal models, central nervous system (CNS) effects, likely mediated by off-target CB1 receptor activation, have been observed at higher dose levels.
Introduction
A-836339 is a synthetic compound that acts as a full agonist at the CB2 receptor, with a high degree of selectivity over the cannabinoid receptor type 1 (CB1).[1] The CB2 receptor is primarily expressed in peripheral tissues, particularly on immune cells, and is implicated in modulating inflammation and pain. This peripheral distribution makes the CB2 receptor an attractive therapeutic target, as its activation is expected to avoid the psychoactive effects associated with the centrally-located CB1 receptor.[2][3] A-836339 has demonstrated efficacy in various preclinical models of inflammatory and neuropathic pain.[4][5] This document aims to consolidate the existing knowledge on the safety and toxicity of A-836339 to aid researchers and drug developers in their evaluation of this compound.
Pharmacological Profile
Receptor Binding Affinity and Selectivity
A-836339 exhibits high-affinity binding to the CB2 receptor and significant selectivity over the CB1 receptor in both human and rat tissues.[4][5] The binding affinities, expressed as the inhibition constant (Ki), are summarized in the table below.
| Receptor | Species | Ki (nM) | Reference |
| CB2 | Human | 0.64 | [1] |
| CB1 | Human | 270 | [1] |
Table 1: Receptor Binding Affinities of A-836339
Functional Activity
In functional assays, A-836339 acts as a potent full agonist at the CB2 receptor.[4][5]
Preclinical Safety and Toxicity
Direct, comprehensive toxicology studies on A-836339, such as repeat-dose toxicity or genotoxicity studies, are not extensively reported in the public domain. The available safety information is primarily derived from in vivo pharmacological studies focused on efficacy.
Central Nervous System (CNS) Effects
While A-836339 is highly selective for the CB2 receptor, CNS effects have been observed at higher doses. These effects are characterized by a decrease in spontaneous locomotor activity.[4][5] This is thought to be mediated by off-target activation of the CB1 receptor, for which A-836339 has a much lower, but still present, affinity.[1][4][5]
| Animal Model | Dosing | Observed Effect | Putative Mechanism | Reference |
| Rat | High doses | Decrease in spontaneous locomotor activity | CB1 receptor activation | [4][5] |
Table 2: Summary of Observed CNS Effects of A-836339 in Preclinical Studies
Tolerance
In a preclinical model of neuropathic pain (chronic constriction injury), sub-chronic treatment with A-836339 for five days did not lead to the development of tolerance to its analgesic effects.[4][5]
Gastrointestinal Effects
Recent studies have indicated a gastroprotective role for A-836339. In experimentally induced gastric ulcer models in mice, A-836339 demonstrated a dose-dependent reduction in ulcer formation.[6] This effect was associated with anti-inflammatory and antioxidant activities.[6]
| Animal Model | Dosing | Observed Effect | Putative Mechanism | Reference |
| Mouse (Ethanol- and diclofenac-induced gastric ulcers) | Dose-dependent | Reduced ulcer index, reduced TNF-α and IL-1β levels, increased antioxidant enzyme activity | CB2 receptor-mediated anti-inflammatory and anti-oxidative pathways | [6] |
Table 3: Gastroprotective Effects of A-836339
General Safety of Selective CB2 Agonists
The broader class of selective CB2 receptor agonists is generally considered to have a favorable safety profile, primarily due to the peripheral localization of the CB2 receptor, which is thought to limit the potential for centrally-mediated adverse effects.[3][7] However, it is important to note that some studies have suggested that high doses of certain CB2 agonists may have the potential to induce neuronal damage in vitro.
Experimental Methodologies
In Vitro Assays
This assay is used to determine the binding affinity of a compound to a specific receptor.
-
Objective: To determine the Ki of A-836339 for CB1 and CB2 receptors.
-
Protocol:
-
Cell membranes expressing either human or rat CB1 or CB2 receptors are prepared.
-
Membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940).
-
Increasing concentrations of the test compound (A-836339) are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The Ki is then determined using the Cheng-Prusoff equation.
-
This functional assay measures the activation of G-protein coupled receptors (GPCRs).
-
Objective: To determine the functional potency and efficacy of A-836339 at CB1 and CB2 receptors.
-
Protocol:
-
Cell membranes expressing the receptor of interest are incubated with the test compound (A-836339).
-
[35S]GTPγS, a non-hydrolyzable analog of GTP, is added to the reaction.
-
Upon receptor activation by an agonist, the associated G-protein exchanges GDP for GTP (or [35S]GTPγS).
-
The amount of [35S]GTPγS bound to the G-proteins is measured, which is proportional to the level of receptor activation.
-
In Vivo Models
This test is used to evaluate potential CNS effects of a compound.
-
Objective: To assess the impact of A-836339 on spontaneous movement.
-
Protocol:
-
Animals (rats or mice) are habituated to the testing environment.
-
A-836339 or vehicle is administered at various doses.
-
Animals are placed in an open-field arena equipped with infrared beams or a video tracking system.
-
Locomotor activity, including distance traveled, rearing frequency, and time spent in different zones of the arena, is recorded over a defined period.
-
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain:
-
Objective: To evaluate the analgesic efficacy of A-836339 in a model of nerve injury-induced pain.
-
Protocol:
-
Under anesthesia, the sciatic nerve of a rat is exposed.
-
Loose ligatures are placed around the nerve, causing a constriction that leads to the development of neuropathic pain symptoms.
-
After a recovery period, pain behaviors such as mechanical allodynia (pain response to a non-painful stimulus) are assessed using von Frey filaments.
-
A-836339 or vehicle is administered, and the effect on pain thresholds is measured.
-
-
-
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:
-
Objective: To assess the anti-inflammatory and analgesic effects of A-836339.
-
Protocol:
-
CFA, an immune-stimulant, is injected into the paw of a rodent, inducing a localized inflammatory response and pain hypersensitivity.
-
Pain behaviors, such as thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia, are measured at various time points after CFA injection.
-
The effect of A-836339 administration on these pain behaviors is evaluated.
-
-
Discussion and Conclusion
The available data suggests that A-836339 has a promising preclinical safety profile, particularly concerning its primary therapeutic indication for pain. Its high selectivity for the peripheral CB2 receptor is a key feature that is expected to minimize the risk of CNS-related adverse effects commonly associated with non-selective cannabinoid agonists. The observation of reduced locomotor activity at high doses highlights the importance of careful dose selection in future clinical development to maintain a favorable therapeutic window and avoid off-target CB1 receptor-mediated effects.
The lack of published, dedicated toxicology studies (e.g., repeat-dose toxicity, genotoxicity, carcinogenicity) represents a significant data gap. While the general safety of selective CB2 agonists is considered favorable, compound-specific toxicological evaluation is essential for a comprehensive risk assessment. The gastroprotective effects of A-836339 are an interesting finding that warrants further investigation and could represent an additional therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Pharmos Corporation Completes Preclinical Toxicology And Safety Pharmacology Studies In Oral Cannabinor - BioSpace [biospace.com]
- 7. Cannabinoid receptor 2 selective agonists and Alzheimer's disease: An insight into the therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A-836339 for In Vivo Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of A-836339, a potent and selective cannabinoid CB2 receptor agonist, in various preclinical in vivo models of pain. The provided protocols and data are intended to guide researchers in the effective use of this compound for investigating the role of the CB2 receptor in pain modulation.
A-836339 has demonstrated significant efficacy in attenuating hyperalgesia and allodynia in models of inflammatory and neuropathic pain.[1][2][3] Its mechanism of action is primarily mediated through the CB2 receptor, independent of CB1 or µ-opioid receptors, making it a valuable tool for studying the therapeutic potential of selective CB2 activation for pain relief.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the quantitative efficacy of A-836339 in key in vivo pain models. This data provides a comparative overview of its potency and effectiveness across different pain states.
| Pain Model | Species | Route of Administration | Endpoint | Efficacy | ED₅₀ | Reference |
| Chronic Constriction Injury (CCI) | Rat | Intraperitoneal (i.p.) | Mechanical Allodynia (Paw Withdrawal Threshold) | 75% reversal at 30 µmol/kg | 12.9 µmol/kg | [5] |
| Complete Freund's Adjuvant (CFA) | Rat | Intravenous (i.v.) | Thermal Hyperalgesia | Dose-dependent reversal | Not explicitly stated | [1][2][3] |
| Spinal Nerve Ligation (SNL) | Rat | Intravenous (i.v.) | Mechanical Evoked WDR Neuronal Firing | Significant reduction at 0.3-3 µmol/kg | Not applicable | [6] |
| Spinal Nerve Ligation (SNL) | Rat | Intra-spinal | Mechanical Evoked WDR Neuronal Firing | Attenuation at 0.3 and 1 nmol | Not applicable | [6] |
| Spinal Nerve Ligation (SNL) | Rat | Intra-DRG | Mechanical Evoked WDR Neuronal Firing | Reduction at 3-30 nmol | Not applicable | [6] |
| Skin Incision (Postoperative Pain) | Rat | Not specified | Mechanical Allodynia | Efficacious | Not specified | [1][2] |
| Capsaicin-induced Secondary Hyperalgesia | Rat | Not specified | Mechanical Hyperalgesia | Efficacious | Not specified | [1][2] |
Signaling Pathway of A-836339
The following diagram illustrates the proposed signaling pathway for the analgesic effects of A-836339.
Caption: Signaling pathway of A-836339 via CB2 receptor activation.
Experimental Protocols
Detailed methodologies for key in vivo pain models are provided below.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model induces a persistent inflammatory state, leading to thermal hyperalgesia and mechanical allodynia.
Materials:
-
A-836339
-
Complete Freund's Adjuvant (CFA)
-
Vehicle for A-836339 (e.g., DMSO, saline)
-
Male Sprague-Dawley rats (180-220 g)
-
Plantar test apparatus (for thermal hyperalgesia)
-
Von Frey filaments (for mechanical allodynia)
Procedure:
-
Baseline Measurement: Acclimatize rats to the testing environment. Measure baseline paw withdrawal latency to a thermal stimulus (plantar test) and/or paw withdrawal threshold to mechanical stimuli (von Frey filaments).
-
Induction of Inflammation: Induce inflammation by a subcutaneous injection of 100-150 µL of CFA into the plantar surface of one hind paw.[7] The contralateral paw can serve as a control.
-
Post-Induction Period: Allow 24-72 hours for the development of peak inflammation and hyperalgesia.[8]
-
Drug Administration: Administer A-836339 or vehicle via the desired route (e.g., intraperitoneally or intravenously).
-
Pain Assessment: At various time points post-drug administration (e.g., 30, 60, 120 minutes), re-assess paw withdrawal latency and/or threshold in both the ipsilateral and contralateral paws.
-
Data Analysis: Compare the post-drug measurements to baseline and vehicle-treated controls to determine the anti-hyperalgesic or anti-allodynic effect of A-836339.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This surgical model mimics neuropathic pain caused by peripheral nerve injury.[9][10][11]
Materials:
-
A-836339
-
Vehicle for A-836339
-
Male Sprague-Dawley rats (180-220 g)[9]
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Silk sutures
-
Von Frey filaments
Procedure:
-
Baseline Measurement: Establish baseline mechanical withdrawal thresholds using von Frey filaments.
-
Surgical Procedure:
-
Post-Operative Recovery: Allow the animals to recover for 7-14 days for the development of stable mechanical allodynia.[13]
-
Drug Administration: Administer A-836339 or vehicle.
-
Pain Assessment: Measure paw withdrawal thresholds at selected time points after drug administration.
-
Data Analysis: Analyze the reversal of mechanical allodynia compared to baseline and vehicle controls.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is another widely used surgical model for inducing neuropathic pain.
Materials:
-
A-836339
-
Vehicle for A-836339
-
Male Sprague-Dawley rats (180-220 g)
-
Anesthesia
-
Surgical instruments
-
Chromic gut sutures
-
Von Frey filaments
Procedure:
-
Baseline Measurement: Determine pre-surgical baseline mechanical sensitivity.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Expose the sciatic nerve at the mid-thigh level.
-
Place four loose ligatures of chromic gut suture around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tightened until they elicit a brief twitch in the corresponding hind limb.
-
Close the muscle and skin layers.
-
-
Post-Operative Development: Mechanical allodynia typically develops within a few days and stabilizes over 1-2 weeks.
-
Drug Administration: Administer A-836339 or vehicle.
-
Pain Assessment: Assess mechanical allodynia using von Frey filaments at various time points post-dosing.
-
Data Analysis: Evaluate the effect of A-836339 on the paw withdrawal threshold in comparison to vehicle-treated animals.
Formalin Test for Persistent Pain
The formalin test produces a biphasic pain response, modeling both acute nociceptive and more persistent, inflammatory pain.[14][15][16]
Materials:
-
A-836339
-
Vehicle for A-836339
-
Formalin solution (e.g., 1-5% in saline)
-
Male mice or rats
-
Observation chamber
-
Timer
Procedure:
-
Acclimatization: Place the animal in the observation chamber for at least 30 minutes to acclimate.
-
Drug Pre-treatment: Administer A-836339 or vehicle at a specified time before the formalin injection (e.g., 30 minutes).
-
Formalin Injection: Inject a small volume (e.g., 20-50 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.[14][16]
-
Behavioral Observation: Immediately after the injection, start a timer and record the cumulative time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:
-
Data Analysis: Compare the duration of nocifensive behaviors in the A-836339-treated group to the vehicle-treated group for both phases of the test.
Experimental Workflow and Logic Diagrams
The following diagrams provide a visual representation of a typical experimental workflow and the relationship between the different pain models.
Caption: General experimental workflow for in vivo pain studies.
Caption: Pain models where A-836339 has shown efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [researchrepository.universityofgalway.ie]
- 5. researchgate.net [researchgate.net]
- 6. A CB(2) receptor agonist, A-836339, modulates wide dynamic range neuronal activity in neuropathic rats: contributions of spinal and peripheral CB(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuronal toll like receptor 9 contributes to complete Freund’s adjuvant-induced inflammatory pain in mice [frontiersin.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: Pain inhibition by receptors not present in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological evaluation of the selective spinal nerve ligation model of neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]
Recommended dosage and administration of A-836339 in rats.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage, administration, and experimental use of A-836339, a selective cannabinoid receptor 2 (CB2) agonist, in rat models. The information is compiled from preclinical studies investigating the analgesic and anti-inflammatory properties of this compound.
Mechanism of Action
A-836339 is a potent and selective agonist for the cannabinoid receptor type 2 (CB2).[1][2] The CB2 receptor is primarily expressed in immune cells and to a lesser extent in the central and peripheral nervous systems.[3][4] Upregulation of CB2 receptors is observed in inflammatory and neuropathic pain states.[5][6] Activation of the CB2 receptor by agonists like A-836339 is associated with the inhibition of adenylyl cyclase and the modulation of mitogen-activated protein kinase (MAPK) signaling pathways, leading to a reduction in inflammatory responses and nociceptive signaling.[7]
Data Presentation: Dosage and Administration
The following tables summarize the recommended dosages and administration routes for A-836339 in rats based on published literature.
Table 1: Systemic Administration of A-836339 in Rats
| Administration Route | Dosage Range | Frequency | Vehicle/Solvent | Reference |
| Intravenous (i.v.) | 0.3 - 3 µmol/kg | Single dose | Not specified | [8] |
| Intraperitoneal (i.p.) | 3 - 30 µmol/kg | Single dose or daily for 5 days | Not specified | [1] |
Table 2: Local Administration of A-836339 in Rats
| Administration Route | Dosage Range | Frequency | Vehicle/Solvent | Reference |
| Intra-spinal | 0.3 - 1 nmol | Single dose | Not specified | [8] |
| Intra-dorsal root ganglion (DRG) | 3 - 30 nmol | Single dose | Not specified | [8] |
Note on Vehicle Formulation: While the specific vehicle for A-836339 was not detailed in the primary publications, a common vehicle for cannabinoid administration in rodents consists of a mixture of ethanol, a surfactant such as Tween 80 or Cremophor, and saline. Given the solubility profile of A-836339, researchers should perform pilot studies to determine the optimal, non-toxic vehicle for their specific experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments involving A-836339 in rat models of pain are provided below.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This surgical model induces a peripheral nerve injury that results in chronic neuropathic pain behaviors.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
Procedure:
-
Anesthetize the rat.
-
Shave and sterilize the skin over the mid-thigh region of the left hind limb.
-
Make a small incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened until they just elicit a brief twitch of the surrounding muscle.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Allow the animals to recover for at least 7 days before behavioral testing.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model induces a localized and persistent inflammatory response.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
Tuberculin syringe with a 27-gauge needle
Procedure:
-
Briefly restrain the rat.
-
Inject 100 µL of CFA into the plantar surface of the left hind paw.
-
Return the animal to its home cage.
-
Inflammatory pain behaviors typically develop within 24-48 hours and can persist for several weeks.
Assessment of Mechanical Allodynia using Von Frey Filaments
This procedure is used to quantify the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimate the rats to the testing environment by placing them in the individual chambers on the wire mesh floor for at least 15-20 minutes before testing.
-
Begin with a mid-range filament (e.g., 2.0 g).
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is recorded if the rat sharply withdraws its paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold. If there is no response, the next higher filament is used. If there is a positive response, the next lower filament is used.
-
The pattern of responses is used to calculate the 50% withdrawal threshold.[9]
Mandatory Visualizations
Signaling Pathway of CB2 Receptor Activation
Caption: CB2 receptor signaling cascade initiated by A-836339.
Experimental Workflow for Preclinical Evaluation of A-836339
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cannabinoids in Chronic Pain: Therapeutic Potential Through Microglia Modulation [frontiersin.org]
- 5. Role of the Cannabinoid System in Pain Control and Therapeutic Implications for the Management of Acute and Chronic Pain Episodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoids in the descending pain modulatory circuit: Role in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A CB(2) receptor agonist, A-836339, modulates wide dynamic range neuronal activity in neuropathic rats: contributions of spinal and peripheral CB(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
Application Notes and Protocols for the A-836339 Mouse Model in Neuropathic Pain Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the selective cannabinoid CB2 receptor agonist, A-836339, in mouse models of neuropathic pain. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to A-836339 and its Role in Neuropathic Pain
Neuropathic pain is a chronic and debilitating condition arising from damage or dysfunction of the nervous system.[1] The endocannabinoid system, particularly the cannabinoid receptor 2 (CB2), has emerged as a promising therapeutic target for neuropathic pain as it is primarily expressed on immune cells and its activation is not associated with the psychoactive effects mediated by the CB1 receptor.[2] A-836339 is a potent and selective agonist for the CB2 receptor.[3][4] Studies in rodent models have demonstrated that A-836339 effectively alleviates neuropathic pain behaviors, such as mechanical allodynia, making it a valuable tool for investigating the role of the CB2 receptor in pain modulation and for the preclinical assessment of novel analgesics.[3][4][5]
The analgesic effects of A-836339 are mediated by its action on CB2 receptors, which are upregulated in the dorsal root ganglia (DRG) and spinal cord following peripheral nerve injury.[2] Activation of these receptors on microglia and neurons is thought to suppress neuroinflammation and reduce neuronal hyperexcitability.[2][6][7][8]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of A-836339 on mechanical allodynia in two common mouse models of neuropathic pain: Chronic Constriction Injury (CCI) and Spinal Nerve Ligation (SNL).
Table 1: Efficacy of A-836339 in the Chronic Constriction Injury (CCI) Model [3][5][9]
| Treatment Group | Dose (µmol/kg, i.p.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reversal of Mechanical Allodynia |
| Vehicle | - | ~2.8 | 0% |
| A-836339 | 3 | Data not available | 15% |
| A-836339 | 10 | Data not available | 38% |
| A-836339 | 30 | Data not available | 75% |
| Gabapentin (Positive Control) | 500 | Data not available | 54% |
Note: The ED50 for A-836339 in the CCI model is approximately 12.9 µmol/kg.[9] The molecular weight of A-836339 is approximately 385.55 g/mol , allowing for conversion between µmol/kg and mg/kg.
Table 2: Efficacy of A-836339 in the Spinal Nerve Ligation (SNL) Model
| Treatment Group | Dose (µmol/kg, i.v.) | Reduction in WDR Neuron Firing (Evoked) | Reduction in WDR Neuron Firing (Spontaneous) |
| A-836339 | 0.3 | Significant Reduction | Significant Reduction |
| A-836339 | 1 | Significant Reduction | Significant Reduction |
| A-836339 | 3 | Significant Reduction | Significant Reduction |
Note: WDR (Wide Dynamic Range) neurons are a key component of the pain signaling pathway in the spinal cord.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for A-836339-mediated analgesia in neuropathic pain.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of A-836339 in a mouse model of neuropathic pain.
Experimental Protocols
Neuropathic Pain Models
a. Chronic Constriction Injury (CCI) Model
This model involves the loose ligation of the sciatic nerve, leading to the development of mechanical allodynia.
-
Anesthesia: Anesthetize the mouse with isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Procedure:
-
Place the anesthetized mouse in a prone position and shave the lateral surface of the thigh.
-
Make a small skin incision on the lateral surface of the thigh and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the sciatic nerve from the surrounding connective tissue.
-
Place four loose ligatures (e.g., 4-0 chromic gut suture) around the sciatic nerve with about 1 mm spacing between each ligature. The ligatures should be tied just tight enough to slightly constrict the nerve without arresting circulation.
-
Close the muscle layer with sutures and the skin with wound clips or sutures.
-
-
Post-operative Care: Provide post-operative analgesia as required by institutional guidelines and monitor the animal for signs of distress. Allow at least 7 days for the development of neuropathic pain behaviors before behavioral testing.
b. Spinal Nerve Ligation (SNL) Model
This model involves the tight ligation of the L5 and L6 spinal nerves.
-
Anesthesia: As described for the CCI model.
-
Surgical Procedure:
-
Place the mouse in a prone position and make a midline incision over the lumbar spine.
-
Carefully dissect the paraspinal muscles to expose the L5 and L6 vertebrae and the transverse processes.
-
Remove the L6 transverse process to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the DRG with a silk suture (e.g., 6-0).
-
Close the muscle and skin layers as described for the CCI model.
-
-
Post-operative Care: As described for the CCI model. Allow at least 7 days for the development of neuropathic pain behaviors.
Preparation and Administration of A-836339
a. Formulation
A-836339 is a lipophilic compound. A common vehicle for intraperitoneal (i.p.) administration of similar cannabinoid compounds is a mixture of DMSO, Tween 80 (or Cremophor EL), and saline. A suggested starting point for formulation is:
-
Dissolve A-836339 in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add an equal volume of Tween 80 or Cremophor EL and vortex to mix.
-
Bring the solution to the final volume with sterile saline (0.9% NaCl) and vortex thoroughly. The final concentration of DMSO should be kept as low as possible. For intrathecal or direct neural injections, sterile, preservative-free saline or artificial cerebrospinal fluid (aCSF) should be used, and solubility should be carefully validated.
b. Administration Routes and Volumes
-
Intraperitoneal (i.p.) Injection: Administer the A-836339 solution into the peritoneal cavity using a 25-27 gauge needle. The typical injection volume for a mouse is 5-10 ml/kg.
-
Intravenous (i.v.) Injection: Administer into a tail vein using a 27-30 gauge needle. The typical injection volume is 5 ml/kg.
-
Intrathecal (i.t.) Injection: This requires specialized techniques. Briefly, under light anesthesia, a Hamilton syringe with a 30-gauge needle is inserted between the L5 and L6 vertebrae.[10] A successful injection is often indicated by a tail-flick reflex. The injection volume is typically 5-10 µl.[10]
-
Intra-Dorsal Root Ganglion (intra-DRG) Injection: This is a highly specialized surgical procedure requiring stereotaxic equipment.[1][11][12][13][14] The DRG is exposed via a partial laminectomy, and a glass micropipette is used to inject a small volume (e.g., 0.5-1 µl) of the solution directly into the ganglion.[13]
Behavioral Testing for Mechanical Allodynia (von Frey Test)
-
Apparatus: A set of calibrated von Frey filaments. The testing should be performed on a wire mesh platform to allow access to the plantar surface of the hind paws.
-
Procedure:
-
Acclimatize the mice to the testing environment for at least 30 minutes before testing.
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw with increasing force until the filament bends.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold (PWT) can be determined using the up-down method.
-
Molecular Analysis: qPCR for Cnr2 Expression in DRG
-
Tissue Collection: Euthanize the mouse and dissect the lumbar DRGs (L4-L6).[15][16][17]
-
RNA Extraction: Immediately homogenize the DRGs in a lysis buffer (e.g., TRIzol or a column-based kit) and extract total RNA according to the manufacturer's protocol.[18]
-
cDNA Synthesis: Reverse transcribe the RNA to cDNA using a reverse transcriptase kit.
-
qPCR:
-
Primers: Use validated primers for mouse Cnr2 (the gene encoding the CB2 receptor) and a stable housekeeping gene (e.g., Gapdh, Actb).
-
Cnr2 Forward Primer (example): 5'-GAGGACATGGUGGACTGCAA-3'
-
Cnr2 Reverse Primer (example): 5'-CAGGCAGAAGAGGACAGGGT-3'
-
-
Reaction: Perform the qPCR using a SYBR Green-based master mix in a real-time PCR system.
-
Analysis: Calculate the relative expression of Cnr2 using the ΔΔCt method, normalizing to the housekeeping gene.
-
References
- 1. Intraganglionic injection of AAV into thoracic dorsal root ganglia in mice [protocols.io]
- 2. Crucial Role of CB2 Cannabinoid Receptor in the Regulation of Central Immune Responses during Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lumbar Intrathecal Injection of Gene Therapy Vectors for Central Nervous System Targeting in Mice and Rats [jove.com]
- 4. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Spinal cannabinoid receptor 2 activation alleviates neuropathic pain by regulating microglia and suppressing P2X7 receptor [frontiersin.org]
- 7. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The CB2 Receptor in Immune Regulation and Disease: Genetic Architecture, Epigenetic Control, and Emerging Therapeutic Strategies [mdpi.com]
- 9. Lumbar Intrathecal Injection in Adult and Neonatal Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: In Vivo SiRNA Transfection and Gene Knockdown in Spinal Cord via Rapid Noninvasive Lumbar Intrathecal Injections in Mice [jove.com]
- 11. Rapid injection of lumbar dorsal root ganglia under direct vision: Relevant anatomy, protocol, and behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct injection into the dorsal root ganglion: Technical, behavioral, and histological observations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. forum.painresearcher.net [forum.painresearcher.net]
- 14. Comparison of the efficiencies of intrathecal and intraganglionic injections in mouse dorsal root ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simple, step-by-step dissection protocol for the rapid isolation of mouse dorsal root ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for A-836339 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-836339 is a potent and selective synthetic agonist for the Cannabinoid Receptor 2 (CB2).[1][2] The CB2 receptor, primarily expressed on immune cells, is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating inflammatory responses and pain signaling.[3] Unlike the Cannabinoid Receptor 1 (CB1), which is associated with psychoactive effects, the selective activation of CB2 receptors holds significant therapeutic potential for a variety of pathological conditions, including chronic pain, inflammation, and neurodegenerative diseases, without inducing central nervous system side effects.[1][4] These application notes provide detailed protocols for the preparation and use of A-836339 in various cell culture-based assays to facilitate research and drug discovery efforts targeting the CB2 receptor.
Data Presentation
The following table summarizes the in vitro pharmacological data for A-836339, providing key quantitative metrics for its binding affinity and functional potency at the CB2 receptor.
| Parameter | Species | Receptor | Value | Assay Type |
| Ki | Human | CB2 | 0.64 nM | Radioligand Binding Assay |
| Ki | Rat | CB2 | 270 nM | Radioligand Binding Assay |
| EC50 | Human | CB2 | 0.8 nM | Cyclase Functional Assay |
| EC50 | Rat | CB2 | 0.4 nM | Fluorescence Imaging Plate Reader Assay |
Table 1: In vitro pharmacological data for A-836339.[1][2][4]
Signaling Pathway
Activation of the CB2 receptor by an agonist like A-836339 initiates a cascade of intracellular signaling events. The receptor is primarily coupled to the inhibitory G-protein, Gαi/o.[3][5] Upon agonist binding, the Gαi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][5] This reduction in cAMP subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA). Additionally, the βγ subunits of the G-protein can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[3][6]
Experimental Protocols
Preparation of A-836339 Stock Solution
Objective: To prepare a concentrated stock solution of A-836339 for use in cell culture assays.
Materials:
-
A-836339 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of A-836339 (310.46 g/mol ), calculate the mass required to prepare a 10 mM stock solution in DMSO.
-
Weigh the calculated amount of A-836339 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the solution until the A-836339 is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions of the stock solution in sterile DMSO or culture medium as needed for your experiments.
Cell Culture and Plating for Assays
Objective: To culture and plate cells expressing the CB2 receptor in preparation for treatment with A-836339.
Materials:
-
HEK293 cells stably expressing the human CB2 receptor (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Sterile cell culture flasks and plates (e.g., 96-well plates)
Procedure:
-
Culture the CB2-expressing cells in T-75 flasks with complete DMEM in a humidified incubator at 37°C with 5% CO₂.
-
When the cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin with 5-7 mL of complete DMEM and gently pipette to create a single-cell suspension.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into the appropriate cell culture plates (e.g., 96-well plates) at the desired density for your specific assay. The optimal seeding density should be determined empirically for each cell line and assay.
-
Incubate the plates for 18-24 hours to allow the cells to adhere before starting the experiment.
cAMP Inhibition Assay
Objective: To determine the potency of A-836339 in inhibiting adenylyl cyclase and reducing intracellular cAMP levels.
Materials:
-
CB2-expressing cells plated in a 96-well plate
-
A-836339 stock solution
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP detection kit (e.g., cAMP-Glo™ Assay)
-
Assay buffer (as recommended by the cAMP kit manufacturer)
Procedure:
-
Prepare serial dilutions of A-836339 in assay buffer at concentrations ranging from picomolar to micromolar.
-
Carefully remove the culture medium from the cells.
-
Add the A-836339 dilutions to the respective wells. Include a vehicle control (assay buffer with the same final DMSO concentration).
-
Add forskolin to all wells (except for the basal control) at a final concentration that elicits a submaximal stimulation of cAMP production (to be determined empirically, typically around 1-10 µM).
-
Incubate the plate at room temperature for 15-30 minutes.
-
Lyse the cells and measure the cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Plot the cAMP levels against the log concentration of A-836339 and fit the data to a four-parameter logistic equation to determine the EC50 value.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential cytotoxic effects of A-836339 on cultured cells.
Materials:
-
Cells plated in a 96-well plate
-
A-836339 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Prepare serial dilutions of A-836339 in complete culture medium.
-
Remove the old medium from the cells and add the A-836339 dilutions. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot against the log concentration of A-836339 to determine the IC50 value, if any.
Calcium Imaging Assay
Objective: To measure changes in intracellular calcium concentration in response to A-836339 treatment.
Materials:
-
Cells plated on glass coverslips or in a black-walled, clear-bottom 96-well plate
-
A-836339 stock solution
-
Calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
Procedure:
-
Load the cells with a calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove excess dye.
-
Acquire baseline fluorescence images or readings using a fluorescence microscope or a plate reader equipped for fluorescence measurements.
-
Add A-836339 at the desired concentration and continuously record the fluorescence signal over time.
-
As a positive control, at the end of the experiment, add a calcium ionophore like ionomycin (B1663694) to determine the maximum fluorescence signal.
-
Analyze the change in fluorescence intensity over time to determine the kinetics and magnitude of the calcium response.
Patch-Clamp Electrophysiology
Objective: To investigate the effects of A-836339 on ion channel activity and neuronal excitability.
Materials:
-
Primary neurons or a suitable neuronal cell line cultured on coverslips
-
A-836339 stock solution
-
Artificial cerebrospinal fluid (aCSF) for recording
-
Internal solution for the patch pipette
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Prepare acute brain slices or cultured neurons for recording.
-
Transfer a coverslip with cells to the recording chamber and perfuse with oxygenated aCSF.
-
Pull patch pipettes to a resistance of 3-6 MΩ and fill with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Record baseline electrical activity (e.g., spontaneous firing rate, synaptic currents).
-
Bath-apply A-836339 at the desired concentration and record the changes in neuronal activity.
-
Analyze the data to determine the effect of A-836339 on parameters such as firing frequency, membrane potential, and synaptic currents.
Stability in Cell Culture Media
The stability of A-836339 in cell culture media under standard incubation conditions (37°C, 5% CO₂) has not been extensively reported in the literature. As with many small molecules, degradation over time is possible. It is recommended that for long-term experiments (greater than 24 hours), the stability of A-836339 in the specific cell culture medium being used is empirically determined. This can be achieved by incubating the compound in the medium for various time points and then analyzing its concentration using methods such as High-Performance Liquid Chromatography (HPLC). For shorter-term assays, preparing fresh dilutions of A-836339 immediately before use is advisable.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow appropriate safety precautions when handling chemical reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Radioligand Binding Assays
Topic: Characterization of Ligand-Receptor Interactions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes address the use of A-836339 and provide a general protocol for radioligand binding assays. It is important to note that based on available scientific literature, A-836339 is characterized as a potent and selective cannabinoid CB2 receptor agonist, not a TRPA1 antagonist.[1][2][3] Therefore, its use in a TRPA1 radioligand binding assay would not be appropriate for characterizing TRPA1 antagonists.
The provided protocols are for general guidance and should be adapted for specific experimental conditions and target receptors.
Part 1: Characterization of A-836339, a Selective CB2 Receptor Agonist
A-836339 is a research compound developed by Abbott Laboratories that functions as a potent full agonist for the cannabinoid receptor 2 (CB2).[1] It exhibits significant selectivity for the CB2 receptor over the CB1 receptor.[1][2][3]
The binding affinity of A-836339 for human and rat cannabinoid receptors has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Compound | Receptor | Species | Kᵢ (nM) |
| A-836339 | CB2 | Human | 0.64[1] |
| A-836339 | CB1 | Human | 270[1] |
This data demonstrates the high affinity and selectivity of A-836339 for the CB2 receptor.
Part 2: Generalized Protocol for a Competitive Radioligand Binding Assay for TRPA1 Antagonists
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of unlabeled test compounds for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. This type of assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.[4][5][6]
A fixed concentration of a radiolabeled ligand (e.g., a known TRPA1 antagonist labeled with ³H or ¹²⁵I) is incubated with a source of TRPA1 receptors (e.g., cell membranes from a cell line overexpressing TRPA1). The binding of the radioligand is measured in the presence of varying concentrations of an unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human TRPA1 channel.
-
Radioligand: A specific TRPA1 antagonist radiolabeled with ³H or ¹²⁵I. The concentration used should be close to its K_d value.
-
Test Compounds: Unlabeled potential TRPA1 antagonists.
-
Non-specific Binding Control: A high concentration of a known, unlabeled TRPA1 antagonist.
-
Binding Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[7]
-
Wash Buffer: Ice-cold binding buffer.
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine).[7]
-
Cell harvester.
-
Scintillation counter.
-
Protein assay kit (e.g., BCA assay).[7]
-
Membrane Preparation:
-
Homogenize cells expressing the TRPA1 receptor in cold lysis buffer.[7]
-
Centrifuge the homogenate to pellet the membranes.[7]
-
Wash the membrane pellet with fresh buffer and centrifuge again.[7]
-
Resuspend the final pellet in binding buffer and determine the protein concentration.[7]
-
Store the membrane aliquots at -80°C.[7]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add binding buffer, the radioligand solution, and the membrane suspension to designated wells.
-
Non-specific Binding: Add the non-specific binding control (a high concentration of an unlabeled TRPA1 antagonist), the radioligand solution, and the membrane suspension to designated wells.
-
Competition Binding: Add serial dilutions of the test compound, the radioligand solution, and the membrane suspension to the remaining wells.[7]
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[7]
-
-
Filtration:
-
Radioactivity Measurement:
-
Place the filters into scintillation vials and add scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.[7]
-
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/K_d)) , where [L] is the concentration of the radioligand and K_d is the dissociation constant of the radioligand.[7]
-
Caption: Workflow for a competitive radioligand binding assay.
Caption: TRPA1 activation and inhibition pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Receptor-Ligand Binding Assays [labome.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for A-836339 in cAMP Functional Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the potent and selective cannabinoid receptor 2 (CB2) agonist, A-836339, in cyclic adenosine (B11128) monophosphate (cAMP) functional assays. The CB2 receptor, a G-protein coupled receptor (GPCR), primarily couples to the inhibitory G-protein, Gαi/o.[1] Activation of the CB2 receptor by an agonist such as A-836339 leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger, cAMP.[1]
To quantify the inhibitory effect of A-836339, intracellular adenylyl cyclase is first stimulated with forskolin (B1673556), a direct activator of the enzyme. This creates a high, measurable baseline of cAMP. The subsequent addition of A-836339 results in a dose-dependent reduction of this forskolin-stimulated cAMP level, allowing for the determination of the agonist's potency (EC50).
Data Presentation
Quantitative Data for A-836339
| Parameter | Receptor | Species | Value | Reference |
| Kᵢ | CB1 | Human | 270 nM | --INVALID-LINK-- |
| Kᵢ | CB2 | Human | 0.64 nM | --INVALID-LINK-- |
| EC₅₀ (cAMP Inhibition) | CB2 | Human | High Potency (Expected in low nM range) | [2][3] |
Note: The precise EC₅₀ value for A-836339 in a cAMP functional assay is described as demonstrating "high potency" in the primary literature, suggesting a value in the low nanomolar range. Researchers should determine the specific EC₅₀ under their experimental conditions.
Signaling Pathway and Experimental Workflow
CB2 Receptor Signaling Pathway
Caption: CB2 receptor signaling pathway activated by A-836339.
Experimental Workflow for cAMP Functional Assay
Caption: Experimental workflow for A-836339 cAMP inhibition assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor (CHO-hCB2).
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin).
-
A-836339: Prepare a 10 mM stock solution in 100% DMSO.
-
Forskolin: Prepare a 10 mM stock solution in 100% DMSO.
-
Reference Agonist (e.g., CP-55,940): Prepare a 10 mM stock solution in 100% DMSO.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.
-
cAMP Assay Kit: A commercial luminescence or fluorescence-based cAMP detection kit (e.g., cAMP-Glo™ Assay from Promega, HTRF® cAMP Dynamic 2 from Cisbio, or LANCE® Ultra cAMP from PerkinElmer).
-
384-well white, opaque assay plates.
Protocol 1: Cell Preparation and Plating
-
Cell Culture: Maintain CHO-hCB2 cells in a humidified incubator at 37°C with 5% CO₂. Subculture the cells every 2-3 days when they reach 80-90% confluency.
-
Cell Plating:
-
On the day before the assay, wash the cells with DPBS and detach them using a non-enzymatic cell dissociation solution or a brief trypsin treatment.
-
Neutralize the dissociation agent with complete growth medium and centrifuge the cell suspension at 200 x g for 3 minutes.
-
Resuspend the cell pellet in serum-free medium and perform a cell count.
-
Dilute the cells to a final concentration of 200,000 cells/mL in serum-free medium.
-
Dispense 10 µL of the cell suspension (2,000 cells/well) into a 384-well white assay plate.[1]
-
Incubate the plate at 37°C with 5% CO₂ for 18-24 hours.[1]
-
Protocol 2: Compound Preparation and Treatment
-
Forskolin Preparation:
-
The optimal concentration of forskolin should be determined empirically to be at its EC₈₀ for cAMP stimulation in the CHO-hCB2 cell line (typically 10-30 µM).[1]
-
Prepare a 4X working solution of forskolin in assay buffer.
-
-
A-836339 and Control Preparation:
-
Prepare a 10-point, 1:3 serial dilution of the 10 mM A-836339 stock solution in 100% DMSO.
-
Further dilute these intermediate stocks 1:50 in assay buffer to create 4X final concentration working solutions. Ensure the final DMSO concentration in the assay is below 0.5%.
-
Prepare 4X working solutions for a reference agonist (e.g., CP-55,940) and a vehicle control (assay buffer with the corresponding DMSO concentration).
-
-
Cell Treatment:
-
Carefully remove the culture medium from the cell plate.
-
Add 5 µL of the 4X A-836339 or control working solutions to the respective wells.
-
Add 5 µL of the 4X forskolin working solution to all wells except for the basal control wells (which receive 5 µL of assay buffer instead).
-
The final volume in each well will be 20 µL.
-
Seal the plate and incubate at room temperature for 30 minutes.[1]
-
Protocol 3: cAMP Detection and Data Analysis
-
cAMP Measurement: Follow the manufacturer's protocol for the chosen cAMP assay kit. A general procedure for a luminescence-based assay is as follows:
-
Equilibrate the cAMP Lysis Buffer and Detection Reagent to room temperature.
-
Add 20 µL of cAMP Lysis Buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Add 40 µL of cAMP Detection Reagent to each well.
-
Incubate for 20 minutes at room temperature, protected from light.[1]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data. The "High" control is the forskolin-stimulated signal (0% inhibition), and the "Low" control is the maximum inhibition achieved with the reference agonist (100% inhibition).
-
Plot the normalized response against the logarithm of the A-836339 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of A-836339 in PET Imaging Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-836339 is a potent and selective agonist for the cannabinoid type 2 receptor (CB2R).[1][2] The CB2R is primarily expressed in immune cells and is upregulated in the central nervous system (CNS) under neuroinflammatory conditions, making it an attractive target for diagnostic imaging and therapeutic intervention in a variety of disorders, including neurodegenerative diseases and cancer.[1] Positron Emission Tomography (PET) is a non-invasive imaging technique that can visualize and quantify the expression of molecular targets in vivo. The carbon-11 (B1219553) labeled analog of A-836339, [11C]A-836339, has been developed and evaluated as a PET radioligand for imaging CB2R expression.[1][3]
These application notes provide a comprehensive overview of the use of A-836339 and its radiolabeled counterpart, [11C]A-836339, in PET imaging studies. The information is intended to guide researchers in designing and conducting preclinical imaging experiments to investigate the role of CB2R in various disease models.
Physicochemical and Pharmacological Properties of A-836339
A-836339 is a synthetic, high-affinity CB2R agonist. Its selectivity for CB2R over the cannabinoid type 1 receptor (CB1R) is a key advantage, as activation of CB1R is associated with psychoactive effects.
| Property | Value | Reference |
| Chemical Name | 2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide | [2] |
| Binding Affinity (Ki) | ||
| Human CB2R | 0.64 nM | [1] |
| Rat CB2R | Not explicitly stated, but high affinity demonstrated | [2] |
| Human CB1R | >1000 nM (low affinity) | [4] |
| Rat CB1R | Selective over CB1R | [2] |
| Pharmacological Action | Selective CB2 Receptor Agonist | [1] |
Radiolabeling of A-836339 with Carbon-11
[11C]A-836339 is synthesized by the 11C-methylation of its desmethyl precursor. The radiosynthesis is a critical step for its use in PET imaging.
Radiosynthesis Protocol
A detailed protocol for the radiosynthesis of [11C]A-836339 is outlined below, based on published methods.
Diagram of the Radiosynthesis Workflow
Caption: Workflow for the radiosynthesis of [11C]A-836339.
| Parameter | Value | Reference |
| Precursor | Desmethyl-A-836339 | [1] |
| Radiolabeling Agent | [11C]Methyl Iodide ([11C]CH3I) or [11C]Methyl Triflate | |
| Radiochemical Yield | 26% (non-decay corrected) | [1] |
| Radiochemical Purity | > 99% | [1] |
| Specific Activity | ~300 TBq/mmol | [1] |
Preclinical PET Imaging Protocols
[11C]A-836339 has been primarily evaluated in rodent models of neuroinflammation and Alzheimer's disease. The following protocols are based on published studies.
Rodent Model of Neuroinflammation (Lipopolysaccharide-Induced)
Objective: To visualize and quantify the upregulation of CB2R in the brain in response to a systemic inflammatory challenge.
Experimental Workflow
Caption: Experimental workflow for PET imaging with [11C]A-836339 in a rodent model of neuroinflammation.
Detailed Protocol:
-
Animal Model: Male CD-1 mice or Sprague-Dawley rats are commonly used.
-
Induction of Neuroinflammation:
-
Mice: A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli at a dose of 5 mg/kg is administered.[5] PET imaging is typically performed 24 hours to 7 days post-injection.
-
Rats: Intracerebral injection of LPS (e.g., 1 µg in 4 µL of saline) directly into the striatum can be performed.[6] Alternatively, a systemic i.p. injection of LPS (e.g., 0.5 mg/kg) can be used.[7]
-
-
Radiotracer Administration: [11C]A-836339 is administered via intravenous (i.v.) injection, typically through the tail vein. The injected dose will vary depending on the scanner sensitivity and animal size.
-
PET Imaging:
-
Dynamic PET scans are acquired for 60-90 minutes immediately following radiotracer injection.
-
Animals are anesthetized during the scan (e.g., with isoflurane).
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the reconstructed PET images, typically on the whole brain or specific brain regions.
-
Time-activity curves (TACs) are generated for each ROI.
-
Standardized Uptake Values (SUVs) are calculated to quantify radiotracer uptake.
-
-
Blocking Studies (for specificity): To confirm that the observed signal is specific to CB2R, a separate cohort of animals can be pre-treated with a non-radiolabeled ("cold") CB2R ligand (e.g., A-836339 or a CB2R antagonist like AM630) before the injection of [11C]A-836339. A significant reduction in the PET signal in the blocked animals compared to the baseline group indicates specific binding.
Data Presentation
Quantitative data from preclinical PET studies with [11C]A-836339 should be presented in a clear and structured manner to facilitate comparison across different studies and experimental conditions.
Table 1: In Vivo Brain Uptake of [11C]A-836339 in Rodent Models of Neuroinflammation
| Animal Model | Condition | Brain Region | Uptake (SUV) | % Blockade with CB2R Ligand | Reference |
| CD-1 Mouse | Control | Whole Brain | ~0.4% ID/g | - | [1] |
| CD-1 Mouse | LPS-treated | Whole Brain | Up to 3.3-fold increase vs. control | ~60% | [1] |
| Rat | Control (Striatum) | Striatum | Low uptake | - | [6][8] |
| Rat | LPS-treated (intracerebral) | Striatum | No significant increase | Not applicable | [6][8] |
| Rat | Cerebral Ischemia | Infarcted Hemisphere | No significant increase | Not applicable | [6][8] |
Note on Discrepancies: It is important to note the conflicting findings regarding the utility of [11C]A-836339 for imaging neuroinflammation. While studies in LPS-treated mice have shown a significant increase in brain uptake, studies in rats with intracerebral LPS or cerebral ischemia did not show a significant change in the PET signal.[1][6][8] This suggests that [11C]A-836339 may not be a suitable tracer for all models of neuroinflammation or in all species.
Table 2: Biodistribution of [11C]A-836339 in Control Mice (%ID/g at 60 min post-injection)
| Organ | %ID/g |
| Spleen | High (specific uptake) |
| Brain | Low |
| Heart | Moderate |
| Lungs | Moderate |
| Liver | High |
| Kidneys | High |
Note: This table represents a qualitative summary based on available data. Specific quantitative values may vary between studies.
Signaling Pathway
A-836339 exerts its effects by binding to and activating the CB2 receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade ultimately leads to the modulation of inflammatory responses.
CB2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the CB2 receptor upon activation by an agonist like A-836339, leading to the modulation of inflammatory responses.
Conclusion
[11C]A-836339 is a valuable research tool for the in vivo investigation of CB2R expression in preclinical models. Its high affinity and selectivity for CB2R make it a suitable candidate for PET imaging studies, particularly in the context of neuroinflammation in mice. However, researchers should be aware of the conflicting results in different animal models and species. The protocols and data presented in these application notes are intended to serve as a guide for the design and interpretation of PET imaging studies using [11C]A-836339, ultimately contributing to a better understanding of the role of the CB2 receptor in health and disease. Further research is warranted to explore the full potential and limitations of this radiotracer.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biodistribution of [11C]A-836339, a new potential radioligand for PET imaging of cannabinoid type 2 receptors (CB2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PET imaging of cannabinoid type 2 receptors with [11C]A-836339 did not evidence changes following neuroinflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation in an LPS rodent model of neuroinflammation of a novel 18F-labelled PET tracer targeting P2X7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PET imaging of cannabinoid type 2 receptors with [11C]A-836339 did not evidence changes following neuroinflammation in rats [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-836339: A Selective Cannabinoid Receptor 2 (CB2) Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-836339 is a potent and selective agonist for the cannabinoid receptor 2 (CB2), a key component of the endocannabinoid system primarily expressed in immune cells and peripheral tissues.[1] Its selectivity for CB2 over the psychoactive CB1 receptor makes it a valuable research tool for investigating the therapeutic potential of CB2 activation in various pathological conditions, including inflammatory and neuropathic pain, without the central nervous system side effects associated with CB1 agonists.[2] These application notes provide a comprehensive overview of the analytical testing and quality control standards for A-836339, along with detailed protocols for its characterization and use in in vitro functional assays.
Physicochemical and Pharmacological Properties
A summary of the key physicochemical and pharmacological properties of A-836339 is presented in the table below. This information is critical for its proper handling, formulation, and interpretation of experimental results.
| Property | Value | Reference |
| IUPAC Name | N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide | [3] |
| Molecular Formula | C₁₆H₂₆N₂O₂S | [3] |
| Molecular Weight | 310.46 g/mol | [3] |
| CAS Number | 959746-77-1 | [3] |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in DMSO and ethanol. Poorly soluble in water. | [4][5] |
| CB2 Binding Affinity (Ki) | 0.64 nM | [3] |
| CB1 Binding Affinity (Ki) | 270 nM | [3] |
| Selectivity (CB1/CB2) | ~422-fold | [3] |
Analytical Testing and Quality Control
Ensuring the identity, purity, and stability of A-836339 is paramount for obtaining reliable and reproducible experimental data. The following section outlines standard analytical methods for its quality control.
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
HPLC with UV detection is a standard method for assessing the purity of A-836339 and for monitoring its stability over time. A representative stability-indicating HPLC method is described below.
Protocol: HPLC-UV Analysis of A-836339
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (each containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan (typically around the λmax of the compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve A-836339 in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 100 µg/mL).
-
Method Validation: The method should be validated according to ICH guidelines (Q2(R2)) for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[6]
-
Stability Testing: Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.[7][8][9]
Workflow for HPLC Method Development and Validation
Caption: Workflow for developing and validating a stability-indicating HPLC method.
Mass Spectrometry (MS) for Identity Confirmation
Liquid chromatography-mass spectrometry (LC-MS) is employed for the definitive identification of A-836339 by confirming its molecular weight and providing structural information through fragmentation analysis.
Protocol: LC-MS Analysis of A-836339
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable.
-
LC Conditions: Similar to the HPLC-UV method.
-
MS Parameters:
-
Full Scan Analysis: To confirm the [M+H]⁺ ion (expected m/z ≈ 311.18).
-
Tandem MS (MS/MS): To generate a characteristic fragmentation pattern for structural confirmation. The fragmentation is expected to occur at the amide bond and around the thiazole (B1198619) ring.
-
-
Sample Preparation: Prepare a dilute solution of A-836339 (e.g., 1-10 µg/mL) in a suitable solvent compatible with the LC-MS system (e.g., methanol or acetonitrile).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of A-836339 and can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
Protocol: ¹H-NMR and qNMR Analysis of A-836339
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H-NMR (Qualitative): Acquire a standard proton NMR spectrum to confirm the chemical shifts and coupling patterns consistent with the structure of A-836339.
-
qNMR (Quantitative):
-
Internal Standard Selection: Choose a certified internal standard with a known purity that has a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[10][11]
-
Sample Preparation: Accurately weigh the A-836339 sample and the internal standard into an NMR tube. Add a precise volume of deuterated solvent.[12]
-
Acquisition Parameters: Use a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure full relaxation of all protons for accurate integration.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the non-overlapping signals of both A-836339 and the internal standard.
-
Purity Calculation: Calculate the purity of A-836339 based on the integral values, number of protons, molecular weights, and the masses of the sample and the internal standard.
-
Representative Quality Control Specifications for A-836339
| Test | Specification | Method |
| Appearance | White to off-white powder | Visual Inspection |
| Identification | Conforms to the reference spectrum | ¹H-NMR, MS |
| Purity (HPLC) | ≥ 98.0% | HPLC-UV |
| Purity (qNMR) | ≥ 98.0% | ¹H-qNMR |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Residual Solvents | Meets ICH limits | Headspace GC |
In Vitro Biological Activity Assays
The following protocols describe standard in vitro assays to characterize the biological activity of A-836339 as a CB2 receptor agonist.
CB2 Receptor Signaling Pathway
Activation of the Gαi/o-coupled CB2 receptor by an agonist like A-836339 initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Downstream effects can also include the modulation of mitogen-activated protein kinase (MAPK) pathways.
Caption: CB2 receptor signaling pathway activated by A-836339.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of A-836339 for the CB2 receptor by measuring its ability to compete with a radiolabeled ligand.
Protocol: CB2 Receptor Radioligand Binding Assay
-
Materials:
-
Cell membranes prepared from cells stably expressing the human CB2 receptor.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).
-
A-836339 stock solution and serial dilutions.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Non-specific binding control: A high concentration of a non-radiolabeled CB2 ligand (e.g., 10 µM WIN 55,212-2).
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of A-836339.
-
Incubate at room temperature for 90-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the A-836339 concentration.
-
Determine the IC₅₀ value (the concentration of A-836339 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
This assay measures the ability of A-836339 to inhibit the production of cAMP, a key downstream signaling molecule of the CB2 receptor.
Protocol: cAMP Inhibition Assay
-
Cell Line: A cell line stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293).
-
Assay Principle: Cells are stimulated with forskolin (B1673556) to increase basal cAMP levels. The ability of A-836339 to inhibit this forskolin-stimulated cAMP production is then measured.
-
Procedure:
-
Plate the cells in a 96-well or 384-well plate and incubate overnight.
-
Pre-incubate the cells with serial dilutions of A-836339.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM).
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the A-836339 concentration.
-
Determine the EC₅₀ value, which is the concentration of A-836339 that produces 50% of its maximal inhibitory effect on cAMP production.
-
For Gαi/o-coupled receptors like CB2, calcium mobilization can be measured in cells co-expressing a promiscuous G-protein (e.g., Gα16) that links the receptor to the Gαq pathway, or by measuring the effect on ion channels modulated by Gβγ subunits.
Protocol: FLIPR Calcium Mobilization Assay
-
Cell Line: A cell line stably co-expressing the human CB2 receptor and a promiscuous G-protein (e.g., Gα16).
-
Assay Principle: Activation of the CB2 receptor leads to G-protein-mediated activation of phospholipase C, resulting in an increase in intracellular calcium, which is detected by a calcium-sensitive fluorescent dye.
-
Procedure:
-
Plate the cells in a black-walled, clear-bottom 96-well or 384-well plate and incubate overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffer containing probenecid.
-
Place the plate in a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Add serial dilutions of A-836339 to the wells and monitor the change in fluorescence intensity over time.[13][14][15]
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the A-836339 concentration.
-
Determine the EC₅₀ value, the concentration of A-836339 that elicits 50% of the maximal calcium response.[16]
-
Experimental Workflow for In Vitro Functional Assays
Caption: Workflow for the in vitro characterization of A-836339.
Conclusion
The analytical methods and biological assays detailed in these application notes provide a robust framework for the quality control and functional characterization of the selective CB2 agonist A-836339. Adherence to these protocols will ensure the generation of high-quality, reproducible data, facilitating further research into the therapeutic potential of targeting the CB2 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A-836,339 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the physicochemical properties and dissolution characteristics of mesalamine: relevance to controlled intestinal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated stability-indicating RP-HPLC method for the determination of rimonabant in a pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. saudijournals.com [saudijournals.com]
- 8. scispace.com [scispace.com]
- 9. Optimization of forced degradation using experimental design and development of a stability-indicating liquid chromatographic assay method for rebamipide in bulk and tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bipm.org [bipm.org]
- 11. Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A-836339: Application Notes and Protocols for a Selective CB2 Receptor Agonist
For Research Use Only. Not for use in diagnostic procedures.
Introduction
A-836339 is a potent and selective synthetic agonist for the Cannabinoid Receptor 2 (CB2).[1] The CB2 receptor is primarily expressed in the periphery, including on immune cells, and its activation is associated with analgesic, anti-inflammatory, and immunomodulatory effects. This document provides detailed guidelines for the preparation, storage, and use of A-836339 in various research applications, targeting researchers, scientists, and drug development professionals.
Physicochemical and Solubility Data
A-836339 is a crystalline solid. For accurate preparation of stock solutions, it is recommended to centrifuge the vial before opening to ensure all powder is collected at the bottom.
| Property | Value |
| Molecular Formula | C₁₆H₂₆N₂O₂S |
| Molecular Weight | 310.5 g/mol |
| Appearance | Crystalline solid |
| Solubility | DMF: 20 mg/mLDMSO: 5 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mLMethanol: 1 mg/mL |
| Storage (Solid) | Store at -20°C for up to 5 years.[2] |
| Stock Solution Storage | Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[3][4] Avoid repeated freeze-thaw cycles.[3] |
Solution Preparation and Storage Guidelines
Proper preparation and storage of A-836339 solutions are critical for maintaining its activity and ensuring experimental reproducibility.
Stock Solution Preparation (e.g., 10 mM in DMSO)
-
Calculate the required mass:
-
Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM solution: 1 mL x 10 mmol/L x 310.5 g/mol = 3.105 mg
-
-
Dissolution:
-
Briefly centrifuge the vial containing A-836339 to collect all the powder at the bottom.
-
Add the desired volume of high-purity, anhydrous DMSO to the vial.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
-
Storage:
Preparation of Working Solutions
-
For in vitro cell-based assays: Dilute the DMSO stock solution with the appropriate cell culture medium. Ensure the final concentration of DMSO is less than 0.5% to avoid cytotoxicity.[3]
-
For in vivo studies: The dosing vehicle will depend on the route of administration. A common approach for intraperitoneal (i.p.) injection involves diluting the DMSO stock solution in a vehicle such as a mixture of Tween 80, ethanol, and saline. It is crucial to ensure the final DMSO concentration is low and the solution is well-emulsified.
Experimental Protocols
The following are example protocols for common assays involving A-836339. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity of A-836339 for the CB2 receptor.
Materials:
-
Membranes from cells expressing the human CB2 receptor.
-
Radioligand (e.g., [³H]-CP55,940).
-
A-836339 (unlabeled competitor).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash Buffer (ice-cold).
-
Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine).
-
Scintillation cocktail.
-
96-well plates.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand and cell membranes.
-
Non-specific Binding: Radioligand, cell membranes, and a high concentration of a non-radiolabeled competitor.
-
Competition Binding: Radioligand, cell membranes, and serial dilutions of A-836339.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of A-836339 to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: In Vitro cAMP Functional Assay
This protocol measures the effect of A-836339 on intracellular cyclic AMP (cAMP) levels, a downstream effector of CB2 receptor activation.
Materials:
-
HEK293 cells stably expressing the human CB2 receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HEPES-buffered saline with a phosphodiesterase inhibitor like IBMX).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
A-836339.
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit or cAMP-Glo™ Assay).
Procedure:
-
Cell Seeding: Seed the CB2-expressing HEK293 cells in a 96-well plate and grow to the desired confluency.
-
Pre-treatment: Replace the culture medium with stimulation buffer and incubate.
-
Agonist Treatment: Add serial dilutions of A-836339 to the wells.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate at room temperature for the time specified in the cAMP assay kit protocol.
-
cAMP Measurement: Following the manufacturer's instructions for the chosen cAMP assay kit, lyse the cells and measure the cAMP levels.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of A-836339 to determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP production.
Protocol 3: In Vivo Neuropathic Pain Model
This protocol describes the use of A-836339 in a rat model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats.
-
A-836339.
-
Dosing vehicle (e.g., a mixture of DMSO, Tween 80, and saline).
-
Von Frey filaments (for assessing mechanical allodynia).
-
Animal model of neuropathic pain (e.g., chronic constriction injury - CCI).
Procedure:
-
Induction of Neuropathy: Surgically induce neuropathic pain in the rats using the CCI model.
-
Acclimation: Allow the animals to recover and acclimate to the testing environment.
-
Baseline Measurement: Measure the baseline paw withdrawal threshold (PWT) in response to stimulation with von Frey filaments.
-
Drug Administration: Prepare the A-836339 dosing solution and administer it to the rats via intraperitoneal (i.p.) injection at the desired doses (e.g., 3, 10, and 30 µmol/kg).[5] A vehicle control group should also be included.
-
Post-treatment Measurement: At various time points after drug administration, re-measure the PWT.
-
Data Analysis: Compare the PWT of the A-836339-treated groups to the vehicle-treated group to determine the anti-allodynic effects of the compound.
Signaling Pathways and Experimental Workflows
CB2 Receptor Signaling Pathway
Activation of the G-protein coupled CB2 receptor by A-836339 initiates a cascade of intracellular signaling events. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Additionally, CB2 receptor activation can modulate the activity of mitogen-activated protein kinases (MAPKs) such as ERK and p38, as well as the Akt pathway.
Experimental Workflow for Characterizing A-836339
The following diagram illustrates a typical workflow for the characterization of A-836339, from initial binding studies to functional and in vivo assays.
References
- 1. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. captivatebio.com [captivatebio.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for A-836339 Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (i.p.) administration of A-836339, a potent and selective cannabinoid receptor 2 (CB2) agonist. This document is intended to guide researchers in designing and executing in vivo studies to investigate the therapeutic potential of A-836339 in various disease models.
Introduction
A-836339 is a synthetic compound that acts as a full agonist at the CB2 receptor, with significantly lower affinity for the CB1 receptor.[1][2] This selectivity makes it a valuable research tool for elucidating the role of the CB2 receptor in various physiological and pathological processes, including pain, inflammation, and neuroinflammation, without the psychoactive effects associated with CB1 receptor activation.[1][2] Intraperitoneal injection is a common and effective route for systemic administration of A-836339 in preclinical animal models.
Data Presentation
Quantitative Data Summary
The following tables summarize the reported intraperitoneal dosages of A-836339 used in various rodent models of pain and inflammation.
| Animal Model | Species | Dosage (i.p.) | Therapeutic Effect | Reference |
| Inflammatory Pain (Complete Freund's Adjuvant) | Rat | 1 - 10 µmol/kg | Antihyperalgesic | [1][2] |
| Neuropathic Pain (Chronic Constriction Injury) | Rat | 3 - 30 µmol/kg | Antiallodynic | [1] |
| Postoperative Pain (Skin Incision) | Rat | 1 - 10 µmol/kg | Antiallodynic | |
| Capsaicin-Induced Secondary Hyperalgesia | Rat | Not Specified | Efficacious | [1][2] |
| Parameter | Value | Receptor | Species | Reference |
| Ki | 0.64 nM | CB2 | Human | |
| Ki | 0.8 nM | CB2 | Rat | |
| Ki | 270 nM | CB1 | Human |
Experimental Protocols
Preparation of A-836339 for Intraperitoneal Injection
Materials:
-
A-836339 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Stock Solution Preparation:
-
Due to its hydrophobic nature, A-836339 should first be dissolved in a small amount of organic solvent. A common practice is to prepare a stock solution in 100% DMSO.
-
For example, to prepare a 10 mg/mL stock solution, weigh 10 mg of A-836339 and dissolve it in 1 mL of DMSO. Vortex thoroughly until fully dissolved.
-
-
Vehicle Formulation:
-
A commonly used vehicle for intraperitoneal injection of cannabinoid compounds consists of a mixture of DMSO, PEG300, Tween-80, and saline. A typical ratio is 1:4:0.5:4.5 (DMSO:PEG300:Tween-80:Saline).
-
Alternatively, a simpler vehicle of 20% DMSO in saline has been used for similar compounds.[3]
-
-
Final Injection Solution Preparation (Example using 1:4:0.5:4.5 vehicle):
-
To prepare a 1 mg/mL final solution, take 100 µL of the 10 mg/mL A-836339 stock solution.
-
Add 400 µL of PEG300 and vortex to mix.
-
Add 50 µL of Tween-80 and vortex to mix.
-
Add 450 µL of sterile 0.9% saline to bring the final volume to 1 mL.
-
Vortex thoroughly to ensure a homogenous suspension.
-
The final concentration of DMSO in this formulation is 10%.
-
-
Vehicle Control:
-
Prepare a vehicle control solution using the same procedure but substituting the A-836339 stock solution with an equal volume of DMSO.
-
Note: The solubility of A-836339 should be confirmed for the desired final concentration. Adjust the vehicle composition if precipitation occurs. The final injection volume should be calculated based on the animal's body weight and the desired dose.
Intraperitoneal Injection Procedure in Rodents
Materials:
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol (B145695) for disinfection
-
Prepared A-836339 solution and vehicle control
Protocol:
-
Animal Restraint:
-
Mouse: Gently restrain the mouse by grasping the loose skin at the back of the neck and securing the tail.
-
Rat: Securely restrain the rat, for example, by wrapping it in a towel, leaving the abdomen exposed. A two-person technique, where one person restrains the animal and the other performs the injection, is recommended for rats.
-
-
Injection Site:
-
Position the animal on its back with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or fluid is aspirated, discard the syringe and prepare a new one.
-
Slowly inject the solution. The maximum recommended injection volume for mice is 10 mL/kg and for rats is 10 mL/kg.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
In Vivo Models and Efficacy Assessment
A. Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
-
Induction of Inflammation:
-
Induce inflammation by injecting 100 µL of CFA (1 mg/mL Mycobacterium tuberculosis) into the plantar surface of one hind paw of the rat.
-
-
Drug Administration:
-
Administer A-836339 or vehicle via intraperitoneal injection at the desired time point after CFA injection (e.g., 24 hours or on subsequent days to assess treatment effects on established inflammation).
-
-
Assessment of Hyperalgesia (Plantar Test):
-
Place the rat in a clear plastic chamber on a glass floor.
-
Allow the animal to acclimate for at least 15 minutes.
-
A movable radiant heat source is positioned under the glass floor, directly beneath the plantar surface of the inflamed paw.[4][5][6][7]
-
Activate the heat source and record the time it takes for the rat to withdraw its paw (paw withdrawal latency).[4][5][6][7][8]
-
A shorter paw withdrawal latency in the inflamed paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.
-
An increase in paw withdrawal latency after A-836339 treatment indicates an antihyperalgesic effect.
-
B. Neuropathic Pain Model: Chronic Constriction Injury (CCI)
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between each ligature.
-
Close the muscle and skin layers with sutures.
-
-
Drug Administration:
-
Allow the animal to recover for a set period (e.g., 7-14 days) to allow for the development of neuropathic pain.
-
Administer A-836339 or vehicle via intraperitoneal injection.
-
-
Assessment of Allodynia (von Frey Test):
-
Place the rat in a chamber with a wire mesh floor.
-
Allow the animal to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw on the injured side.[9][10][11][12][13]
-
The paw withdrawal threshold is the lowest force that elicits a brisk withdrawal response.[9][11]
-
A lower paw withdrawal threshold in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia.[11]
-
An increase in the paw withdrawal threshold after A-836339 treatment indicates an antiallodynic effect.
-
Mandatory Visualizations
Caption: Signaling pathway of A-836339 via the CB2 receptor.
Caption: General experimental workflow for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. somatco.com [somatco.com]
- 5. Plantar Test (Hargreaves' Method) Analgesia Meters [hugo-sachs.de]
- 6. IITC Plantar Test Hargreaves Method for Mice and Rats – IITC [iitcinc.com]
- 7. Plantar test for thermal stimulation (Hargreaves Apparatus) | Animalab [animalab.eu]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. von Frey test of paw withdrawal threshold [bio-protocol.org]
- 11. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 12. Von Frey testing [bio-protocol.org]
- 13. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of A-836339 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-836339 is a potent and selective synthetic agonist for the cannabinoid receptor type 2 (CB2).[1][2][3][4] The CB2 receptor is primarily expressed in immune cells and tissues, and its activation is associated with anti-inflammatory and analgesic effects.[1][2][3][4] Preclinical studies in mice have demonstrated the therapeutic potential of A-836339 in models of inflammatory and neuropathic pain.[1][2][3][4] This document provides detailed application notes and standardized protocols for the oral gavage administration of A-836339 in mice to facilitate reproducible and effective preclinical research.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for the oral administration of A-836339 in mice, based on available literature and general practices for oral gavage.
Table 1: A-836339 Dose-Response in a Mouse Model of Gastric Ulcers
| Dosage (mg/kg) | Effect | Administration Route | Notes |
| 1 | Dose-dependent reduction in gastric ulcer index.[5][6] | Oral Gavage | The gastroprotective effect was reversed by the CB2 antagonist AM630, confirming a CB2 receptor-mediated mechanism.[5][6] |
| 3 | Dose-dependent reduction in gastric ulcer index.[5][6] | Oral Gavage | |
| 5 | Dose-dependent reduction in gastric ulcer index.[5][6] | Oral Gavage |
Table 2: Recommended Oral Gavage Parameters for Mice
| Parameter | Recommendation |
| Gavage Needle Size | 20-22 gauge, 1-1.5 inches with a rounded tip.[7][8][9] |
| Maximum Dosing Volume | 10 mL/kg.[7][8] |
| Vehicle Options | Corn oil, sesame oil, 0.5% methyl cellulose, or a mixture of DMSO and Tween 80 in saline or water.[10][11][12][13] |
| Animal Restraint | Manual scruffing to immobilize the head and straighten the esophagus.[8][9][10] |
Signaling Pathway
A-836339 exerts its effects by activating the CB2 receptor, a G-protein coupled receptor (GPCR). Upon activation, the CB2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This initiates a cascade of downstream signaling events, including the modulation of mitogen-activated protein kinase (MAPK) pathways, which ultimately regulate cellular functions such as inflammation and immune responses.[14][15][16][17]
Experimental Protocols
Preparation of A-836339 for Oral Gavage
Materials:
-
A-836339 powder
-
Vehicle (e.g., corn oil, or 5% DMSO, 5% Tween 80 in sterile saline)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of A-836339: Based on the desired dose (e.g., 1, 3, or 5 mg/kg) and the body weight of the mice, calculate the total mass of A-836339 needed.
-
Weigh the A-836339 powder: Accurately weigh the calculated amount of A-836339 using an analytical balance.
-
Prepare the vehicle:
-
For corn oil vehicle: Measure the required volume of corn oil.
-
For DMSO/Tween 80/Saline vehicle: Prepare a stock solution by first dissolving the A-836339 powder in a small volume of DMSO. Then, add Tween 80 and bring the solution to the final volume with sterile saline. For example, for a final concentration of 1 mg/mL, you could dissolve 10 mg of A-836339 in 0.5 mL of DMSO, add 0.5 mL of Tween 80, and then add 9 mL of sterile saline.
-
-
Dissolve A-836339: Add the weighed A-836339 powder to the prepared vehicle.
-
Vortex: Vortex the solution vigorously until the A-836339 is completely dissolved or forms a homogenous suspension. Ensure the solution is well-mixed before each administration.
Protocol for Oral Gavage Administration in Mice
Materials:
-
Prepared A-836339 solution
-
Appropriately sized oral gavage needles (20-22 gauge, 1-1.5 inches with a rounded tip)
-
1 mL syringes
-
Mouse scale
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Weigh the mouse: Accurately weigh the mouse to determine the correct volume of the A-836339 solution to be administered.
-
Calculate the administration volume: Based on the mouse's weight and the desired dose, calculate the volume of the solution to be administered (typically not exceeding 10 mL/kg).
-
Prepare the syringe: Draw the calculated volume of the A-836339 solution into a 1 mL syringe fitted with a gavage needle.
-
Restrain the mouse: Gently but firmly restrain the mouse by scruffing the skin on its neck and back to immobilize its head and straighten the path to the esophagus. The mouse should be held in a vertical position.[8][9][10]
-
Insert the gavage needle: Gently insert the gavage needle into the mouse's mouth, passing it over the tongue towards the back of the throat. The needle should slide easily down the esophagus without any resistance.[8][9] Do not force the needle. If resistance is met, withdraw the needle and try again.
-
Administer the solution: Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly and steadily depress the syringe plunger to administer the A-836339 solution.
-
Withdraw the needle: After administration, gently withdraw the gavage needle in a single, smooth motion.
-
Monitor the mouse: Return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.[8]
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo study involving the oral administration of A-836339 to mice.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highly selective CB2 receptor agonist A836339 has gastroprotective effect on experimentally induced gastric ulcers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. benchchem.com [benchchem.com]
- 11. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: A-836339 in Combination with CB2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments involving the selective CB2 receptor agonist A-836339 in combination with CB2 receptor antagonists. This document includes summaries of quantitative data, detailed experimental protocols for key in vitro and in vivo assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
A-836339 is a potent and selective full agonist for the cannabinoid receptor type 2 (CB2), a G-protein coupled receptor primarily expressed on immune cells and involved in modulating inflammation and pain.[1][2] Due to its selectivity, A-836339 is a valuable tool for investigating the therapeutic potential of CB2 activation without the psychoactive effects associated with CB1 receptor agonism.[1] To definitively attribute the observed effects of A-836339 to its action on the CB2 receptor, it is crucial to conduct experiments in the presence of a selective CB2 antagonist. These antagonists, such as SR144528 and AM630, competitively block the CB2 receptor, thereby inhibiting the effects of A-836339.[3][4]
This document outlines the necessary protocols and data for utilizing A-836339 in conjunction with CB2 antagonists to validate its mechanism of action in various experimental settings.
Data Presentation
The following tables summarize the quantitative data for A-836339 and commonly used CB2 antagonists.
Table 1: In Vitro Binding Affinities (Ki) and Functional Potencies (EC50)
| Compound | Receptor | Species | Assay Type | Ki (nM) | EC50 (nM) | Reference(s) |
| A-836339 | CB2 | Human | Radioligand Binding | 0.64 | - | [1][2] |
| CB2 | Rat | Radioligand Binding | 0.8 | - | [5] | |
| CB1 | Human | Radioligand Binding | 270 | - | [1][2] | |
| CB2 | Human | cAMP Assay | - | 1.3 | [6] | |
| CB2 | Rat | FLIPR | - | 3.2 | [7] | |
| SR144528 | CB2 | Human | Radioligand Binding | 0.6 | - | [3][8] |
| CB1 | Human | Radioligand Binding | 400 | - | [8] | |
| CB2 | Human | Adenylyl Cyclase | - | 10 | [9] | |
| AM630 | CB2 | Human | - | - | Inverse Agonist | [4] |
Table 2: In Vivo Efficacy of A-836339 and Reversal by CB2 Antagonist
| Animal Model | Species | A-836339 Dose (ip) | Effect | Antagonist | Antagonist Dose (ip) | Reversal of Effect | Reference(s) |
| CFA-induced Inflammatory Pain | Rat | 1 - 10 µmol/kg | Antihyperalgesia | - | - | - | [7] |
| Chronic Constriction Injury (CCI) | Rat | 3 - 30 µmol/kg | Antiallodynia | SR144528 | 10 µmol/kg | Complete | [6] |
| Gastric Ulcer (Ethanol-induced) | Mouse | 1 mg/kg | Gastroprotection | AM630 | 1 mg/kg | Significant | [10][11] |
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CB2 receptor upon activation by an agonist like A-836339 and its inhibition by an antagonist.
Caption: CB2 receptor signaling pathway activated by A-836339 and blocked by a CB2 antagonist.
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of A-836339 and a CB2 antagonist for the CB2 receptor.
Materials:
-
Cell membranes expressing human or rat CB2 receptors.
-
Radioligand (e.g., [3H]CP55,940).
-
A-836339.
-
CB2 Antagonist (e.g., SR144528).
-
Binding Buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Wash Buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of A-836339 and the CB2 antagonist.
-
In a 96-well plate, add binding buffer, cell membranes, and either the unlabeled ligand (A-836339 or antagonist) or vehicle.
-
Add the radioligand to all wells at a concentration near its Kd.
-
Incubate the plate at 30°C for 60-90 minutes.
-
To determine the effect of the antagonist, pre-incubate the membranes with the antagonist for 15-30 minutes before adding A-836339 and the radioligand.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate the specific binding and perform non-linear regression analysis to determine the Ki values.
In Vitro cAMP Functional Assay
This protocol measures the ability of A-836339 to inhibit adenylyl cyclase and the reversal of this effect by a CB2 antagonist.
Materials:
-
CHO or HEK293 cells stably expressing the CB2 receptor.
-
A-836339.
-
CB2 Antagonist (e.g., SR144528).
-
cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX).
Procedure:
-
Plate the CB2-expressing cells in a 96-well plate and culture overnight.
-
Wash the cells with serum-free medium.
-
Pre-treat the cells with the CB2 antagonist or vehicle for 15-30 minutes.
-
Add A-836339 at various concentrations to the wells.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Generate dose-response curves to determine the EC50 of A-836339 and the potency of the antagonist.
In Vivo Model: CFA-Induced Inflammatory Pain
This protocol assesses the anti-hyperalgesic effects of A-836339 and its reversal by a CB2 antagonist in a model of inflammatory pain.[7]
Animals:
-
Male Sprague-Dawley rats (180-200 g).
Procedure:
-
Induction of Inflammation:
-
Induce inflammation by injecting 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.[12]
-
Allow 24-48 hours for inflammation and hyperalgesia to develop.
-
-
Drug Administration:
-
Administer the CB2 antagonist (e.g., SR144528, 10 µmol/kg, i.p.) or vehicle 30 minutes prior to A-836339 administration.
-
Administer A-836339 (1-10 µmol/kg, i.p.) or vehicle.
-
-
Behavioral Testing:
-
Measure thermal hyperalgesia (paw withdrawal latency to a radiant heat source) and mechanical allodynia (paw withdrawal threshold to von Frey filaments) at baseline and at various time points post-drug administration (e.g., 30, 60, 120 minutes).
-
-
Data Analysis:
-
Compare the paw withdrawal latencies and thresholds between the different treatment groups to assess the efficacy of A-836339 and its reversal by the antagonist.
-
In Vivo Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve
This protocol evaluates the anti-allodynic effects of A-836339 and its blockade by a CB2 antagonist in a model of neuropathic pain.[6][7]
Animals:
-
Male Sprague-Dawley rats (200-250 g).
Procedure:
-
Surgical Procedure:
-
Drug Administration:
-
Administer the CB2 antagonist (e.g., SR144528, 10 µmol/kg, i.p.) or vehicle 30 minutes before A-836339.
-
Administer A-836339 (3-30 µmol/kg, i.p.) or vehicle.
-
-
Behavioral Testing:
-
Assess mechanical allodynia using von Frey filaments at baseline and at multiple time points after drug administration.
-
-
Data Analysis:
-
Analyze the paw withdrawal thresholds to determine the effect of A-836339 and the antagonistic action of the CB2 blocker.
-
Experimental Workflow
The following diagram provides a general workflow for investigating the effects of A-836339 in combination with a CB2 antagonist.
Caption: General experimental workflow for studying A-836339 with a CB2 antagonist.
References
- 1. A-836,339 - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SR-144,528 - Wikipedia [en.wikipedia.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced exercise attenuates neuropathic pain in chronic constriction injury of male rat: an investigation of oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation [frontiersin.org]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
Application Notes and Protocols for Measuring the In Vitro Efficacy of A-836339
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-836339 is a potent and selective full agonist for the cannabinoid receptor 2 (CB2).[1] The CB2 receptor, a G protein-coupled receptor (GPCR), is primarily expressed in immune tissues and is a promising therapeutic target for inflammatory and neuropathic pain, with the advantage of avoiding the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation.[2][3] These application notes provide detailed protocols for measuring the in vitro efficacy of A-836339, enabling researchers to accurately characterize its pharmacological profile.
Mechanism of Action
A-836339 exhibits high binding affinity and functional potency at the CB2 receptor, with significant selectivity over the CB1 receptor.[4][5] As a CB2 agonist, A-836339 activates downstream signaling pathways, leading to the modulation of cellular functions, including the inhibition of adenylyl cyclase and subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Data Presentation
The in vitro efficacy of A-836339 is quantified by its binding affinity (Ki) and functional potency (EC50). The following table summarizes the key quantitative data for A-836339.
| Parameter | Receptor | Species | Value (nM) |
| Ki | CB2 | Human | 0.4 - 0.64 |
| Ki | CB2 | Rat | 0.8 |
| Ki | CB1 | Human | 270 |
Data compiled from multiple sources.[1][6]
Signaling Pathway
The CB2 receptor is a Gi/o-coupled GPCR. Upon agonist binding, such as A-836339, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi subunit inhibits adenylyl cyclase, reducing the production of cAMP. The Gβγ subunit can modulate the activity of other effectors, such as inwardly rectifying potassium channels (GIRKs) and N-type calcium channels.
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of A-836339 for the CB2 receptor through competitive displacement of a radiolabeled ligand.
Workflow Diagram
Materials:
-
CHO or HEK293 cells stably expressing the human CB2 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Radioligand: [3H]CP55,940 (a high-affinity cannabinoid receptor agonist)
-
Non-specific binding control: A high concentration of a non-radiolabeled CB2 ligand (e.g., 10 µM WIN 55,212-2)
-
A-836339 stock solution
-
96-well plates
-
Glass fiber filters (e.g., GF/B)
-
Cell harvester
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest cultured cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd, e.g., 0.5 nM [3H]CP55,940), and membrane preparation.
-
Non-specific Binding: Add assay buffer, radioligand, non-specific binding control, and membrane preparation.
-
Competitive Binding: Add assay buffer, radioligand, varying concentrations of A-836339, and membrane preparation.
-
-
Incubation:
-
Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 90 minutes at 30°C).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of A-836339.
-
Determine the IC50 value (the concentration of A-836339 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol measures the ability of A-836339 to inhibit adenylyl cyclase activity and reduce cAMP levels in cells expressing the CB2 receptor, thus determining its functional potency (EC50).
Workflow Diagram
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal Structure of the Human Cannabinoid Receptor CB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
A-836339: Application Notes and Protocols for CB2 Receptor-Mediated Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-836339 is a potent and selective full agonist for the cannabinoid receptor type 2 (CB2).[1] Developed by Abbott Laboratories, this synthetic compound, chemically identified as N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide, serves as a valuable research tool for investigating the physiological and pathophysiological roles of the CB2 receptor.[1][2] The CB2 receptor is primarily expressed in immune tissues, suggesting a significant role for the endocannabinoid system in immunomodulation.[3] A-836339's high affinity and selectivity for the CB2 receptor over the psychoactive CB1 receptor make it an ideal candidate for studying the therapeutic potential of CB2 activation in various conditions, including inflammatory pain, neuropathic pain, and gastric ulcers, without the central nervous system side effects associated with CB1 agonists.[1][4]
Data Presentation
Table 1: In Vitro Pharmacological Profile of A-836339
| Parameter | Human CB2 | Rat CB2 | Human CB1 | Rat CB1 | Selectivity (CB1/CB2) | Reference |
| Binding Affinity (Ki, nM) | 0.4 | 0.8 | 270 | - | 675-fold (human) | [1][4] |
| FLIPR Assay (EC50, nM) | 1.2 | 1.8 | >10,000 | >10,000 | >8333-fold (human) | [2][5] |
| Cyclase Assay (EC50, nM) | 2.5 | - | >10,000 | - | >4000-fold (human) | [2][5] |
Table 2: In Vivo Efficacy of A-836339 in Pain Models
| Animal Model | Effect | Route of Administration | Effective Dose | Reference |
| Complete Freund's Adjuvant (CFA) model of inflammatory pain | Antihyperalgesic | Intraperitoneal (i.p.) | 1-10 µmol/kg | [2][4][5] |
| Chronic Constriction Injury (CCI) model of neuropathic pain | Reverses mechanical allodynia | Intraperitoneal (i.p.) | 3-30 µmol/kg | [2][4][5] |
| Spinal Nerve Ligation (SNL) model of neuropathic pain | Reverses mechanical allodynia | Intrathecal (i.t.) | 0.3 µmol/kg | [4] |
| Spinal Wide Dynamic Range (WDR) Neurons in Neuropathic Rats | Reduced evoked and spontaneous activity | Intravenous (i.v.) | 0.3-3 µmol/kg | [6] |
| Spinal Wide Dynamic Range (WDR) Neurons in Neuropathic Rats | Attenuated evoked and spontaneous firing | Intra-spinal injection | 0.3 and 1 nmol | [6] |
| Dorsal Root Ganglion (DRG) in Neuropathic Rats | Reduced evoked activity | Intra-DRG application | 3-30 nmol | [6] |
Signaling Pathways and Experimental Workflows
CB2 Receptor-Mediated Signaling Pathway
Activation of the CB2 receptor by A-836339 primarily couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7] Downstream of G-protein activation, other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), can also be modulated.[8]
A-836339 activation of the CB2 receptor and downstream signaling.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps to determine the binding affinity of A-836339 for the CB2 receptor.
Workflow for determining receptor binding affinity.
Experimental Protocols
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of A-836339 for the CB2 receptor and its selectivity versus the CB1 receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human or rat CB1 or CB2 receptors.
-
Radioligand: [3H]CP55,940 (a high-affinity, non-selective cannabinoid agonist).[9]
-
A-836339
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine cell membranes, a fixed concentration of [3H]CP55,940 (typically at its Kd value), and a range of concentrations of unlabeled A-836339.
-
Incubation: Incubate the plates for 60-90 minutes at 30°C.[10]
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of A-836339. The IC50 value (the concentration of A-836339 that displaces 50% of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Functional Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of A-836339 in activating G-proteins coupled to the CB2 receptor.
Materials:
-
Cell membranes from cells expressing the CB2 receptor.
-
[³⁵S]GTPγS
-
GDP
-
A-836339
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Pre-incubation: Pre-incubate the cell membranes with GDP to ensure that G-proteins are in their inactive state.
-
Reaction Setup: In a 96-well plate, combine the pre-incubated membranes, [³⁵S]GTPγS, and varying concentrations of A-836339.
-
Incubation: Incubate the plates at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.[10]
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.[10]
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the specific [³⁵S]GTPγS binding as a function of the A-836339 concentration. The EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values are determined by non-linear regression analysis.
Protocol 3: cAMP Accumulation Assay
Objective: To determine the ability of A-836339 to inhibit adenylyl cyclase activity.
Materials:
-
Whole cells expressing the CB2 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
A-836339
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Plate the cells in a suitable multi-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with varying concentrations of A-836339.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the A-836339 concentration to determine the IC50 value.
Conclusion
A-836339 is a powerful pharmacological tool for elucidating the role of the CB2 receptor in various physiological and pathological processes. Its high selectivity and potency make it an excellent candidate for in vitro and in vivo studies aimed at understanding CB2 receptor pharmacology and exploring its therapeutic potential. The protocols provided herein offer a foundation for researchers to investigate the effects of A-836339 on CB2 receptor-mediated signaling.
References
- 1. A-836,339 - Wikipedia [en.wikipedia.org]
- 2. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A CB(2) receptor agonist, A-836339, modulates wide dynamic range neuronal activity in neuropathic rats: contributions of spinal and peripheral CB(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Immunohistochemistry Staining of A-836339 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-836339 is a potent and highly selective agonist for the Cannabinoid Receptor 2 (CB2).[1][2] The CB2 receptor is primarily expressed on immune cells and is known to be upregulated in tissues during inflammation. Activation of the CB2 receptor by agonists like A-836339 has demonstrated significant anti-inflammatory and analgesic effects in various preclinical models.[1][2] These properties make A-836339 a valuable tool for research into inflammatory diseases and pain.
Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of specific proteins within tissues. For researchers working with A-836339, IHC can be employed to:
-
Confirm the presence and localization of the CB2 receptor in the tissue of interest.
-
Investigate the cellular response to A-836339 treatment by examining the expression of downstream markers of inflammation and cellular activation.
-
Assess the co-localization of the CB2 receptor with other proteins of interest to elucidate the mechanism of action of A-836339.
These application notes provide detailed protocols for the immunohistochemical staining of tissues treated with A-836339, focusing on the detection of the CB2 receptor and the inflammation-associated enzyme Cyclooxygenase-2 (COX-2).
Mechanism of Action of A-836339
A-836339 selectively binds to and activates the CB2 receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade that ultimately leads to the modulation of cellular functions, particularly a reduction in the inflammatory response. Key aspects of its mechanism of action include:
-
High affinity and selectivity for the CB2 receptor over the CB1 receptor, minimizing the psychoactive side effects associated with CB1 activation.[1][2]
-
Anti-inflammatory effects through the reduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1]
-
Analgesic properties demonstrated in various pain models.[1][2]
-
Gastroprotective effects , in part by enhancing anti-oxidant pathways.[1]
Data Presentation
The following tables represent typical quantitative data that can be obtained from immunohistochemical analysis of A-836339 treated tissues. The data is presented as a semi-quantitative H-score, which combines staining intensity and the percentage of positive cells.
Table 1: Immunohistochemical Analysis of CB2 Receptor Expression in Gastric Tissue
| Treatment Group | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Intensity x % Positive) |
| Vehicle Control | 1 | 20 | 20 |
| A-836339 (1 mg/kg) | 2 | 50 | 100 |
| A-836339 (3 mg/kg) | 3 | 75 | 225 |
Table 2: Immunohistochemical Analysis of COX-2 Expression in Gastric Tissue
| Treatment Group | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Intensity x % Positive) |
| Vehicle Control | 3 | 80 | 240 |
| A-836339 (1 mg/kg) | 2 | 40 | 80 |
| A-836339 (3 mg/kg) | 1 | 15 | 15 |
Experimental Protocols
Protocol 1: Immunohistochemical Staining for CB2 Receptor in Paraffin-Embedded Tissue
This protocol outlines the steps for detecting the CB2 receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit anti-CB2 polyclonal antibody
-
Biotinylated Goat anti-Rabbit secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse slides in 100% ethanol (2 changes for 3 minutes each).
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat in a microwave oven or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with PBS (3 changes for 5 minutes each).
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 changes for 5 minutes each).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature to block non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CB2 antibody to its optimal concentration in blocking buffer.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate sections with DAB substrate until the desired brown color intensity is reached (typically 2-10 minutes).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemical Staining for COX-2 in Paraffin-Embedded Gastric Tissue
This protocol is specifically tailored for the detection of COX-2 in gastric tissue sections.
Materials:
-
Same as Protocol 1, with the following exception:
-
Primary Antibody: Mouse anti-COX-2 monoclonal antibody
-
Biotinylated Horse anti-Mouse secondary antibody
Procedure:
The procedure is identical to Protocol 1, with the following modifications:
-
Primary Antibody Incubation: Use the anti-COX-2 antibody at its optimal dilution.
-
Secondary Antibody Incubation: Use the biotinylated anti-mouse secondary antibody.
Signaling Pathways and Experimental Workflows
Caption: A-836339 signaling pathway via the CB2 receptor.
Caption: General immunohistochemistry workflow for FFPE tissues.
References
Troubleshooting & Optimization
Troubleshooting A-836339 solubility issues in vitro.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to the selective CB2 receptor agonist, A-836339, for in vitro applications.
Frequently Asked Questions (FAQs)
Q1: What is A-836339?
A-836339 is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2).[1][2][3][4] It is a synthetic small molecule developed by Abbott Laboratories.[3][4] Due to its selectivity for the CB2 receptor over the CB1 receptor, A-836339 is a valuable tool for studying the role of the CB2 receptor in various physiological and pathological processes, including inflammation and pain, without the psychoactive effects associated with CB1 receptor activation.[1][2][3]
Q2: What is the mechanism of action of A-836339?
A-836339 functions as a CB2 receptor agonist. The CB2 receptor is a G-protein coupled receptor (GPCR).[5][6][7] Upon binding of A-836339, the CB2 receptor activates intracellular signaling cascades. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][7] Additionally, activation of the CB2 receptor can stimulate the mitogen-activated protein kinase (MAPK) pathway.[5][7][8] These signaling events ultimately modulate immune cell function and inflammatory responses.
Q3: What are the common solubility challenges with A-836339?
Like many small molecule inhibitors and agonists, A-836339 is a lipophilic compound, which can lead to poor solubility in aqueous solutions such as cell culture media and buffers. This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.
Solubility Data
| Solvent | Type | Typical Stock Concentration | Advantages | Disadvantages |
| DMSO | Polar Aprotic | 10-50 mM | High capacity to dissolve a wide range of organic compounds. | Can be toxic to cells at concentrations >0.5%; compound may precipitate upon dilution into aqueous media. |
| Ethanol | Polar Protic | 1-20 mM | Less toxic to cells than DMSO at low concentrations. | May have lower solvating power for highly lipophilic compounds compared to DMSO. |
| PBS (pH 7.4) | Aqueous Buffer | <1 µM | Physiologically relevant. | Very limited solubility for lipophilic compounds. |
Troubleshooting Guide for A-836339 Solubility Issues
Encountering precipitation when preparing A-836339 for in vitro assays is a common challenge. Follow this step-by-step guide to troubleshoot and resolve solubility issues.
Issue: Precipitate forms when diluting the A-836339 stock solution into aqueous media.
Troubleshooting Workflow:
Detailed Steps:
-
Verify Stock Solution Integrity:
-
Ensure your DMSO stock solution of A-836339 is completely dissolved and appears as a clear solution. If any precipitate is visible, gently warm the vial in a 37-42°C water bath for 5-10 minutes and/or sonicate until the solid is fully dissolved.
-
-
Optimize Dilution Technique:
-
Avoid direct dilution of a highly concentrated stock into a large volume of aqueous media. This "solvent shock" is a common cause of precipitation.
-
Perform a two-step or serial dilution. First, create an intermediate dilution of your A-836339 stock in a small volume of pre-warmed (37°C) cell culture medium or PBS. Then, add this intermediate dilution to the final volume of your experimental medium.
-
Add the stock solution to the aqueous medium, not the other way around. Pipette the A-836339 stock solution directly into the vortex of the aqueous solution to promote rapid mixing and dispersion.
-
-
Manage Final DMSO Concentration:
-
Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize cytotoxicity and its effects on compound solubility. If you need to achieve a high final concentration of A-836339, you may need to prepare a more concentrated initial stock solution in DMSO.
-
-
Consider Physical Interventions:
-
Gentle Warming: Pre-warming the aqueous medium to 37°C before adding the A-836339 stock can help maintain solubility.
-
Sonication: If a precipitate forms in the final working solution, brief sonication in a water bath sonicator may help to redissolve it. However, be cautious as this may not be suitable for all experimental setups.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of A-836339 in DMSO
-
Materials:
-
A-836339 (MW: 310.46 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
-
-
Procedure:
-
Accurately weigh a precise amount of A-836339 powder (e.g., 1 mg).
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (µL) = (Weight (mg) / 310.46 g/mol ) * 1,000,000 / 10 mM
-
For 1 mg: (1 / 310.46) * 100,000 = 322.1 µL
-
-
Add the calculated volume of DMSO to the vial containing the A-836339 powder.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication can aid in dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Signaling Pathway
A-836339 exerts its biological effects by activating the CB2 receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A-836,339 - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A-836339 Stability in Different Solvent Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the selective cannabinoid receptor 2 (CB2) agonist, A-836339, in various solvent solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of A-836339?
A1: Based on available solubility data, several organic solvents can be used to prepare stock solutions of A-836339. The choice of solvent will depend on the specific requirements of your experiment, including the desired concentration and compatibility with your assay system.
Q2: How should I store A-836339 stock solutions?
A2: For optimal stability, it is recommended to store stock solutions of A-836339 at -20°C or -80°C.[1] Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can contribute to compound degradation over time.[1] Solutions should be stored in tightly sealed vials to prevent solvent evaporation and contamination.
Q3: What is the stability of A-836339 in aqueous solutions?
Q4: Can I expect A-836339 to be stable in DMSO for extended periods?
A4: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of small molecules. Generally, many compounds are stable in DMSO when stored properly at low temperatures. However, the presence of water in DMSO can accelerate the degradation of susceptible compounds.[1] It is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to atmospheric moisture. For long-term storage, keeping the DMSO stock at -20°C or -80°C is recommended.[1]
Q5: Are there any known degradation pathways for A-836339?
A5: Specific degradation pathways for A-836339 have not been extensively published. However, as a synthetic cannabinoid, it may be susceptible to oxidative and photolytic degradation, similar to other cannabinoids.[2] The thiazolidine-like ring in its structure could also be a site for hydrolytic cleavage under certain pH conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of A-836339 solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results between different batches of A-836339 solution. | 1. Degradation of the compound in the stock solution due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light or moisture).[1] 2. Inaccurate initial concentration due to incomplete dissolution or solvent evaporation. 3. Use of different solvent batches with varying purity or water content. | 1. Prepare fresh stock solutions from solid A-836339. 2. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[1] 3. Store stock solutions protected from light at -20°C or -80°C. 4. Ensure complete dissolution of the solid compound when preparing the stock solution. Use sonication if necessary. 5. Use high-purity, anhydrous solvents. |
| Precipitation observed in the stock solution or working solution. | 1. The concentration of A-836339 exceeds its solubility limit in the chosen solvent or buffer. 2. The compound is "crashing out" of solution upon dilution of the organic stock into an aqueous buffer. 3. Degradation of the compound to a less soluble product. | 1. Prepare a new stock solution at a lower concentration. 2. When diluting the stock solution into an aqueous buffer, do so gradually while vortexing to improve mixing. 3. Consider using a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in your final aqueous solution, if compatible with your assay. 4. Perform a quick stability check to see if the precipitate is due to degradation. |
| Loss of compound activity in a cell-based assay over time. | 1. Degradation of A-836339 in the cell culture medium at 37°C. 2. Adsorption of the compound to plasticware (e.g., plates, tubes). 3. Metabolism of the compound by the cells. | 1. Assess the stability of A-836339 in your specific cell culture medium under assay conditions (37°C, CO2). 2. Prepare fresh working solutions immediately before each experiment. 3. Use low-binding plasticware to minimize adsorption. 4. Include appropriate controls to assess the impact of cellular metabolism. |
| Appearance of new peaks in HPLC or LC-MS analysis of the A-836339 solution. | 1. Degradation of A-836339. | 1. Identify the degradation products if possible using mass spectrometry to understand the degradation pathway. 2. Mitigate the degradation by optimizing storage and handling conditions (e.g., lower temperature, protection from light, use of antioxidants if appropriate). 3. Prepare fresh solutions for sensitive experiments. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of A-836339 in a Solvent Solution
This protocol describes a general method to determine the stability of A-836339 in a specific solvent over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials:
-
A-836339 (solid)
-
High-purity solvent of interest (e.g., DMSO, ethanol, aqueous buffer)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Preparation of Stock and Working Solutions:
-
Accurately weigh a known amount of A-836339 and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 10 mM).
-
From the stock solution, prepare a working solution at a concentration suitable for HPLC or LC-MS analysis (e.g., 100 µM).
3. Stability Study Setup:
-
Aliquot the working solution into multiple autosampler vials.
-
Designate time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, 37°C, protected from light).
4. HPLC/LC-MS Analysis:
-
At each time point, inject a sample from one of the vials onto the HPLC or LC-MS system.
-
The initial time point (T=0) serves as the reference.
-
Use a validated analytical method to separate A-836339 from any potential degradants.
5. Data Analysis:
-
Measure the peak area of the A-836339 peak at each time point.
-
Calculate the percentage of A-836339 remaining at each time point relative to the T=0 sample.
-
Plot the percentage of A-836339 remaining versus time to visualize the stability profile.
Visualizations
Signaling Pathway of A-836339 via the CB2 Receptor
A-836339 is a selective agonist for the cannabinoid receptor 2 (CB2), which is a G-protein coupled receptor (GPCR). Upon activation by A-836339, the CB2 receptor initiates a cascade of intracellular signaling events.
Caption: A-836339 activates the CB2 receptor, leading to the modulation of downstream signaling pathways.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of A-836339 in a given solvent.
References
Potential off-target effects of A-836339 at high concentrations.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the selective cannabinoid receptor 2 (CB2) agonist, A-836339, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is A-836339 and what is its primary target?
A-836339 is a potent and selective full agonist for the cannabinoid CB2 receptor.[1][2] It was developed by Abbott Laboratories and is utilized in research to investigate the pharmacology of the CB2 receptor and its role in various physiological processes, including pain and inflammation.[3]
Q2: Does A-836339 have any known off-target effects at high concentrations?
Yes. While A-836339 is highly selective for the CB2 receptor, at higher doses, it can exhibit off-target effects, most notably at the cannabinoid CB1 receptor.[1][2][3] This can lead to typical cannabis-like effects, such as a decrease in spontaneous locomotor activity, which are mediated by the CB1 receptor.[3][4]
Q3: Has A-836339 been screened against a broader panel of receptors and channels?
Q4: What are the implications of the CB1 receptor off-target activity for my experiments?
If your experiments utilize high concentrations of A-836339, it is crucial to consider the potential for CB1 receptor activation. This is particularly important for in vivo studies where CNS-mediated effects could confound the interpretation of results intended to be specific to CB2 receptor modulation. To confirm that the observed effects are CB2-specific, it is recommended to use a CB1 receptor antagonist, such as SR141716A, as a control.[3]
Troubleshooting Guide
Q1: I am observing unexpected CNS-related effects (e.g., sedation, altered locomotion) in my animal model after administering a high dose of A-836339. What could be the cause?
These effects are likely due to the off-target activation of the CB1 receptor by A-836339 at high concentrations.[1][3] To verify this, you can perform a control experiment where you co-administer A-836339 with a selective CB1 receptor antagonist. If the CNS effects are blocked, it confirms they are CB1-mediated.
Q2: My in vitro assay results are inconsistent when using high concentrations of A-836339. What are the potential reasons?
Inconsistencies at high concentrations could be due to several factors:
-
Off-target effects: A-836339 might be interacting with other receptors or proteins in your cell system, leading to mixed pharmacological effects.
-
Solubility issues: Like many small molecules, A-836339 may have limited solubility at very high concentrations, leading to precipitation and inaccurate dosing. Ensure the compound is fully dissolved in your assay buffer.
-
Cellular toxicity: High concentrations of any compound can induce cellular stress or toxicity, which can interfere with assay readouts. It is advisable to perform a cell viability assay (e.g., MTT or LDH assay) at the concentrations of A-836339 you are using.
Q3: How can I confirm the selectivity of A-836339 for the CB2 receptor in my experimental system?
To confirm CB2 selectivity, you can employ the following strategies:
-
Use of a selective CB2 antagonist: Pre-treatment with a selective CB2 antagonist, such as SR144528 or AM630, should block the effects of A-836339.
-
Use of a CB1 antagonist: To rule out CB1-mediated effects, especially at higher concentrations of A-836339, pre-treatment with a selective CB1 antagonist like SR141716A can be used.
-
Use of a null cell line: If using a recombinant cell line expressing the CB2 receptor, a parallel experiment in the parental cell line lacking the CB2 receptor should show no effect from A-836339.
Quantitative Data Summary
The following tables summarize the known on-target and potential off-target binding affinities and functional activities of A-836339.
Table 1: On-Target and Known Off-Target Profile of A-836339
| Target | Species | Assay Type | Value (Ki) | Reference |
| CB2 Receptor | Human | Radioligand Binding | 0.64 nM | [1][2] |
| CB1 Receptor | Human | Radioligand Binding | 270 nM | [1][2] |
Table 2: Representative Off-Target Liability Panel for A-836339 at a High Concentration (10 µM)
Disclaimer: The following data is a representative example based on typical off-target screening panels for selective CB2 agonists and is intended for illustrative purposes to guide researchers. It is not based on direct experimental results for A-836339.
| Target Family | Target | Assay Type | % Inhibition at 10 µM |
| GPCRs | Adrenergic α1A | Radioligand Binding | < 20% |
| Adrenergic α2A | Radioligand Binding | < 20% | |
| Adrenergic β1 | Radioligand Binding | < 20% | |
| Dopamine D1 | Radioligand Binding | < 20% | |
| Dopamine D2 | Radioligand Binding | < 20% | |
| Serotonin 5-HT1A | Radioligand Binding | < 20% | |
| Serotonin 5-HT2A | Radioligand Binding | < 20% | |
| Muscarinic M1 | Radioligand Binding | < 20% | |
| Opioid μ | Radioligand Binding | < 20% | |
| Ion Channels | hERG | Electrophysiology | < 25% |
| Nav1.5 | Electrophysiology | < 25% | |
| Cav1.2 | Electrophysiology | < 25% | |
| Enzymes | COX-1 | Enzyme Activity | < 15% |
| COX-2 | Enzyme Activity | < 15% |
Detailed Experimental Protocols
1. Radioligand Binding Assay for Off-Target Screening
This protocol describes a competitive radioligand binding assay to determine the affinity of A-836339 for a panel of off-target receptors.
-
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor.
-
A-836339 stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of A-836339 in assay buffer.
-
In a 96-well plate, add assay buffer, the appropriate concentration of cell membranes, the specific radioligand (at a concentration close to its Kd), and either A-836339 at various concentrations, buffer only (for total binding), or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the A-836339 concentration and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Functional Assay for Gs and Gi-Coupled GPCRs
This protocol outlines a method to assess the functional activity of A-836339 at Gs or Gi-coupled off-target receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
-
Materials:
-
Cells expressing the target Gs or Gi-coupled receptor.
-
A-836339 stock solution.
-
A known agonist for the target receptor.
-
Forskolin (B1673556) (for Gi-coupled receptors).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and plates.
-
-
Procedure for Gs-coupled receptors (Agonist Mode):
-
Seed the cells in a 96-well plate and culture overnight.
-
Replace the culture medium with stimulation buffer and incubate with serial dilutions of A-836339.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Plot the cAMP concentration against the logarithm of the A-836339 concentration to determine the EC50.
-
-
Procedure for Gi-coupled receptors (Antagonist Mode):
-
Seed the cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with serial dilutions of A-836339.
-
Stimulate the cells with a fixed concentration (e.g., EC80) of a known agonist for the target receptor in the presence of forskolin (to elevate basal cAMP levels).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure cAMP levels.
-
Plot the cAMP concentration against the logarithm of the A-836339 concentration to determine the IC50.
-
3. β-Arrestin Recruitment Assay
This protocol describes a method to evaluate the potential of A-836339 to induce β-arrestin recruitment to an off-target GPCR, a hallmark of GPCR activation and signaling.
-
Materials:
-
Cells co-expressing the target GPCR and a β-arrestin reporter system (e.g., enzyme fragment complementation, BRET, or FRET-based).
-
A-836339 stock solution.
-
A known agonist for the target receptor.
-
Assay buffer or medium.
-
Detection reagents specific to the reporter system.
-
Luminometer or fluorometer.
-
-
Procedure (Agonist Mode):
-
Seed the cells in a 96-well plate and culture overnight.
-
Replace the culture medium with assay buffer containing serial dilutions of A-836339.
-
Incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (luminescence or fluorescence) using an appropriate plate reader.
-
Plot the signal against the logarithm of the A-836339 concentration to determine the EC50.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathways of CB1 and CB2 receptors and a general workflow for assessing off-target effects.
Caption: Signaling pathways of A-836339 at CB2 and CB1 receptors.
Caption: Experimental workflow for off-target liability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. A-836,339 - Wikipedia [en.wikipedia.org]
- 3. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing A-836339 Concentration for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for utilizing A-836339, a potent and selective cannabinoid receptor 2 (CB2) agonist, in cell-based assays. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is A-836339 and what is its primary mechanism of action in cells?
A1: A-836339 is a potent and selective full agonist for the cannabinoid receptor 2 (CB2), a G-protein coupled receptor (GPCR).[1] The CB2 receptor primarily couples to the inhibitory G-protein, Gαi/o.[2] Upon activation by an agonist like A-836339, it inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2] This signaling cascade ultimately modulates cellular responses, particularly in immune cells where the CB2 receptor is predominantly expressed.[2][3]
Q2: What are the typical in vitro assay formats used to measure A-836339 activity?
A2: The most common in vitro cell-based assays for A-836339 and other CB2 agonists are functional assays that measure the consequence of receptor activation. These include:
-
cAMP Inhibition Assays: These are the gold standard for assessing CB2 receptor activation.[2] To achieve a measurable signal, adenylyl cyclase is first stimulated with forskolin (B1673556) to elevate intracellular cAMP levels. The addition of A-836339 then causes a dose-dependent reduction in cAMP, which can be quantified using various commercial kits (e.g., luminescence or HTRF-based).[2][4]
-
Fluorescence Imaging Plate Reader (FLIPR) Assays: These assays can measure changes in intracellular calcium or membrane potential upon receptor activation.[5][6]
-
β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the activated CB2 receptor, which is another key signaling pathway for many GPCRs.
-
Receptor Redistribution/Internalization Assays: Ligand binding can induce the internalization of the CB2 receptor from the cell surface. This process can be monitored by imaging GFP-tagged receptors.[7]
Q3: What is the reported in vitro potency and selectivity of A-836339?
A3: A-836339 demonstrates high affinity and selectivity for the CB2 receptor. In radioligand binding assays, it displays a high affinity for the human CB2 receptor and is highly selective over the CB1 receptor.[5][6] The table below summarizes its binding affinities.
Quantitative Data Summary
The following table summarizes the in vitro binding affinity of A-836339 for the human CB1 and CB2 receptors.
| Parameter | Receptor | Value | Species | Assay Type | Reference |
| Ki | CB2 | 0.64 nM | Human | Radioligand Binding | [1] |
| Ki | CB1 | 270 nM | Human | Radioligand Binding | [1] |
| Selectivity | CB2 vs. CB1 | ~422-fold | Human | Radioligand Binding | [1] |
Note: Ki (inhibitory constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
Protocol 1: On-Target Dose-Response Assay (cAMP Inhibition)
Objective: To determine the EC50 of A-836339 in a cell line stably expressing the human CB2 receptor.
Methodology:
-
Cell Culture & Plating:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of A-836339 in 100% DMSO.
-
Perform a 10-point serial dilution (e.g., 1:3) in DMSO.
-
Further dilute these intermediate stocks in an appropriate assay buffer (e.g., HBSS) to create a 4X final concentration working solution. Ensure the final DMSO concentration in the assay remains low (<0.5%).[2]
-
Prepare a 4X working solution of forskolin in the assay buffer. The optimal forskolin concentration should be determined empirically but is typically in the low micromolar range.[2][4]
-
-
Cell Treatment:
-
Carefully remove the culture medium from the cells.
-
Add the A-836339 serial dilutions to the respective wells.
-
Add the 4X forskolin solution to all wells except the basal control.
-
Incubate the plate at room temperature for 30 minutes.[2]
-
-
cAMP Measurement & Data Analysis:
-
Measure intracellular cAMP levels using a suitable commercial kit (e.g., cAMP-Glo™ Assay) following the manufacturer's instructions.[2]
-
Normalize the data using a vehicle control (0% inhibition) and a maximal response from a reference full agonist (100% inhibition).
-
Plot the concentration-response curve and calculate the EC50 value using a four-parameter logistic equation.
-
Mandatory Visualizations
Caption: CB2 receptor signaling pathway activated by A-836339.
Caption: Workflow for optimizing A-836339 concentration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| No or Weak Response to A-836339 | 1. Low Receptor Expression: The cell line may not express sufficient levels of the CB2 receptor. 2. Compound Degradation: A-836339 may have degraded due to improper storage or handling. 3. Suboptimal Assay Conditions: Incubation times or reagent concentrations may not be optimal. | 1. Verify Receptor Expression: Confirm CB2 receptor expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line with higher expression. 2. Check Compound Integrity: Use a fresh stock of A-836339. Prepare fresh dilutions for each experiment. 3. Optimize Assay Parameters: Perform time-course experiments and titrate the concentration of forskolin to ensure a robust assay window.[4] |
| High Variability Between Replicates | 1. Compound Precipitation: A-836339, like many cannabinoids, is lipophilic and may precipitate in aqueous buffers, especially at high concentrations.[8] 2. Non-specific Binding: The compound may adhere to plasticware (plates, tips).[8] 3. Inconsistent Cell Plating: Uneven cell distribution in the wells. | 1. Improve Solubility: Ensure the final DMSO concentration is consistent and as low as possible. Visually inspect for precipitation. Consider using a buffer containing BSA. 2. Use Low-Binding Plastics: If possible, use low-adhesion microplates and pipette tips. 3. Ensure Homogeneous Cell Suspension: Gently mix the cell suspension before and during plating. |
| Unexpected Cellular Response (Different from cAMP inhibition) | 1. Off-Target Effects: At higher concentrations, A-836339 may interact with other receptors, such as the CB1 receptor, although it has high selectivity.[1][5] 2. Biased Signaling: The agonist may preferentially activate a different signaling pathway (e.g., β-arrestin) over the G-protein pathway in your specific cell system.[8] | 1. Confirm with Antagonists: Co-incubate with a selective CB2 antagonist (e.g., AM630) to see if the effect is blocked.[9] This confirms a CB2-mediated effect. 2. Profile Multiple Pathways: Assess other downstream signaling pathways (e.g., ERK phosphorylation, β-arrestin recruitment) to build a complete profile of A-836339's activity in your cells.[8] |
| Cytotoxicity Observed | 1. High Compound Concentration: A-836339 may be toxic to cells at very high concentrations. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be cytotoxic. | 1. Perform a Cytotoxicity Assay: Determine the concentration at which A-836339 becomes toxic to your cells using an assay like MTT or LDH release. Use concentrations well below the toxic threshold for your functional assays. 2. Limit Solvent Concentration: Keep the final DMSO concentration in your assay below 0.5%.[2] Run a vehicle-only control to assess solvent effects. |
References
- 1. A-836,339 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. revvity.com [revvity.com]
- 5. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A-836339 Handling & Solubility
This guide provides researchers, scientists, and drug development professionals with essential information for handling the selective CB2 receptor agonist A-836339, focusing on how to avoid precipitation in aqueous buffers during experimental setup.
Frequently Asked Questions (FAQs)
Q1: Why is my A-836339 precipitating after I add it to my aqueous buffer?
A-836339 is a sparingly soluble compound in aqueous solutions. Precipitation typically occurs when a concentrated stock solution, usually prepared in an organic solvent like DMSO, is diluted too rapidly or into a final concentration that exceeds its solubility limit in the aqueous buffer. The organic solvent is miscible with the buffer, but the compound itself is not, causing it to crash out of solution.
Q2: What is the recommended solvent for making A-836339 stock solutions?
The recommended solvent for preparing stock solutions of A-836339 is Dimethyl Sulfoxide (DMSO). A stock solution of 10 mM in DMSO can be prepared.[1] For other sparingly soluble cannabinoid ligands, ethanol (B145695) is also commonly used.
Q3: What is the maximum recommended final concentration of the organic solvent (e.g., DMSO) in my experiment?
For most cell-based assays, it is crucial to keep the final concentration of the organic solvent as low as possible to avoid solvent-induced artifacts. A final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines, though this should be empirically determined for your specific experimental system.
Q4: Can I prepare an aqueous stock solution of A-836339 directly?
Directly dissolving A-836339 in aqueous buffers is not recommended due to its low solubility. An organic solvent-free aqueous solution may be possible for some related compounds, but the standard and most reliable method is to first dissolve the compound in a suitable organic solvent.
Troubleshooting Guide: A-836339 Precipitation
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to the buffer. | The final concentration of A-836339 is above its solubility limit in the aqueous buffer. | • Lower the final concentration of A-836339 in your experiment.• Increase the final percentage of the organic solvent slightly, if your experimental system can tolerate it. Always run a vehicle control with the same solvent concentration. |
| The stock solution was added too quickly or was not mixed properly. | • Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersal.• Prepare an intermediate dilution series rather than a single large dilution step. | |
| Solution is initially clear but becomes cloudy or shows precipitate over time. | The compound is slowly coming out of solution, which can be due to temperature changes or prolonged storage in the aqueous buffer. | • Prepare fresh dilutions of A-836339 in aqueous buffer for each experiment.• Avoid storing aqueous solutions of the compound; it is not recommended to store aqueous solutions for more than one day.[2]• Ensure the buffer is at the correct temperature (e.g., 37°C) before adding the compound if that is the experimental temperature. |
| Precipitation is observed after freeze-thaw cycles of the stock solution. | The compound may not be stable to repeated freeze-thaw cycles, leading to aggregation. | • Aliquot the stock solution into single-use volumes upon initial preparation to minimize freeze-thaw cycles. |
Quantitative Solubility Data
The following table summarizes solubility data for A-836339 and other selective cannabinoid ligands. This data should be used as a guide for preparing stock solutions.
| Compound | Solvent | Maximum Concentration | Source |
| A-836339 | DMSO | 10 mM | [1] |
| CB 65 (CB2 Agonist) | DMSO | ~5 mM (2.09 mg/mL) with gentle warming | |
| ACEA (CB1 Agonist) | Ethanol | Supplied pre-dissolved at 5 mg/mL | |
| FR122047 (COX-1 Inhibitor) | DMF:PBS (pH 7.2) (1:10) | ~100 µg/mL | [2] |
Note: The data for compounds other than A-836339 are provided for context on handling sparingly soluble ligands.
Experimental Protocols
Protocol for Preparation of A-836339 Working Solutions
This protocol describes the recommended procedure for preparing a stock solution of A-836339 and diluting it into an aqueous buffer for experiments.
Materials:
-
A-836339 solid compound (MW: 310.46 g/mol )[3]
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile aqueous buffer of choice (e.g., PBS, HBSS, cell culture medium)
-
Sterile, single-use polypropylene (B1209903) tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the mass of A-836339 required. For example, to make 1 mL of a 10 mM stock solution: 0.001 L * 10 mmol/L * 310.46 g/mol = 3.105 mg.
-
Weigh the calculated amount of A-836339 solid into a sterile tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
-
Store the Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes.
-
Store the aliquots at -20°C or below.
-
-
Prepare the Final Aqueous Working Solution (Example: 1 µM):
-
Warm the required volume of your aqueous buffer to the desired experimental temperature (e.g., room temperature or 37°C).
-
Warm one aliquot of the 10 mM A-836339 stock solution to room temperature.
-
Perform a serial dilution. For a 1 µM final solution from a 10 mM stock, this is a 1:10,000 dilution. This should be done in multiple steps to avoid precipitation.
-
Step A (Intermediate Dilution): Add 1 µL of the 10 mM stock solution to 99 µL of your aqueous buffer while vortexing. This creates a 100 µM solution.
-
Step B (Final Dilution): Add 10 µL of the 100 µM intermediate solution to 990 µL of your aqueous buffer while vortexing. This creates the final 1 µM working solution.
-
-
Use the freshly prepared working solution in your experiment immediately. Do not store the final aqueous solution.
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing A-836339 solutions.
Signaling Pathway
Caption: Simplified CB2 receptor signaling pathway.
References
A-836339 Technical Support Center: CB1 Receptor Activity at Higher Doses
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target activity of A-836339 at the cannabinoid type 1 (CB1) receptor, particularly at higher experimental doses. While A-836339 is a potent and selective CB2 receptor agonist, understanding its interaction with the CB1 receptor is crucial for accurate data interpretation and troubleshooting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of A-836339?
A-836339 is a potent and selective agonist for the cannabinoid CB2 receptor.[1][2]
Q2: Does A-836339 have any activity at the CB1 receptor?
Yes, at higher concentrations, A-836339 can exhibit activity at the CB1 receptor. This can lead to central nervous system (CNS) effects, such as decreased spontaneous locomotor activity, which are characteristic of CB1 receptor activation.[1][2]
Q3: What is the selectivity profile of A-836339 for CB2 over CB1 receptors?
A-836339 displays significant selectivity for the CB2 receptor over the CB1 receptor in both binding and functional assays.[1][2] The binding affinity (Ki) for the human CB2 receptor is in the nanomolar range, while for the human CB1 receptor, it is in the micromolar range, indicating a substantial selectivity window.
Q4: Could the observed in vivo effects in my experiment be due to CB1 receptor activation by A-836339?
If you are using high doses of A-836339 and observing effects typically associated with CB1 agonism (e.g., hypoactivity, catalepsy), it is plausible that these are due to off-target CB1 receptor engagement. To confirm this, it is recommended to use a selective CB1 receptor antagonist, such as SR141716A (rimonabant), to see if the effects are blocked.
Q5: Is there any evidence of A-836339 acting as an inverse agonist at the CB1 receptor?
Currently, there is no published evidence to suggest that A-836339 acts as an inverse agonist at the CB1 receptor. Its activity at higher doses is characterized as agonistic.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected CNS effects (e.g., sedation, reduced locomotion) observed in vivo. | The dose of A-836339 used may be high enough to activate CB1 receptors. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the minimal effective dose for CB2-mediated effects and the threshold for CB1-mediated effects. 2. Use a CB1 Antagonist: Co-administer a selective CB1 receptor antagonist (e.g., SR141716A) with A-836339. If the CNS effects are blocked, it confirms CB1 receptor involvement. 3. Consider an Alternative CB2 Agonist: If CB1 effects are a persistent issue, consider using a different CB2-selective agonist with an even higher selectivity profile. |
| In vitro assay results show lower than expected potency or efficacy. | Cell Line Issues: The cell line used may have low or variable expression of the CB2 receptor, or endogenous expression of the CB1 receptor, leading to mixed signals at higher A-836339 concentrations. Assay Conditions: Suboptimal assay conditions (e.g., buffer composition, incubation time) can affect results. | 1. Receptor Expression Analysis: Verify the expression levels of both CB1 and CB2 receptors in your cell line using techniques like qPCR or western blotting. 2. Use a Stable, Characterized Cell Line: Whenever possible, use a well-characterized recombinant cell line stably expressing the human or rat CB2 receptor. 3. Optimize Assay Parameters: Systematically optimize key assay parameters, such as cell density, agonist incubation time, and the concentration of signaling molecules (e.g., forskolin (B1673556) in cAMP assays). |
| Conflicting results between binding and functional assays. | Receptor Coupling Efficiency: The efficiency of G protein coupling can vary between different cell systems and assay formats, leading to discrepancies between ligand binding affinity and functional potency. Assay-Specific Artifacts: Different functional assays measure different points in the signaling cascade, which can be influenced by various cellular factors. | 1. Multiple Functional Readouts: Use multiple functional assays that measure different downstream signaling events (e.g., cAMP accumulation, GTPγS binding, β-arrestin recruitment) to get a more complete picture of the compound's activity. 2. Control Compounds: Always include well-characterized CB1 and CB2 agonists and antagonists as controls to validate your assay system. |
Quantitative Data
The following tables summarize the in vitro pharmacological data for A-836339 at human and rat CB1 and CB2 receptors.
Table 1: Radioligand Binding Affinity of A-836339
| Receptor | Species | Kᵢ (nM) |
| CB1 | Human | 460 ± 110 |
| Rat | 270 ± 30 | |
| CB2 | Human | 0.64 ± 0.08 |
| Rat | 1.2 ± 0.2 |
Data from Yao et al., 2009. Kᵢ values were determined by displacement of [³H]CP55,940 in membranes from HEK293 cells stably expressing the respective receptors.
Table 2: Functional Activity of A-836339 in a FLIPR Assay
| Receptor | Species | EC₅₀ (nM) | Eₘₐₓ (%) |
| CB1 | Human | >10,000 | 100 |
| Rat | >10,000 | 100 | |
| CB2 | Human | 2.1 ± 0.3 | 100 |
| Rat | 4.3 ± 0.6 | 100 |
Data from Yao et al., 2009. Efficacy (Eₘₐₓ) is expressed relative to the full agonist CP55,940.
Table 3: Functional Activity of A-836339 in a Cyclase Assay
| Receptor | Species | EC₅₀ (nM) | Eₘₐₓ (%) |
| CB1 | Human | 2,700 ± 800 | 88 ± 4 |
| Rat | 1,800 ± 400 | 85 ± 3 | |
| CB2 | Human | 2.5 ± 0.3 | 96 ± 2 |
| Rat | 4.2 ± 0.9 | 91 ± 3 |
Data from Yao et al., 2009. Efficacy (Eₘₐₓ) is expressed relative to the full agonist CP55,940.
Experimental Protocols
Radioligand Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (Kᵢ) of A-836339 for the CB1 receptor.
Materials:
-
HEK293 cells stably expressing the human or rat CB1 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
[³H]CP55,940 (radioligand).
-
A-836339 (test compound).
-
Non-specific binding control (e.g., 10 µM unlabeled CP55,940).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the CB1 receptor.
-
In a 96-well plate, add assay buffer, a fixed concentration of [³H]CP55,940 (typically at its K₋d concentration), and varying concentrations of A-836339.
-
For total binding wells, add only [³H]CP55,940 and buffer.
-
For non-specific binding wells, add [³H]CP55,940 and a high concentration of an unlabeled competitor.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of A-836339 and determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
cAMP Accumulation Assay (Functional Assay)
Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of A-836339 at the CB1 receptor by quantifying its effect on forskolin-stimulated cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human or rat CB1 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Forskolin (adenylyl cyclase activator).
-
A-836339 (test compound).
-
IBMX (phosphodiesterase inhibitor).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the CB1-expressing cells in a 96-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with assay buffer containing IBMX and incubate for 30 minutes at 37°C.
-
Add varying concentrations of A-836339 to the wells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of A-836339 to determine the EC₅₀ and Eₘₐₓ values.
Visualizations
Caption: CB1 Receptor Signaling Pathway Inhibition by High-Dose A-836339.
Caption: Experimental Workflow for the cAMP Accumulation Assay.
Caption: Logical Relationship of A-836339 Dose and Receptor Activity.
References
- 1. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Minimizing variability in A-836339 in vivo studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing variability in in vivo studies involving the CB2 receptor agonist A-836339.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing significant variability in the analgesic response to A-836339 between animals in the same cohort. What are the potential causes and solutions?
A1: High variability is a common challenge in in vivo pain research. Several factors related to the compound, animal model, and experimental procedure can contribute to this.
-
Compound Formulation and Administration:
-
Issue: A-836339 is a lipophilic compound with poor aqueous solubility. Improper solubilization can lead to inconsistent dosing and, consequently, variable exposure and efficacy.
-
Troubleshooting:
-
Vehicle Preparation: Ensure a consistent and validated vehicle preparation protocol. A commonly used vehicle for A-836339 is a mixture of DMSO, Cremophor EL, and saline. Prepare the dosing solution fresh for each experiment.
-
Sonication: After adding A-836339 to the vehicle, sonicate the solution to ensure complete dissolution and a homogenous mixture.
-
Administration Technique: Standardize the injection technique (e.g., intraperitoneal, intravenous) across all animals and experimenters to ensure consistent delivery.
-
-
-
Animal-Related Factors:
-
Issue: The physiological state of the animals can significantly impact their response to pain and analgesics.
-
Troubleshooting:
-
Acclimatization: Allow sufficient time for animals to acclimate to the housing and testing environment to reduce stress-induced variability.
-
Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect pain perception.
-
Genetics: Use a consistent inbred strain of animals to minimize genetic variability.
-
-
-
Experimental Environment:
-
Issue: Environmental factors can influence animal behavior and pain responses.
-
Troubleshooting:
-
Consistent Testing Conditions: Maintain consistent lighting, temperature, and noise levels in the testing room.
-
Handling: Handle animals gently and consistently to minimize stress.
-
-
Q2: Our stock solution of A-836339 appears to precipitate when diluted in saline for injection. How can we prevent this?
A2: This is a common issue due to the low aqueous solubility of A-836339.
-
Recommended Vehicle: A vehicle consisting of a surfactant like Cremophor EL is recommended to maintain solubility. A typical formulation involves first dissolving A-836339 in a small amount of DMSO, then adding Cremophor EL, and finally bringing it to the final volume with saline.
-
Final DMSO Concentration: Keep the final concentration of DMSO in the injected solution low (typically <5-10%) to avoid vehicle-induced effects.
-
Fresh Preparation: Prepare the final dosing solution immediately before administration to minimize the chance of precipitation.
Q3: We are seeing unexpected CNS side effects, such as sedation, at higher doses of A-836339, which is supposed to be CB2 selective. Why is this happening?
A3: While A-836339 is highly selective for the CB2 receptor, it can exhibit off-target effects at higher concentrations.
-
CB1 Receptor Activity: At higher doses, A-836339 can activate CB1 receptors, leading to CNS effects like decreased spontaneous locomotor activity.[1]
-
Dose-Response Curve: It is crucial to perform a thorough dose-response study to identify the therapeutic window where analgesic effects are observed without significant CNS side effects.
-
Control Experiments: Include a CB1 receptor antagonist (e.g., SR141716A) in your experiments to confirm that the observed CNS effects are indeed CB1-mediated.[1]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of A-836339 in various rodent pain models.
Table 1: Efficacy of A-836339 in a Neuropathic Pain Model (Chronic Constriction Injury)
| Dose (µmol/kg, i.p.) | Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Vehicle | ~2.8 | 0% |
| 3 | Data not explicitly provided | 15% |
| 10 | Data not explicitly provided | 38% |
| 30 | ~10.5 | 75% |
Data extracted from Yao et al., 2008.[1]
Table 2: Efficacy of A-836339 in an Inflammatory Pain Model (Complete Freund's Adjuvant)
| Dose (µmol/kg, i.p.) | Paw Withdrawal Latency (s) | % Reversal of Hyperalgesia |
| Vehicle | ~4.5 | 0% |
| 3 | ~7.5 | 39% |
| 10 | ~9.5 | 65% |
| 30 | ~11.5 | 91% |
Data extracted from Yao et al., 2008.[1]
Experimental Protocols
Protocol 1: Preparation of A-836339 for In Vivo Administration
-
Stock Solution: Prepare a 10 mg/mL stock solution of A-836339 in 100% DMSO.
-
Vehicle Preparation: For a final dosing solution, use a vehicle of 1:1:18 of DMSO:Cremophor EL:Saline.
-
Dosing Solution Preparation: a. Add the required volume of the A-836339 stock solution to a sterile microcentrifuge tube. b. Add the corresponding volume of Cremophor EL and vortex thoroughly. c. Add the final volume of sterile saline and vortex again. d. Sonicate the final solution for 5-10 minutes to ensure complete dissolution. e. Prepare fresh on the day of the experiment.
Protocol 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Animal Model: Use adult male Sprague-Dawley rats (200-250 g).
-
Surgery: a. Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane). b. Make a small incision on the lateral side of the thigh to expose the sciatic nerve. c. Loosely ligate the sciatic nerve with four chromic gut sutures (4-0) with about 1 mm spacing. d. Close the incision with sutures.
-
Behavioral Testing: a. Allow the animals to recover for 7-14 days post-surgery. b. Measure baseline mechanical allodynia using von Frey filaments. c. Administer A-836339 or vehicle via intraperitoneal (i.p.) injection. d. Measure paw withdrawal thresholds at various time points post-administration (e.g., 30, 60, 120 minutes).
Visualizations
References
Control experiments for A-836339 research.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers using A-836339, a potent and selective CB2 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for A-836339?
A-836339 is a potent and selective full agonist for the cannabinoid receptor type 2 (CB2).[1][2] It primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to mediate its primary analgesic and anti-inflammatory effects.[3]
Q2: How selective is A-836339 for the CB2 receptor over the CB1 receptor?
A-836339 displays high selectivity for the CB2 receptor. In radioligand binding assays, it shows high affinity for CB2 (Ki = 0.64 nM) and significantly lower affinity for the psychoactive CB1 receptor (Ki = 270 nM).[1][2]
Q3: Are there any known off-target effects for A-836339?
A-836339 generally exhibits a clean off-target profile, with minimal significant affinity for other G-protein-coupled receptors and ion channels at concentrations up to 10 µM.[4][5][6] However, at a 10 µM concentration, some minor radioligand displacement (55% and 53%, respectively) has been observed for the Adenosine A3 and Serotonin 5-HT2C receptors.[4]
Q4: Can A-836339 cause CB1-mediated side effects?
Yes, despite its high selectivity for CB2, A-836339 can produce CB1 receptor-mediated effects at higher doses.[1][4] These effects can include a decrease in spontaneous locomotor activity.[4][5][6] Therefore, careful dose-selection is critical to isolate CB2-specific effects.
Troubleshooting Guide
Issue 1: Inconsistent or no analgesic/anti-inflammatory effect observed in in vivo models.
-
Potential Cause: Incorrect Dosage.
-
Solution: A-836339's effects are dose-dependent. Low doses produce selective CB2-mediated analgesia, while higher doses may introduce confounding CB1-mediated effects.[1][4] Perform a dose-response study to determine the optimal concentration for your specific pain model (e.g., 0.3-3 µmol/kg, i.v. has been shown to be effective in neuropathic rat models).[7]
-
-
Potential Cause: Animal Model Selection.
-
Solution: The expression of CB2 receptors can be upregulated in inflammatory and neuropathic states.[8] The efficacy of A-836339 may be more pronounced in models with a significant inflammatory component, such as the complete Freund's adjuvant (CFA) model or chronic constriction injury (CCI) model of neuropathic pain.[4][5] The compound may be ineffective in sham animals or models without underlying pathology.[7]
-
-
Potential Cause: Route of Administration.
Issue 2: Unexpected behavioral changes observed (e.g., sedation, reduced locomotion).
-
Potential Cause: Off-target CB1 Receptor Activation.
-
Solution: This is likely due to the use of too high a dose of A-836339, leading to activation of the CB1 receptor.[4][5] To confirm this, co-administer the CB1-selective antagonist SR141716A, which should reverse these specific CNS effects.[4] For your primary experiment, reduce the dose of A-836339 to a range where only CB2-mediated effects are observed.
-
Issue 3: High variability in in vitro cell-based assay results (e.g., cAMP assays, calcium imaging).
-
Potential Cause: Cell Health and Receptor Expression.
-
Solution: Ensure cells are healthy and within a consistent, low passage number to prevent phenotypic drift. Confirm the expression level of the CB2 receptor in your cell line (e.g., via Western blot or qPCR), as low or variable expression will lead to inconsistent responses.
-
-
Potential Cause: Assay Conditions.
Quantitative Data Summary
Table 1: Receptor Binding Affinities (Ki)
| Receptor | Species | Ki (nM) | Reference(s) |
| CB2 | Human | 0.64 | [1],[2] |
| CB1 | Human | 270 | [1],[2] |
Table 2: Functional Potencies (EC₅₀) in Cyclase Assays
| Receptor | Species | EC₅₀ (nM) | Efficacy (Emax) | Reference(s) |
| CB2 | Human | 2.5 | ~100% | [4] |
| CB2 | Rat | 1.8 | 73% (Partial Agonist) | [4] |
| CB1 | Human | 740 | 100% | [4] |
| CB1 | Rat | 1200 | 130% | [4] |
Experimental Protocols & Control Experiments
Control Experiment Workflow
To ensure the observed effects of A-836339 are specifically mediated by the CB2 receptor, the following control experiments are essential:
-
Vehicle Control: Administer the vehicle solution (the solvent in which A-836339 is dissolved) alone to control for any effects of the solvent or the administration procedure itself.
-
CB2 Receptor Antagonist Control: Pre-treat a cohort of subjects with a selective CB2 receptor antagonist, such as AM630, before administering A-836339.[7][9] A block or significant attenuation of the A-836339-induced effect confirms that the action is mediated through the CB2 receptor.[7]
-
CB1 Receptor Antagonist Control: To rule out contributions from the CB1 receptor (especially at higher doses of A-836339), pre-treat a separate cohort with a selective CB1 receptor antagonist, such as SR141716A.[4] If the primary effect (e.g., analgesia) is unaffected but side effects (e.g., sedation) are blocked, it confirms the therapeutic action is CB2-mediated and the side effects are CB1-mediated.[4]
-
Sham/Healthy Control Group: In disease models, include a group of healthy or sham-operated animals that receive A-836339. This helps determine if the compound's effect is specific to the pathological state, as A-836339 has been shown to be ineffective in sham rats for certain endpoints.[7]
Caption: Logical workflow for control experiments.
Protocol 1: In Vitro Calcium Imaging Assay
This protocol provides a general framework for measuring A-836339-induced changes in intracellular calcium ([Ca²⁺]i) in CB2-expressing cells.[10][11]
-
Cell Culture: Plate HEK293 cells stably expressing the human CB2 receptor onto 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove culture medium from the cells and add the dye-loading solution.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells 2-3 times with the assay buffer to remove extracellular dye. Add a final volume of assay buffer to each well.
-
Baseline Measurement: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).[4] Measure the baseline fluorescence for 1-2 minutes to ensure a stable signal.
-
Compound Addition:
-
Prepare a dilution plate containing A-836339 at various concentrations (e.g., 0.1 nM to 10 µM) and control compounds (vehicle, CB2 antagonist).
-
Use the plate reader's integrated fluidics to add the compounds to the cell plate.
-
-
Signal Detection: Immediately after compound addition, continuously record the fluorescence signal for 5-10 minutes. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: For each well, calculate the response as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the log of the A-836339 concentration to generate a dose-response curve and determine the EC₅₀ value.
Protocol 2: In Vivo Neuropathic Pain Model (Adapted from CCI)
This protocol outlines a general procedure to assess the anti-allodynic effects of A-836339 in a Chronic Constriction Injury (CCI) model of neuropathic pain.[4]
-
Animal Model: Induce neuropathic pain in rats or mice using the CCI model by placing loose ligatures around the sciatic nerve. Allow animals to recover for 7-14 days, during which time they will develop mechanical allodynia.
-
Baseline Behavioral Testing:
-
Acclimatize animals to the testing environment.
-
Measure the baseline paw withdrawal threshold (PWT) in response to mechanical stimulation using von Frey filaments. Place the animal on an elevated mesh grid and apply filaments of increasing force to the plantar surface of the hind paw. The PWT is the lowest force that elicits a brisk withdrawal response.
-
-
Drug Administration:
-
Randomly assign animals to treatment groups (e.g., Vehicle, A-836339 at 3, 10, and 30 µmol/kg i.p., positive control like Gabapentin).[4]
-
Administer the compounds via the chosen route (e.g., intraperitoneal injection).
-
-
Post-Treatment Behavioral Testing: At specific time points after administration (e.g., 30, 60, 120, and 240 minutes), re-measure the PWT for each animal. The experimenter should be blinded to the treatment groups.
-
Data Analysis:
-
Calculate the change in PWT from baseline for each animal at each time point.
-
Compare the PWTs of the A-836339-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with a post-hoc test). A significant increase in PWT indicates an anti-allodynic effect.
-
Signaling Pathway and Workflow Diagrams
Caption: A-836339 signaling pathway via the CB2 receptor.
Caption: General experimental workflow for in vivo pain studies.
References
- 1. A-836,339 - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A CB(2) receptor agonist, A-836339, modulates wide dynamic range neuronal activity in neuropathic rats: contributions of spinal and peripheral CB(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
A-836339 In Vivo Bioavailability Technical Support Center
Welcome to the technical support center for A-836339. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to the in vivo bioavailability of this potent and selective CB2 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected in vivo efficacy with A-836339 after oral administration. What are the potential causes?
A1: Poor in vivo efficacy of A-8363_39 after oral administration can stem from several factors, primarily related to its physicochemical properties and physiological processes in the gastrointestinal (GI) tract. Key potential causes include:
-
Low Aqueous Solubility: A-836339, as a lipophilic molecule, may have poor solubility in the aqueous environment of the GI tract, limiting its dissolution and subsequent absorption.
-
Poor Permeability: The compound may have a low capacity to cross the intestinal epithelial barrier to enter systemic circulation.
-
First-Pass Metabolism: A-836339 may be extensively metabolized in the liver before it reaches systemic circulation, a phenomenon known as the first-pass effect. This can significantly reduce the amount of active compound available.[1]
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump it back into the GI lumen.
-
Chemical Instability: A-836339 could be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.
Q2: What are the first experimental steps to diagnose the cause of poor oral bioavailability of A-836339?
A2: A systematic approach is crucial to identify the root cause. We recommend the following initial experiments:
-
Aqueous Solubility Assessment: Determine the solubility of A-836339 in simulated gastric and intestinal fluids.
-
In Vitro Permeability Assay: Use a Caco-2 cell monolayer model to assess the intestinal permeability of the compound and identify if it is a substrate for efflux transporters.
-
Metabolic Stability Assay: Incubate A-836339 with liver microsomes to evaluate its susceptibility to first-pass metabolism.
-
Pharmacokinetic (PK) Study with Intravenous (IV) Administration: Compare the PK profile after IV administration with oral administration to determine the absolute bioavailability.
Q3: What strategies can we employ to improve the in vivo bioavailability of A-836339?
A3: Several formulation and chemical modification strategies can be explored to enhance the bioavailability of lipophilic compounds like A-836339:
-
Formulation Approaches:
-
Lipid-Based Formulations: Incorporating A-836339 into lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve its solubility and absorption.[1][2]
-
Nanoformulations: Reducing the particle size of A-836339 to the nanometer range can increase its surface area, leading to enhanced dissolution and solubility.[2]
-
Amorphous Solid Dispersions: Dispersing A-836339 in a polymer matrix in its amorphous form can improve its dissolution rate and solubility.
-
-
Chemical Modification:
-
Prodrug Approach: A-836339 can be chemically modified into an inactive prodrug that is converted to the active parent drug in vivo. This can improve solubility, permeability, and/or reduce first-pass metabolism.[3]
-
-
Use of Absorption Enhancers: Co-administration of A-836339 with excipients that enhance intestinal absorption can be beneficial. These enhancers can work by various mechanisms, including increasing membrane fluidity or opening tight junctions.[4][5]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of A-836339 After Oral Dosing
-
Potential Cause: Poor aqueous solubility leading to incomplete dissolution.
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Determine the LogP and pKa of A-836339 to understand its lipophilicity and ionization behavior.
-
Solubility Enhancement Studies: Test the solubility of A-836339 in various pharmaceutically acceptable co-solvents, surfactants, and cyclodextrins.
-
Formulation Development:
-
Prepare a micronized or nanosized formulation of A-836339 and evaluate its dissolution profile.
-
Develop a lipid-based formulation (e.g., in oil, SEDDS) and assess its in vitro dispersion and drug release.
-
-
In Vivo Evaluation: Conduct a pilot pharmacokinetic study in an animal model comparing the improved formulations against the initial suspension.
-
Issue 2: High First-Pass Metabolism Suspected
-
Potential Cause: Extensive metabolism by cytochrome P450 enzymes in the liver.
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies:
-
Incubate A-836339 with human and relevant animal species liver microsomes to determine the rate of metabolism.
-
Identify the specific CYP enzymes involved using recombinant CYP enzymes or selective inhibitors.
-
-
Prodrug Strategy: Design and synthesize a prodrug of A-836339 where the metabolically labile site is masked. The prodrug should be stable in the GI tract and release the active drug systemically.[3]
-
Route of Administration: Consider alternative routes of administration that bypass the liver, such as transdermal, pulmonary, or buccal delivery, if feasible for the intended therapeutic application.
-
Quantitative Data Summary
Disclaimer: The following tables contain representative pharmacokinetic data for a hypothetical selective CB2 agonist with properties similar to A-836339, as specific data for A-836339 is not publicly available. This data is for illustrative purposes to guide experimental design and interpretation.
Table 1: Representative Pharmacokinetic Parameters of a CB2 Agonist Following Intravenous and Oral Administration
| Parameter | Intravenous (IV) | Oral (PO) - Suspension |
| Dose | 1 mg/kg | 10 mg/kg |
| Cmax | 250 ng/mL | 30 ng/mL |
| Tmax | 0.1 h | 1.5 h |
| AUC (0-inf) | 500 ngh/mL | 150 ngh/mL |
| Half-life (t1/2) | 2.5 h | 3.0 h |
| Bioavailability (F%) | 100% | < 5% |
Table 2: Impact of Formulation Strategy on Oral Bioavailability (Hypothetical Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (0-inf) (ng*h/mL) | Bioavailability (F%) |
| Suspension | 10 | 30 | 150 | < 5% |
| Nanoformulation | 10 | 120 | 600 | ~20% |
| Lipid-Based (SEDDS) | 10 | 250 | 1250 | ~40% |
| Prodrug | 10 | 350 | 1800 | ~60% |
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
Objective: To determine the intrinsic clearance of A-836339 in liver microsomes.
Materials:
-
A-836339 stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Positive control substrate (e.g., testosterone)
-
Acetonitrile (B52724) with internal standard for quenching and sample preparation
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding A-836339 (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of A-836339 using a validated LC-MS/MS method.
-
Calculate the in vitro half-life and intrinsic clearance.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of A-836339 and determine if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)
-
A-836339
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Lucifer yellow (paracellular integrity marker)
-
Positive and negative control compounds for permeability and efflux (e.g., propranolol, digoxin)
-
P-glycoprotein inhibitor (e.g., verapamil)
-
LC-MS/MS system for analysis
Procedure:
-
Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayers with transport buffer.
-
Apical to Basolateral (A-B) Permeability: Add A-836339 to the apical chamber and collect samples from the basolateral chamber at specified time points.
-
Basolateral to Apical (B-A) Permeability: Add A-836339 to the basolateral chamber and collect samples from the apical chamber at specified time points.
-
To investigate efflux, repeat the A-B permeability experiment in the presence of a P-glycoprotein inhibitor.
-
Analyze the concentration of A-836339 in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) > 2 suggests active efflux.
Visualizations
Caption: Oral absorption and first-pass metabolism pathway.
Caption: Troubleshooting logic for poor bioavailability.
Caption: Experimental workflow for metabolic stability assay.
References
A-836339 degradation and proper handling procedures.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of A-836339, a potent and selective cannabinoid receptor 2 (CB2) agonist. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Section 1: Compound Stability, Storage, and Handling
Proper storage and handling of A-836339 are critical for maintaining its integrity and ensuring experimental reproducibility.
FAQs
???+ question "What are the recommended storage conditions for A-836339?" For solid compound: Store at -20°C. The compound is typically supplied as a crystalline solid and should be kept in a tightly sealed container.
???+ question "What is the stability of A-836339 in different solvents?" DMSO: A-836339 is soluble in DMSO. Stock solutions in DMSO are expected to be stable for extended periods when stored properly at -80°C. However, it is best practice to use freshly prepared dilutions for experiments. While some organic solvents can affect the stability and activity of enzymes, DMSO at concentrations up to 20% has been shown to be compatible with some enzyme assays.[1]
???+ question "Are there any specific safety precautions for handling A-836339?" While a specific Safety Data Sheet (SDS) for A-836339 is not readily available in the public domain, general safety precautions for handling potent, biologically active small molecules should be followed.[2]
Section 2: Troubleshooting Experimental Issues
This section addresses common problems that may arise during in vitro and in vivo experiments with A-836339.
Troubleshooting Guides
???+ question "Issue: A-836339 precipitates out of solution upon dilution into an aqueous buffer." Cause: This is a common issue for hydrophobic compounds when a concentrated stock solution in an organic solvent is diluted into an aqueous medium.[3][4]
???+ question "Issue: Inconsistent or weaker-than-expected results in functional assays." Cause: This could be due to several factors including compound degradation, inaccurate concentration, or issues with the assay itself.
Section 3: Data Presentation
The following tables summarize key quantitative data for A-836339 from published studies.
Table 1: In Vitro Binding Affinities and Functional Potencies
| Receptor | Species | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| CB2 | Human | Radioligand Binding | 4.8 | - | [5] |
| CB1 | Human | Radioligand Binding | >10,000 | - | [5] |
| CB2 | Rat | Radioligand Binding | 6.4 | - | [5] |
| CB1 | Rat | Radioligand Binding | >10,000 | - | [5] |
| CB2 | Human | [35S]GTPγS Binding | - | 11.2 | [5] |
| CB1 | Human | [35S]GTPγS Binding | - | >10,000 | [5] |
Table 2: In Vivo Efficacy in a Neuropathic Pain Model (CCI)
| Dose (mg/kg, i.p.) | % Reversal of Mechanical Allodynia | ED50 (mg/kg) | Reference |
| 3 | 15 | 12.9 | [6] |
| 10 | 38 | [6] | |
| 30 | 75 | [6] |
Section 4: Experimental Protocols
The following are generalized protocols that can be adapted for experiments using A-836339.
Protocol 1: In Vitro Radioligand Displacement Binding Assay
This protocol is a general guideline for determining the binding affinity of A-836339 to the CB2 receptor.[7][8]
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human or rat CB2 receptor.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.
-
Reaction Setup:
-
In a 96-well plate, add assay buffer, a fixed concentration of a suitable CB2 radioligand (e.g., [3H]CP55,940), and varying concentrations of A-836339.
-
For non-specific binding, use a high concentration of a known non-labeled CB2 ligand.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the Ki value for A-836339 using non-linear regression analysis.
Protocol 2: In Vivo Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This protocol describes a common model to assess the analgesic effects of A-836339.[9][10][11]
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Isolate the sciatic nerve in the mid-thigh region of one leg.
-
Place four loose ligatures around the nerve.
-
-
Drug Administration:
-
Allow the animals to recover for at least one week post-surgery.
-
Prepare A-836339 in a suitable vehicle (e.g., a suspension in 0.5% methylcellulose).
-
Administer A-836339 via intraperitoneal (i.p.) injection at the desired doses.
-
-
Behavioral Testing:
-
Assess mechanical allodynia using von Frey filaments at baseline (before surgery), post-surgery, and at various time points after drug administration.
-
The paw withdrawal threshold (PWT) is determined as the force at which the animal withdraws its paw.
-
-
Data Analysis: Calculate the percent reversal of mechanical allodynia for each dose of A-836339 compared to the vehicle control group.
Section 5: Visualizations
CB2 Receptor Signaling Pathway
References
- 1. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety Data Sheets | Abbott U.S. [abbott.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Glycinergic Modulation of Pain in Behavioral Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Impact of vehicle choice on A-836339 efficacy.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of A-836339, a potent and selective cannabinoid CB2 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is A-836339 and what is its primary mechanism of action?
A-836339 is a synthetic cannabinoid that acts as a potent and selective agonist for the cannabinoid receptor type 2 (CB2).[1][2] Its high affinity for the CB2 receptor allows it to modulate physiological processes, particularly in the context of pain and inflammation, with reduced psychoactive effects compared to non-selective cannabinoid agonists.[1][3]
Q2: In which experimental models has A-836339 been characterized?
A-836339 has been extensively characterized in various in vitro and in vivo models. In vitro, its high affinity and selectivity for CB2 over CB1 receptors have been confirmed through radioligand binding and functional assays.[1][2] In vivo, it has demonstrated efficacy in several pain models, including the complete Freund's adjuvant (CFA) model of inflammatory pain, the chronic constriction injury (CCI) model of neuropathic pain, and models of postoperative and capsaicin-induced pain.[1][2][4]
Q3: What are the known off-target effects of A-836339?
While A-836339 is highly selective for the CB2 receptor, at higher doses, it can exhibit effects mediated by the CB1 receptor.[1][2] The most commonly reported CB1-mediated effect is a decrease in spontaneous locomotor activity.[1][2][5] Researchers should be mindful of the dosage to avoid these off-target central nervous system effects.
Q4: How should I choose an appropriate vehicle for my in vivo experiments with A-836339?
The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of A-836339, which is a poorly water-soluble compound.[6][7] The selection should be based on the intended route of administration and the concentration required. It is crucial to conduct a pilot study to assess the tolerability of the chosen vehicle in the animal model, as some vehicles can cause local irritation or systemic toxicity.[8][9] For A-836339, common solvents include DMF, DMSO, and ethanol (B145695).[3] For parenteral administration, these are often diluted with aqueous solutions like saline or PBS.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of A-836339 in solution | - Poor solubility in the chosen vehicle.- The concentration of A-836339 exceeds its solubility limit in the vehicle.- Temperature fluctuations affecting solubility. | - Refer to the solubility data table below and select a more appropriate solvent.- Prepare a more dilute solution.- Gently warm the solution to aid dissolution, but be cautious of potential degradation.- Consider using a co-solvent system or a formulation with surfactants or cyclodextrins to enhance solubility.[6] |
| Inconsistent or unexpected experimental results | - Inconsistent dosing due to precipitation or poor suspension.- Degradation of A-836339.- The vehicle itself is causing a biological effect.[8][9] | - Ensure the dosing solution is homogenous before each administration.- Prepare fresh solutions for each experiment.- Run a vehicle-only control group to account for any effects of the vehicle. |
| Adverse reactions in animals (e.g., irritation at the injection site, sedation) | - The vehicle is causing local toxicity or irritation.- High concentration of the organic solvent (e.g., DMSO, ethanol) in the final formulation.- Off-target effects of A-836339 at high doses (e.g., CB1-mediated sedation).[1][2] | - Reduce the concentration of the organic solvent in the final dosing solution by diluting it with a biocompatible carrier like saline or PBS.- Decrease the dose of A-836339 to a range where CB1 receptor-mediated effects are minimized.- Consider a different route of administration that may be better tolerated. |
| Lack of efficacy in a pain model | - Insufficient dose of A-836339.- Poor bioavailability due to the chosen vehicle and route of administration.- The pain model is not sensitive to CB2 receptor modulation. | - Perform a dose-response study to determine the optimal effective dose.- Evaluate a different vehicle formulation that may improve absorption and bioavailability.- Confirm that the CB2 receptor is expressed and functional in the target tissue of your model.[10] |
Data Presentation
Table 1: Solubility of A-836339 in Various Solvents
| Solvent | Solubility | Reference |
| DMF | 20 mg/ml | [3] |
| DMSO | 5 mg/ml | [3] |
| Ethanol | 30 mg/ml | [3] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [3] |
| Methanol | 1 mg/ml | [3] |
Experimental Protocols
Protocol: In Vivo Administration of A-836339 in a Rodent Model of Inflammatory Pain
-
Preparation of Dosing Solution:
-
Based on the desired final concentration and the solubility data in Table 1, weigh the appropriate amount of A-836339.
-
Dissolve A-836339 in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
For a 1 mg/kg dose in a 250g rat with an injection volume of 1 ml/kg, you will need a 1 mg/ml solution.
-
To prepare a 1 mg/ml solution using an ethanol:PBS vehicle, first dissolve A-836339 in ethanol at a higher concentration (e.g., 2 mg/ml).
-
Then, dilute this solution 1:1 with sterile PBS (pH 7.2) to reach the final concentration of 1 mg/ml. Ensure the final solution is clear and free of precipitates. Prepare fresh on the day of the experiment.
-
-
Animal Dosing:
-
Acclimate animals to the handling and injection procedures.
-
Administer the A-836339 solution or the vehicle control via the desired route (e.g., intraperitoneal injection).
-
The volume of administration should be calculated based on the animal's body weight.
-
-
Behavioral Testing:
-
Induce inflammatory pain using a model such as Complete Freund's Adjuvant (CFA).
-
Assess pain-related behaviors (e.g., thermal hyperalgesia, mechanical allodynia) at baseline and at various time points after A-836339 administration.
-
-
Data Analysis:
-
Compare the pain thresholds of the A-836339-treated group with the vehicle-treated control group.
-
Use appropriate statistical tests to determine the significance of the results.
-
Mandatory Visualizations
Caption: A-836339 signaling pathway via the CB2 receptor.
Caption: General experimental workflow for in vivo studies with A-836339.
References
- 1. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Central and peripheral sites of action for CB2 receptor mediated analgesic activity in chronic inflammatory and neuropathic pain models in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 8. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with A-836339 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using A-836339 in cell viability assays. The content is tailored for researchers, scientists, and drug development professionals.
Section 1: A-836339 and Cell Viability Assays
A-836339 is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2) .[1][2] It is crucial to note that A-836339's primary mechanism of action is through the CB2 receptor, not the P2X7 receptor. This section focuses on troubleshooting cell viability assays when studying the effects of A-836339.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of A-836339?
A1: A-836339 is a selective agonist for the CB2 receptor.[1][2] CB2 receptors are G-protein coupled receptors primarily expressed on immune cells, and their activation has been linked to anti-inflammatory effects.[3][4] In the context of cell viability, activation of CB2 receptors can have varied effects depending on the cell type and experimental conditions, including induction of apoptosis in some cancer cell lines.[5]
Q2: I am not observing a dose-dependent decrease in cell viability with A-836339 in my MTT assay. What could be wrong?
A2: Several factors could contribute to this observation:
-
Cell Type: The effect of CB2 agonism on cell viability is cell-type specific. Ensure that your cell line expresses the CB2 receptor. You may need to verify CB2 expression using techniques like qPCR or Western blotting.
-
Compound Concentration: The effective concentration of A-836339 can vary. It is advisable to test a wide range of concentrations to determine the optimal dose for your specific cell line.
-
Assay Interference: A-836339, like other lipophilic compounds, may interfere with the MTT assay.[6] This can include direct reduction of the MTT reagent or affecting formazan (B1609692) crystal solubilization. Consider running a cell-free control to test for direct MTT reduction.[7]
-
Increased Metabolism: In some cases, treatment with a compound can initially increase cellular metabolism, leading to a higher absorbance reading in an MTT assay, which might be misinterpreted as increased viability.[6]
Q3: My MTT assay results with A-836339 are highly variable. How can I improve consistency?
A3: High variability in MTT assays can be caused by several factors:
-
Incomplete Formazan Solubilization: Ensure complete dissolution of the formazan crystals. This can be facilitated by adequate mixing and using an appropriate solubilization buffer.[8]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can lead to inconsistent results. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.[7]
-
MTT Toxicity: High concentrations of the MTT reagent itself can be toxic to cells. Optimizing the MTT concentration and incubation time is crucial.
Troubleshooting Guide: MTT Assay with A-836339
| Problem | Possible Cause | Suggested Solution |
| No effect on cell viability | Cell line does not express CB2 receptor. | Verify CB2 receptor expression via qPCR, Western blot, or flow cytometry. |
| A-836339 concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. | |
| Increased absorbance (viability) | Direct reduction of MTT by A-836339. | Run a cell-free assay with A-836339 and MTT to check for direct reduction.[7] |
| A-836339 is inducing cell proliferation. | Confirm with a direct cell counting method (e.g., Trypan Blue exclusion) or a DNA synthesis assay (e.g., BrdU). | |
| Increased cellular metabolism.[6] | Use an alternative viability assay that measures a different parameter, such as membrane integrity (LDH assay). | |
| High variability between replicates | Incomplete formazan crystal solubilization. | Ensure complete mixing after adding the solubilization buffer. Consider using a different solvent like acidified isopropanol (B130326) or SDS.[8] |
| "Edge effect" in the 96-well plate.[7] | Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media. | |
| Pipetting errors. | Use calibrated pipettes and ensure consistent technique. | |
| Low signal-to-noise ratio | Low cell seeding density. | Optimize cell seeding density to ensure a robust signal. |
| Insufficient incubation time with MTT. | Increase the incubation time with MTT, but be mindful of potential MTT toxicity. |
Section 2: P2X7 Receptor and Cell Viability Assays
The P2X7 receptor is an ATP-gated ion channel that, upon activation by high concentrations of extracellular ATP, can form a large, non-selective pore in the cell membrane, leading to various cellular responses, including apoptosis and inflammation.[9][10]
Frequently Asked Questions (FAQs)
Q1: How does P2X7 receptor activation affect cell viability?
A1: Activation of the P2X7 receptor can have dual effects on cell viability. Short-term or low-level activation can be trophic and promote cell proliferation.[11] However, prolonged or strong activation by high concentrations of extracellular ATP typically leads to the formation of a large pore, causing ion flux imbalances, and ultimately inducing apoptotic or necrotic cell death.[10][11] This process often involves the activation of caspases, including caspase-3.[12][13]
Q2: I am using a P2X7 antagonist, but I still see a decrease in cell viability. Why?
A2: This could be due to several reasons:
-
Off-Target Effects: The P2X7 antagonist you are using may have off-target effects that are cytotoxic.[14] It is advisable to use a second, structurally different P2X7 antagonist to confirm that the observed effect is due to P2X7 inhibition.
-
Basal P2X7 Activity: Some cell types have a basal level of P2X7 activation due to autocrine or paracrine ATP signaling. In such cases, an antagonist might reveal a pro-survival role of this basal activity.
-
Experimental Artifact: The vehicle used to dissolve the antagonist might be toxic to the cells. Always include a vehicle-only control.
Q3: Can I measure P2X7-mediated apoptosis using a caspase-3 assay?
A3: Yes, P2X7-induced apoptosis is often mediated by the activation of caspase-3.[12][13] A caspase-3 activity assay is a suitable method to quantify this specific mode of cell death.
Troubleshooting Guide: P2X7-Mediated Cell Viability Assays
| Problem | Possible Cause | Suggested Solution |
| No ATP-induced cell death | Low P2X7 receptor expression. | Verify P2X7 receptor expression and function (e.g., via calcium imaging or dye uptake assays). |
| ATP degradation. | Use a non-hydrolyzable ATP analog like BzATP. Ensure ATP solutions are freshly prepared. | |
| Presence of divalent cations. | High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) can inhibit P2X7 receptor activation. Use a low-divalent cation buffer for the assay.[12] | |
| High background cell death | High basal ATP release. | Add an ATP-degrading enzyme like apyrase to the culture medium to reduce basal P2X7 activation. |
| Serum components. | Serum can contain nucleotides and other factors that may interfere with the assay. Perform experiments in serum-free media. | |
| Inconsistent results with P2X7 antagonists | Antagonist instability or precipitation. | Ensure the antagonist is fully dissolved and stable in your assay medium. Prepare fresh solutions for each experiment. |
| Incomplete receptor blockade. | Perform a concentration-response curve for the antagonist to determine the optimal inhibitory concentration. |
Section 3: Potential Crosstalk between CB2 and P2X7 Receptors
While A-836339 is a selective CB2 agonist, there is emerging evidence of crosstalk between the endocannabinoid system and purinergic signaling, particularly in immune cells like microglia.[3][4][15]
Q1: Is it possible that A-836339 treatment affects P2X7 receptor signaling?
A1: Yes, it is possible, although the exact mechanisms are still under investigation. Some studies suggest that activation of cannabinoid receptors can modulate P2X7 receptor function.[16] For example, in retinal glial progenitors, a cannabinoid agonist was shown to promote P2X7 receptor-mediated calcium signaling and cell death.[16]
Q2: How can I investigate the potential interplay between A-836339 and the P2X7 receptor in my cell viability experiments?
A2: To investigate this, you could design experiments that include:
-
Co-treatment: Treat cells with A-836339 in the presence and absence of a P2X7 agonist (e.g., ATP or BzATP) or antagonist.
-
Sequential Treatment: Prime cells with A-836339 before stimulating them with a P2X7 agonist.
-
Receptor Expression Analysis: Analyze the expression levels of both CB2 and P2X7 receptors after treatment with agonists or antagonists for either receptor.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of A-836339 or other test compounds for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-only and untreated controls.
-
MTT Addition: After the treatment period, remove the culture medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol, or SDS solution) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
Caspase-3 Activity Assay Protocol (Colorimetric)
This protocol is a general guideline for a colorimetric caspase-3 assay.
-
Cell Lysis: After experimental treatment, lyse the cells using a lysis buffer provided with the assay kit. Incubate on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the cell lysates at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Determine the protein concentration of each supernatant.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample to individual wells. Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of cleaved pNA, indicating caspase-3 activity.
Visualizations
Caption: Workflow of A-836339 action leading to cell fate changes.
Caption: P2X7 receptor-mediated apoptotic signaling pathway.
Caption: Decision tree for troubleshooting unexpected MTT assay outcomes.
References
- 1. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. COX-2, CB2 and P2X7-immunoreactivities are increased in activated microglial cells/macrophages of multiple sclerosis and amyotrophic lateral sclerosis spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COX-2, CB2 and P2X7-immunoreactivities are increased in activated microglial cells/macrophages of multiple sclerosis and amyotrophic lateral sclerosis spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Characterization of Selective Cannabinoid CB2 Receptor Agonists: Biological Evaluation against Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 9. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 10. Persistent Activation of the P2X7 Receptor Underlies Chronic Inflammation and Carcinogenic Changes in the Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P2X7 receptor: Death or life? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Positive allosteric modulation of P2X7 promotes apoptotic cell death over lytic cell death responses in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Cannabinoids Induce Cell Death and Promote P2X7 Receptor Signaling in Retinal Glial Progenitors in Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A-836339 Technical Support Center: Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of A-836339.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for assessing the purity of A-836339?
A1: For routine purity assessment of A-836339, High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method. For identity confirmation and more detailed impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly advised. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and can also be used for quantitative analysis (qNMR).
Q2: What is the expected purity specification for A-836339 for in-vitro and in-vivo studies?
A2: The required purity of A-836339 depends on the intended application. For initial in-vitro screening, a purity of ≥95% is often acceptable. However, for in-vivo studies and more sensitive assays, a purity of ≥98% is strongly recommended to ensure that observed biological effects are attributable to the compound itself and not to impurities.
Q3: How should I store A-836339 to ensure its stability?
A3: A-836339 should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the potential sources of impurities in A-836339?
A4: Impurities in A-836339 can originate from the synthetic process or degradation.[1][2][3] Potential synthetic impurities include unreacted starting materials, by-products from side reactions, and residual catalysts.[1][2][3] Degradation products may form due to exposure to light, heat, or non-optimal pH conditions during storage or handling.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Problem: Your HPLC analysis of A-836339 shows unexpected peaks, indicating the presence of impurities.
-
Troubleshooting Steps:
-
Verify System Suitability: Ensure your HPLC system is performing correctly by running a standard with a known purity.
-
Analyze Blank Injection: Inject a blank solvent to rule out contamination from the solvent or the HPLC system.
-
LC-MS Analysis: If the issue persists, analyze the sample using LC-MS to obtain the mass of the impurity peaks. This will help in identifying the potential structure of the impurities.
-
Consider Potential Impurities: Based on the mass data, consider potential synthetic by-products or degradation products. For example, hydrolysis of the amide bond is a possible degradation pathway.
-
Purification: If the impurity level is unacceptable, repurify the A-836339 sample using an appropriate technique such as preparative HPLC or column chromatography.
-
Issue 2: Inconsistent Biological Assay Results
-
Problem: You are observing high variability or unexpected results in your biological assays with A-836339.
-
Troubleshooting Steps:
-
Confirm Purity: Re-analyze the purity of the A-836339 batch using HPLC. Inconsistent biological activity can be a result of batch-to-batch purity variations.
-
Check for Active Impurities: Use LC-MS to investigate if any of the impurities have masses that could correspond to known active compounds or structurally related compounds that might interfere with the assay.
-
Assess Solubility: Ensure that A-836339 is fully dissolved in your assay buffer. Poor solubility can lead to lower effective concentrations and variable results.
-
Evaluate Compound Stability in Assay Media: A-836339 may degrade in certain assay media over the course of the experiment. Perform a stability study of A-836339 in the assay buffer at the experimental temperature to assess its stability.
-
Data Presentation
Table 1: Representative HPLC Purity Analysis of A-836339 Batches
| Batch ID | Retention Time (min) | Peak Area (%) | Purity Specification |
| A836-001 | 5.2 | 99.1 | ≥98% |
| A836-002 | 5.2 | 97.5 | ≥95% |
| A836-003 | 5.2 | 99.5 | ≥98% |
Table 2: Hypothetical Impurity Profile of A-836339 Batch A836-002 by LC-MS
| Peak | Retention Time (min) | Observed Mass (m/z) | Possible Identity |
| Main Peak | 5.2 | 311.18 | A-836339 |
| Impurity 1 | 4.8 | 212.12 | Unreacted Amine Intermediate |
| Impurity 2 | 6.1 | 327.17 | Oxidized A-836339 |
Experimental Protocols
Protocol 1: HPLC Purity Assessment of A-836339
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of A-836339 in a suitable solvent (e.g., Acetonitrile or DMSO).
Protocol 2: LC-MS Analysis for Identity and Impurity Profiling
-
Instrumentation: LC-MS system (e.g., single quadrupole or time-of-flight).
-
LC Conditions: Use the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of A-836339 and JWH133 in Neuroinflammation Models
A-836339 and JWH133 are both selective agonists for the cannabinoid receptor type 2 (CB2R), a key target in the modulation of immune responses and inflammation. Their role in neuroinflammation is of significant interest for the development of therapeutics for a range of neurological disorders. This guide provides a comparative overview of their performance in preclinical neuroinflammation models, supported by experimental data and detailed methodologies.
Performance Comparison in Neuroinflammation Models
Both A-836339 and JWH133 have demonstrated anti-inflammatory and neuroprotective effects in various preclinical models. However, the extent of research and available data for JWH133 in the context of neuroinflammation is considerably more extensive than for A-836339.
JWH133 has been shown to be effective in a variety of neuroinflammation models, including those induced by lipopolysaccharide (LPS), angiotensin II, and cerebral ischemia.[1][2][3] Its therapeutic effects are well-documented, demonstrating a reduction in pro-inflammatory cytokines, inhibition of microglial activation, and promotion of a shift towards an anti-inflammatory microglial phenotype.[1][4]
A-836339 has primarily been characterized in models of inflammatory and neuropathic pain.[5][6] While these conditions have a neuroinflammatory component, there is a relative scarcity of studies directly investigating its therapeutic efficacy in classical neuroinflammation models of the central nervous system. Its effects on anti-oxidant mechanisms have been noted in a model of gastric ulcers, suggesting a broader anti-inflammatory potential.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of A-836339 and JWH133 in various experimental models.
Table 1: Effects of JWH133 on Pro-inflammatory Cytokines and Microglial Polarization
| Model | Treatment | Outcome Measure | Result | Reference |
| Angiotensin II-treated BV2 microglia | JWH133 (100 nM) | TNF-α, IL-1β, IL-6 protein levels | Significant decrease compared to AngII-treated cells | [1] |
| LPS-induced neuroinflammation in mice | JWH133 | TNF-α, IL-6, IL-1β, iNOS, COX-2 mRNA levels in substantia nigra | Significant reduction compared to LPS-treated mice | [2] |
| Germinal matrix hemorrhage rat model | JWH133 | Pro-inflammatory cytokine release | Significantly prevented | [4] |
| Germinal matrix hemorrhage rat model | JWH133 | Microglial polarization | Promoted M1 to M2 phenotype transformation | [4] |
| Diet-induced obese mice | JWH133 | M1 macrophage biomarkers (TNF-α, IL-6, iNOS, IL-1β) | Down-regulated | [7] |
| Diet-induced obese mice | JWH133 | M2 macrophage biomarkers (IL-10, arginase-1) | Up-regulated | [7] |
Table 2: Effects of A-836339 in Inflammatory and Neuropathic Pain Models
| Model | Treatment | Outcome Measure | Result | Reference |
| Complete Freund's Adjuvant (CFA) model of inflammatory pain | A-836339 | Antihyperalgesic effect | Potent, CB2 receptor-mediated effect | [5] |
| Chronic Constriction Injury (CCI) model of neuropathic pain | A-836339 (subchronic treatment) | Tolerance | No tolerance developed after 5 days | [5] |
| Neuropathic rats (L5/L6 ligations) | A-836339 (0.3-3 µmol/kg, i.v.) | Spontaneous and evoked WDR neuronal activity | Reduced in neuropathic, but not sham rats | [8] |
| Ethanol-induced gastric ulcer model in mice | A-836339 | Catalase (CAT) and Superoxide Dismutase (SOD) activities | Increased | [9] |
| Ethanol-induced gastric ulcer model in mice | A-836339 | H2O2 levels | Reduced | [9] |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice
This model is widely used to mimic the neuroinflammatory state observed in various neurological diseases.
-
Animals: Adult male C57BL/6 mice are typically used.
-
LPS Administration: A single intraperitoneal (i.p.) injection of LPS (e.g., 0.25-1 mg/kg) is administered to induce a systemic inflammatory response that leads to neuroinflammation.[10]
-
Test Compound Administration: JWH133 or A-836339 can be administered (e.g., i.p. or intracerebroventricularly) at a specified time point before or after the LPS injection.
-
Behavioral Assessment: Behavioral tests such as the open field test and elevated plus maze can be performed to assess anxiety and locomotor activity.
-
Tissue Collection and Analysis: At a predetermined time point after LPS injection (e.g., 24 hours), animals are euthanized, and brain tissue is collected. The substantia nigra and other brain regions are often dissected for analysis.
-
Molecular Analysis:
-
RT-PCR: To quantify the mRNA expression levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[2]
-
Western Blot: To measure the protein levels of key signaling molecules (e.g., phosphorylated PI3K, Akt) and inflammatory markers.[2]
-
Immunohistochemistry/Immunofluorescence: To visualize and quantify the activation of microglia (e.g., using Iba1 staining) and astrocytes (e.g., using GFAP staining).[2]
-
Middle Cerebral Artery Occlusion (MCAo) Model of Focal Cerebral Ischemia in Rats
This model is used to study the neuroprotective effects of compounds in the context of stroke, which involves a significant neuroinflammatory component.
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure: Anesthesia is induced, and the middle cerebral artery is occluded for a specific duration (e.g., 90 minutes) using an intraluminal filament. This is followed by reperfusion, where the filament is withdrawn.
-
Test Compound Administration: The CB2 agonist (e.g., JWH133) or vehicle is administered at a specific time relative to the onset of ischemia (e.g., before, during, or after).
-
Neurological Deficit Scoring: Neurological function is assessed at various time points post-ischemia using a standardized scoring system (e.g., Bederson's score).[11]
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-ischemia), the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[11]
-
Molecular and Cellular Analysis: Brain tissue from the ischemic and peri-infarct regions is analyzed for markers of inflammation, apoptosis, and neuronal damage using techniques similar to the LPS model.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory and neuroprotective effects of both A-836339 and JWH133 are mediated through the activation of the CB2 receptor, a G protein-coupled receptor (GPCR). Activation of CB2R initiates several downstream signaling cascades.
JWH133 Signaling Pathways
JWH133 has been shown to modulate multiple signaling pathways to exert its anti-neuroinflammatory effects:
-
cAMP/PKA Pathway: Activation of CB2R by JWH133 can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. However, some studies also show that JWH133 can facilitate the synthesis of cAMP and activate the cAMP/PKA signaling pathway, which is involved in promoting the polarization of microglia towards the anti-inflammatory M2 phenotype.[4]
-
PI3K/Akt Pathway: JWH133 activates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a crucial pathway for promoting cell survival and inhibiting apoptosis.[2]
-
Nrf2/HO-1 Pathway: JWH133 has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which plays a critical role in antioxidant defense and the resolution of inflammation. This pathway is also involved in restraining M1 macrophage polarization.[7]
-
NF-κB Pathway: Activation of the CB2 receptor by JWH133 can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the expression of pro-inflammatory genes.[12]
Caption: JWH133 Signaling Pathways in Neuroinflammation.
A-836339 Signaling Pathway
As a selective CB2 receptor agonist, A-836339 is expected to activate similar downstream signaling pathways as JWH133. However, specific studies detailing the precise signaling cascades modulated by A-836339 in neuroinflammatory contexts are limited. The primary mechanism is the activation of the CB2 receptor, which is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This is a canonical pathway for CB2 receptor agonists.
Caption: A-836339 Canonical CB2R Signaling.
Conclusion
Both A-836339 and JWH133 are valuable research tools for investigating the role of the CB2 receptor in inflammation and pain. JWH133 is a well-characterized CB2 agonist with a substantial body of evidence supporting its anti-neuroinflammatory and neuroprotective effects across various preclinical models. The signaling pathways mediating its effects are also relatively well-understood.
A-836339 has demonstrated efficacy in models of inflammatory and neuropathic pain, indicating its potential as an anti-inflammatory agent. However, further research is required to fully elucidate its therapeutic potential and mechanisms of action specifically within the context of neuroinflammation in the central nervous system. Future studies directly comparing the efficacy of these two compounds in the same neuroinflammation models would be beneficial for a more definitive assessment of their relative performance.
References
- 1. Activation of Cannabinoid Type 2 Receptor in Microglia Reduces Neuroinflammation through Inhibiting Aerobic Glycolysis to Relieve Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CB2R agonist JWH-133 attenuates chronic inflammation by restraining M1 macrophage polarization via Nrf2/HO-1 pathway in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A CB(2) receptor agonist, A-836339, modulates wide dynamic range neuronal activity in neuropathic rats: contributions of spinal and peripheral CB(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time-Dependent Protection of CB2 Receptor Agonist in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of A-836339 and Other Synthetic Cannabinoids
For researchers and professionals in drug development, understanding the nuanced differences in the efficacy of synthetic cannabinoids is paramount. This guide provides an objective comparison of A-836339 against other widely studied synthetic cannabinoids, supported by experimental data.
Quantitative Comparison of Cannabinoid Receptor Ligands
The following table summarizes the in vitro pharmacological properties of A-836339 and other key synthetic cannabinoids at human cannabinoid receptors 1 (CB1) and 2 (CB2). This data is essential for understanding the potency, efficacy, and selectivity of these compounds.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB2 Selectivity (CB1 Ki / CB2 Ki) | Assay | CB2 EC50 (nM) | CB2 Emax (%) |
| A-836339 | 270 | 0.64 | 421.8 | Radioligand Binding | 1.5 | 100 |
| CP55,940 | ~2.5 | ~0.92 | 2.7 | Radioligand Binding | 0.56 | 150 ± 2.3 |
| WIN55,212-2 | 1.9 | 0.28 - 16.2 | Variable | Radioligand Binding | 2.6 | 140.0 ± 2.5 |
| JWH-018 | 9.0 | 2.94 | 3.1 | Radioligand Binding | - | - |
Note: Ki, EC50, and Emax values can vary between studies due to different experimental conditions. Data presented here is compiled from multiple sources for comparative purposes.
Experimental Methodologies
The data presented in this guide is primarily derived from two key in vitro assays: radioligand binding assays and functional assays such as GTPγS binding and cAMP inhibition assays.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a compound to a specific receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the cannabinoid receptor of interest (e.g., CHO-hCB1 or CHO-hCB2 cells) or from brain tissue.
-
Incubation: A constant concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[1]
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding.
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes are prepared from cells or tissues expressing the cannabinoid receptor.
-
Incubation: Membranes are incubated with a fixed concentration of [35S]GTPγS, a non-hydrolyzable GTP analog, in the presence of varying concentrations of the agonist to be tested.
-
Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein.
-
Separation and Quantification: The amount of [35S]GTPγS bound to the Gα subunit is measured, typically by scintillation counting after filtration.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC50) and the maximum stimulation (Emax) are determined from concentration-response curves.[2]
cAMP Inhibition Assay
This functional assay measures the downstream effect of Gαi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Cells expressing the CB2 receptor are cultured in appropriate media.
-
Stimulation: Cells are treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Agonist Treatment: Cells are then treated with varying concentrations of the test agonist.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence-based assays.
-
Data Analysis: The EC50 and Emax for the inhibition of forskolin-stimulated cAMP accumulation are calculated.
Visualizing Molecular Interactions and Processes
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: CB2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Logical Relationships in Cannabinoid Efficacy.
References
Validating the Selective CB2 Agonist A-836339 with the Antagonist AM630: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of the potent and selective cannabinoid CB2 receptor agonist, A-836339, and the validation of its mechanism of action through the use of the selective CB2 receptor antagonist/inverse agonist, AM630. The supporting experimental data, detailed protocols, and visual representations of signaling pathways and workflows are designed to offer a comprehensive resource for researchers in the field of cannabinoid pharmacology.
Introduction to A-836339 and AM630
A-836339 is a synthetic, potent, and highly selective agonist for the cannabinoid receptor type 2 (CB2).[1][2] It has been extensively used as a research tool to investigate the therapeutic potential of CB2 receptor activation in various preclinical models of pain and inflammation.[1][2][3] The validation of its on-target effects is crucial and is commonly achieved by demonstrating that its pharmacological actions can be blocked by a selective CB2 receptor antagonist.
AM630 is a widely recognized selective antagonist and inverse agonist for the CB2 receptor.[4] It exhibits significantly higher affinity for the CB2 receptor over the CB1 receptor, making it an invaluable tool for differentiating the effects mediated by these two major cannabinoid receptors.[4] By competing with A-836339 for the same binding site on the CB2 receptor, AM630 can effectively inhibit the signaling cascade initiated by the agonist, thereby confirming that the observed effects of A-836339 are indeed CB2 receptor-mediated.
Quantitative Comparison of A-836339 and AM630
The following table summarizes the key in vitro pharmacological parameters for A-836339 and AM630, highlighting their potency and selectivity for the CB2 receptor.
| Parameter | A-836339 | AM630 | Receptor | Species | Reference |
| Binding Affinity (Ki) | High affinity (specific values vary by study) | 31.2 nM | Human CB2 | CHO cells | [5][6] |
| Lower affinity for CB1 | 5 µM | Human CB1 | CHO cells | [4] | |
| Functional Potency (EC50) | Potent agonist (specific values vary by study) | 76.6 nM (as inverse agonist in GTPγS assay) | Human CB2 | CHO cells | [5] |
| 230.4 nM (cAMP production) | Human CB2 | CHO cells | [4] |
Signaling Pathway and Antagonism
Activation of the CB2 receptor by A-836339, a G-protein coupled receptor (GPCR), initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This process is mediated by the Gi/o alpha subunit of the G-protein. AM630, acting as a competitive antagonist, binds to the CB2 receptor and prevents A-836339 from binding and initiating this downstream signaling. As an inverse agonist, AM630 can also reduce the basal activity of the receptor.
Experimental Protocols
Detailed methodologies for key experiments used to validate the effects of A-836339 and its antagonism by AM630 are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of A-836339 and AM630 to the CB2 receptor. It involves the displacement of a radiolabeled ligand by the unlabeled test compounds.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the human CB2 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: Use a suitable binding buffer, such as 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CB2 ligand (e.g., [3H]CP55,940) and varying concentrations of the unlabeled competitor (A-836339 or AM630).
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time (e.g., 90 minutes) at a controlled temperature (e.g., 30°C).
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values (concentration of competitor that displaces 50% of the radioligand) and calculate the Ki values using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of A-836339 to inhibit adenylyl cyclase activity and the reversal of this effect by AM630.
Protocol:
-
Cell Culture: Plate cells expressing the CB2 receptor in a suitable multi-well plate and grow to confluence.
-
Pre-treatment (for antagonism): Incubate the cells with varying concentrations of AM630 for a defined period (e.g., 30 minutes) prior to adding the agonist.
-
Stimulation: Add varying concentrations of A-836339 to the wells (with or without AM630) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Incubation: Incubate for a specific duration (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Generate dose-response curves to determine the EC50 of A-836339 in the absence and presence of AM630. A rightward shift in the A-836339 dose-response curve in the presence of AM630 indicates competitive antagonism.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins coupled to the CB2 receptor upon agonist binding.
Protocol:
-
Membrane Preparation: Use cell membranes from cells expressing the CB2 receptor.
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, and 1 mM GDP, pH 7.4.
-
Incubation Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of A-836339 (for agonism) or a fixed concentration of A-836339 with varying concentrations of AM630 (for antagonism), and [³⁵S]GTPγS.
-
Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).
-
Filtration: Terminate the assay by rapid filtration through a filter plate.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the EC50 for A-836339-stimulated [³⁵S]GTPγS binding and the ability of AM630 to inhibit this stimulation.
Experimental Workflow for Validation
The logical flow of experiments to validate the CB2-mediated effects of A-836339 using AM630 is depicted below.
Conclusion
The selective CB2 receptor agonist A-836339 demonstrates potent and specific activity at its target. The use of the selective CB2 antagonist AM630 is an essential component of the pharmacological characterization of A-836339, providing robust validation that its observed effects are mediated through the CB2 receptor. The experimental protocols and data presented in this guide offer a framework for researchers to design and interpret studies aimed at elucidating the therapeutic potential of CB2 receptor modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly selective CB2 receptor agonist A836339 has gastroprotective effect on experimentally induced gastric ulcers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antagonism of A-836339-Induced CB2 Receptor Activity by SR144528
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of the selective cannabinoid receptor 2 (CB2) agonist, A-836339, and its blockade by the selective CB2 antagonist/inverse agonist, SR144528. The information presented herein is compiled from preclinical research to elucidate the interplay between these two critical research compounds.
Introduction to the Compounds
A-836339 is a potent and selective agonist for the CB2 receptor.[1][2] It is widely used as a pharmacological tool to investigate the role of CB2 receptor activation in various physiological and pathological processes, particularly in models of inflammatory and neuropathic pain.[1][3]
SR144528 is the first-identified potent and highly selective antagonist for the CB2 receptor.[4][5] It exhibits inverse agonist properties, meaning it can reduce the constitutive activity of the receptor in addition to blocking agonist-induced activity.[6][7] SR144528 is an indispensable tool for confirming that the effects of an agonist like A-836339 are indeed mediated by the CB2 receptor.[3][8]
Comparative Pharmacological Data
The interaction between A-836339 and SR144528 is a classic example of competitive antagonism at the CB2 receptor. A-836339 activates the receptor, initiating downstream signaling, while SR144528 binds to the same receptor to prevent this activation. The following tables summarize the quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Target Receptor | Assay Type | Species | Affinity / Potency | Reference |
| A-836339 | CB2 | Radioligand Binding | Human / Rat | High Affinity | [1] |
| CB1 | Radioligand Binding | Human / Rat | Low Affinity (Selective for CB2) | [1] | |
| CB2 | FLIPR Functional Assay | Recombinant | High Potency | [1] | |
| CB2 | Adenylyl Cyclase Assay | Recombinant | High Potency | [1] | |
| SR144528 | CB2 | Radioligand Binding | Human / Rat | Kᵢ = 0.6 nM | [4][9] |
| CB1 | Radioligand Binding | Human / Rat | Kᵢ = 400 nM (>700-fold selectivity) | [4] | |
| CB2 | Adenylyl Cyclase Assay (Antagonism of CP 55,940) | Human | EC₅₀ = 10 nM | [4] | |
| CB2 | MAPK Assay (Antagonism of CP 55,940) | Human | IC₅₀ = 39 nM | [4][5] | |
| CB2 | B-cell Activation (Antagonism of CP 55,940) | Human | IC₅₀ = 20 nM | [4] |
FLIPR: Fluorescence Imaging Plate Reader; Kᵢ: Inhibition Constant; EC₅₀: Half-maximal Effective Concentration; IC₅₀: Half-maximal Inhibitory Concentration.
Table 2: In Vivo Antagonistic Effects in Pain Models
| Pain Model | Agonist | Agonist Effect | Antagonist | Antagonist Result | Reference | | :--- | :--- | :--- | :--- | :--- | | Neuropathic Pain (Spinal Nerve Ligation) | A-836339 (30 µmol/kg i.p.) | Reversal of antiallodynic effect | SR144528 (10 µmol/kg i.p.) | Significantly blocked the effect of A-836339 |[2] | | Neuropathic Pain (Spinal Nerve Ligation) | A-836339 (0.3-3 µmol/kg, i.v.) | Reduced evoked and spontaneous WDR neuronal activity | CB₂ Antagonist | Blocked the effects of A-836339 |[3] | | Inflammatory Pain (CFA) | A-836339 | Potent antihyperalgesic effect | CB₂ Antagonist | Effect is CB₂ receptor-mediated |[1][2] |
i.p.: Intraperitoneal; i.v.: Intravenous; WDR: Wide Dynamic Range; CFA: Complete Freund's Adjuvant.
Signaling Pathways and Experimental Visualizations
The interaction between A-836339 and SR144528 centers on the CB2 receptor, a G-protein coupled receptor (GPCR).
CB2 Receptor Signaling Pathway
Activation of the CB2 receptor by an agonist like A-836339 typically leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways.[10] SR144528 blocks these downstream effects by preventing the initial receptor activation.
Logical Flow of Pharmacological Blockade
The experimental logic for confirming CB2-mediated effects is straightforward. An effect observed with A-836339 is validated if it can be prevented or reversed by pre-treatment with SR144528.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key assays used to characterize the A-836339 and SR144528 interaction.
In Vitro Adenylyl Cyclase (AC) Activity Assay
This functional assay measures the consequence of CB2 receptor activation on a key downstream effector, adenylyl cyclase.
-
Objective: To determine if SR144528 can antagonize the A-836339-induced inhibition of adenylyl cyclase.
-
Cell Line: CHO (Chinese Hamster Ovary) cells stably transfected with the human CB2 receptor (CHO-hCB2).
-
Protocol Outline:
-
Cell Culture: Culture CHO-hCB2 cells in appropriate media until confluent.
-
Pre-treatment (Antagonist): Incubate a subset of cells with varying concentrations of SR144528 for 15-30 minutes.
-
Stimulation (Agonist): Add a fixed concentration of A-836339 to the cells. Simultaneously, stimulate adenylyl cyclase with a known activator like Forskolin (e.g., 3 µM).[4][9]
-
Incubation: Incubate for 20-30 minutes at 37°C.
-
Lysis & Measurement: Terminate the reaction and lyse the cells. Measure the intracellular concentration of cyclic AMP (cAMP) using a suitable method, such as a competitive binding assay or ELISA.
-
-
Expected Outcome: A-836339 will inhibit Forskolin-stimulated cAMP production. In cells pre-treated with SR144528, this inhibition will be reversed in a concentration-dependent manner.
In Vivo Neuropathic Pain Model (Spinal Nerve Ligation)
This model assesses the anti-allodynic effects of A-836339 and the ability of SR144528 to block these effects.
-
Objective: To confirm that the analgesic effects of A-836339 in a neuropathic pain state are mediated by the CB2 receptor.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Protocol Outline:
-
Surgery: Induce neuropathy via ligation of the L5 and L6 spinal nerves. Allow animals to recover for 1-2 weeks.
-
Baseline Measurement: Measure baseline mechanical allodynia using von Frey filaments. This determines the paw withdrawal threshold to a non-noxious stimulus.
-
Drug Administration:
-
Post-treatment Measurement: Measure paw withdrawal thresholds at set time points (e.g., 30, 60, 120 minutes) after agonist administration.
-
-
Expected Outcome: A-836339 will significantly increase the paw withdrawal threshold (i.e., produce an anti-allodynic effect). This effect will be significantly attenuated or completely blocked in the group pre-treated with SR144528.[2]
Conclusion
The experimental data robustly demonstrates that A-836339 is a selective CB2 receptor agonist whose activity, both in vitro and in vivo, is effectively and specifically blocked by the CB2 receptor antagonist SR144528. This agonist/antagonist pairing provides a reliable pharmacological toolset for researchers investigating the therapeutic potential of the CB2 receptor system in pain, inflammation, and other immune-related disorders.
References
- 1. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A CB(2) receptor agonist, A-836339, modulates wide dynamic range neuronal activity in neuropathic rats: contributions of spinal and peripheral CB(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. druglibrary.net [druglibrary.net]
- 6. Regulation of peripheral cannabinoid receptor CB2 phosphorylation by the inverse agonist SR 144528. Implications for receptor biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SR144528 as inverse agonist of CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SR 144528 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of A-836339 and HU-308: Selective CB2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent selective cannabinoid receptor 2 (CB2) agonists: A-836339 and HU-308. The information presented is intended to assist researchers in selecting the appropriate compound for their specific experimental needs by offering a clear overview of their pharmacological properties, supported by experimental data and detailed protocols.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters for A-836339 and HU-308, facilitating a direct comparison of their binding affinities and functional potencies at cannabinoid receptors.
Table 1: Cannabinoid Receptor Binding Affinities (Ki)
| Compound | Receptor | Ki (nM) | Species | Notes |
| A-836339 | CB1 | 270 | Human | Over 420-fold selectivity for CB2 |
| CB2 | 0.64 | Human | Potent CB2 receptor agonist | |
| HU-308 | CB1 | >10,000 | Human | Highly selective for CB2 |
| CB2 | 22.7 ± 3.9 | Human | Selective CB2 receptor agonist |
Table 2: Functional Activity at the CB2 Receptor
| Compound | Assay Type | EC50 (nM) | Species | Notes |
| A-836339 | Cyclase Functional Assay | High Potency | Human/Rat | Demonstrates potent agonism at CB2 receptors |
| HU-308 | Forskolin-stimulated cAMP inhibition | 5.57 | Human | Potent inhibition of adenylyl cyclase |
| [³⁵S]GTPγS Binding | 6.4 | Human | Efficacious G-protein coupling |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize A-836339 and HU-308 are provided below.
Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a compound to a receptor.
Objective: To determine the inhibitory constant (Ki) of A-836339 and HU-308 for the CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
Test compounds (A-836339, HU-308).
-
Non-specific binding control (e.g., WIN 55,212-2 at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Incubate membrane preparations with a fixed concentration of the radioligand (e.g., 0.8 nM [³H]CP-55,940).
-
Add increasing concentrations of the test compound (A-836339 or HU-308) to compete with the radioligand for binding to the receptor.
-
To determine non-specific binding, a separate set of tubes containing the membrane preparation, radioligand, and a high concentration of an unlabeled ligand (e.g., 10 µM WIN 55,212-2) is included.
-
Incubate the reaction mixtures for a defined period (e.g., 90 minutes) at a specific temperature (e.g., 30°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Functional Assay
This protocol measures the ability of a CB2 receptor agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger.
Objective: To determine the functional potency (EC50) of A-836339 and HU-308 in inhibiting adenylyl cyclase activity.
Materials:
-
Cells stably expressing the human CB2 receptor (e.g., CHO-hCB2 or HEK-hCB2 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (A-836339, HU-308).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
cAMP detection kit (e.g., LANCE Ultra cAMP Kit or cAMP-Glo™ Assay).
-
Plate reader capable of detecting the signal from the chosen cAMP kit (e.g., TR-FRET or luminescence).
Procedure:
-
Seed the CB2-expressing cells into a multi-well plate (e.g., 96- or 384-well) and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with assay buffer.
-
Pre-incubate the cells with increasing concentrations of the test compound (A-836339 or HU
A Comparative Analysis of A-8363339 and Endogenous Cannabinoids Potency
A-836339, a synthetic compound, demonstrates significantly higher potency and selectivity for the cannabinoid receptor 2 (CB2) compared to the body's own cannabis-like molecules, known as endogenous cannabinoids. This heightened affinity suggests its potential for targeted therapeutic applications with minimized psychoactive effects.
This guide provides a detailed comparison of the potency of A-836339 against key endogenous cannabinoids: Anandamide (B1667382) (AEA), 2-Arachidonoylglycerol (B1664049) (2-AG), N-Arachidonoyl dopamine (B1211576) (NADA), and Virodhamine (OAE). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the relative activities of these compounds at cannabinoid receptors CB1 and CB2.
Potency Comparison at Cannabinoid Receptors
The potency of a compound is typically measured by its binding affinity (Ki) and its functional activity (EC50). A lower Ki value indicates a higher binding affinity to the receptor, while a lower EC50 value signifies that a lower concentration of the compound is required to elicit a half-maximal biological response.
| Compound | Receptor | Binding Affinity (Ki) (nM) | Functional Activity (EC50) (nM) |
| A-836339 | CB1 | 270[1][2] | - |
| CB2 | 0.4 - 0.64[1][3] | - | |
| Anandamide (AEA) | CB1 | 89 | 31 |
| CB2 | 371 | 27 - 121[4] | |
| 2-Arachidonoylglycerol (2-AG) | CB1 | 472[5] | 23[5] |
| CB2 | 1400[5] | 38.9 - 122[4] | |
| N-Arachidonoyl dopamine (NADA) | CB1 | 230 - 250[6][7] | 700[6] |
| CB2 | 12000[6] | - | |
| Virodhamine (OAE) | CB1 | - | 1906 - 2920[8] |
| CB2 | - | 381 - 1401[8] |
Note: The variability in reported values can be attributed to different experimental conditions and assay types.
As the data illustrates, A-836339 exhibits a remarkable selectivity for the CB2 receptor, with a Ki value in the sub-nanomolar range, indicating extremely high binding affinity. In contrast, its affinity for the CB1 receptor is significantly lower. This profile is distinct from endogenous cannabinoids, which generally show less selectivity and, in some cases, a preference for the CB1 receptor (e.g., Anandamide and NADA). 2-AG, while being a full agonist at both receptors, has a lower affinity for both compared to A-836339's affinity for CB2[9]. Virodhamine acts as a partial agonist/antagonist at CB1 and a full agonist at CB2[10].
Experimental Protocols
The determination of binding affinity and functional potency of these compounds relies on established in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to a specific receptor.
Objective: To measure the ability of a test compound (e.g., A-836339 or an endogenous cannabinoid) to displace a radiolabeled ligand from cannabinoid receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940).
-
Test compounds (A-836339, AEA, 2-AG, NADA, Virodhamine).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are thawed and homogenized in ice-cold binding buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A series of concentrations of the unlabeled test compound.
-
A fixed concentration of the radiolabeled ligand.
-
The cell membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity (EC50) of a compound by quantifying G-protein activation following receptor stimulation.
Objective: To determine the ability of a test compound to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to cannabinoid receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (Guanosine diphosphate).
-
Test compounds (A-836339, AEA, 2-AG, NADA, Virodhamine).
-
Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: As in the binding assay, prepare cell membranes expressing the receptor of interest.
-
Pre-incubation: Pre-incubate the membranes with the test compound at various concentrations.
-
Initiation of Reaction: Add GDP and [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the mixture at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is determined from a dose-response curve.
Cannabinoid Receptor Signaling Pathway
Upon activation by an agonist, both CB1 and CB2 receptors couple to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that leads to various cellular responses.
References
- 1. medkoo.com [medkoo.com]
- 2. A-836339 - Labchem Catalog [catalog.labchem.com.my]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-arachidonoylglycerol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endocannabinoid Virodhamine is an Endogenous Inhibitor of Human Cardiovascular CYP2J2 Epoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 10. Virodhamine relaxes the human pulmonary artery through the endothelial cannabinoid receptor and indirectly through a COX product - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Validation of A-836339's Analgesic Efficacy Across Diverse Pain Models
A comprehensive review of the potent and selective cannabinoid CB2 receptor agonist, A-836339, demonstrates consistent analgesic effects across multiple preclinical models of inflammatory, neuropathic, and postoperative pain. This comparison guide synthesizes the available experimental data, providing researchers, scientists, and drug development professionals with a detailed overview of its pharmacological profile and therapeutic potential.
A-836339 has emerged as a significant tool for investigating the role of the CB2 receptor in pain modulation.[1][2] Its high affinity and selectivity for the CB2 receptor over the CB1 receptor and other G-protein-coupled receptors and ion channels make it a valuable research compound.[1][2] Studies consistently show that its analgesic properties are mediated through the activation of CB2 receptors, offering a therapeutic avenue that may avoid the psychoactive side effects associated with CB1 receptor agonists.[3][4][5]
Comparative Analgesic Efficacy of A-836339
The analgesic effects of A-836339 have been rigorously tested in various animal models, demonstrating dose-dependent efficacy in alleviating pain behaviors. The following tables summarize the key quantitative data from these studies, comparing the performance of A-836339 with vehicle controls and other standard analgesics.
| Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) - Thermal Hyperalgesia in Rats | |
| Treatment | Effect on Paw Withdrawal Latency (PWL) |
| Vehicle | Significant decrease in PWL, indicating thermal hypersensitivity.[6] |
| A-836339 (1, 3, 10 µmol·kg⁻¹, i.p.) | Dose-dependent reversal of thermal hyperalgesia, with an 80% effect at the highest dose.[6] |
| ED₅₀ | 1.8 µmol·kg⁻¹ (95% CI = 1.5–2.2)[6] |
| Neuropathic Pain Model: Spinal Nerve Ligation (SNL) - Mechanical Allodynia in Rats | |
| Treatment | Effect on Paw Withdrawal Threshold (PWT) |
| Vehicle | Significant reduction in PWTs in the ipsilateral paw.[6] |
| A-836339 (systemic, i.p.) | Dose-related attenuation of mechanical allodynia with a 67% reduction at 30 µmol·kg⁻¹.[6] |
| ED₅₀ | 14.5 µmol·kg⁻¹ (95% CI: 11–19)[6] |
| A-836339 (30 µmol·kg⁻¹, i.p.) + SR144528 (CB2 antagonist) | The anti-allodynic effect of A-836339 was completely reversed.[6] |
| Neuropathic Pain Model: Chronic Constriction Injury (CCI) - Mechanical Allodynia in Rats | |
| Treatment | Reversal of Mechanical Allodynia |
| Vehicle | - |
| A-836339 (3, 10, 30 µmol/kg i.p.) | Dose-dependent reversal of 15%, 38%, and 75% respectively.[7] |
| ED₅₀ | 12.9 µmol/kg[7] |
| Gabapentin (B195806) (500 µmol/kg i.p.) | 54% reversal of allodynia.[7] |
| Postoperative Pain Model: Skin Incision - Mechanical Allodynia in Rats | |
| Treatment (at 2h post-surgery) | Effect on Paw Withdrawal Threshold (PWT) |
| Vehicle | Significant mechanical allodynia.[1] |
| A-836339 (1, 3, 10 µmol/kg i.p.) | Dose-dependent reversal of mechanical allodynia.[1] |
| Gabapentin (500 µmol/kg i.p.) | Significant reversal of allodynia.[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
-
Induction of Inflammation: Male Sprague-Dawley rats are lightly anesthetized with isoflurane. 100 µl of CFA is injected into the plantar surface of the left hind paw. This induces a localized inflammation and subsequent thermal hyperalgesia.
-
Drug Administration: A-836339 is dissolved in a vehicle (e.g., 1:1:8 ratio of ethanol:Emulphor:water). The drug or vehicle is administered via intraperitoneal (i.p.) injection.
-
Assessment of Thermal Hyperalgesia: The paw withdrawal latency (PWL) to a radiant heat source is measured. The heat source is positioned under the plantar surface of the inflamed paw, and the time taken for the rat to withdraw its paw is recorded. A cut-off time is set to prevent tissue damage.
-
Data Analysis: The percentage reversal of hyperalgesia is calculated based on the change in PWL after drug administration compared to baseline and vehicle-treated animals. The ED₅₀ (the dose that produces 50% of the maximum effect) is calculated from the dose-response curve.
Neuropathic Pain Models
-
Spinal Nerve Ligation (SNL):
-
Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated distal to the dorsal root ganglion (DRG).[3] This procedure results in mechanical allodynia in the ipsilateral hind paw.[8]
-
Drug Administration: A-836339 can be administered systemically (i.p.), intrathecally (i.t.), or directly onto the DRG (intra-DRG) to investigate central and peripheral sites of action.[3][6]
-
Assessment of Mechanical Allodynia: Mechanical sensitivity is assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the paw and observing the withdrawal response.
-
-
Chronic Constriction Injury (CCI):
-
Surgical Procedure: The sciatic nerve is loosely ligated with chromic gut sutures at four locations. This induces a chronic neuropathic pain state characterized by mechanical allodynia.[1]
-
Drug Administration: A-836339 or a positive control like gabapentin is administered intraperitoneally.[1][7]
-
Assessment of Mechanical Allodynia: The paw withdrawal threshold (PWT) is measured using von Frey filaments as described for the SNL model.
-
Postoperative Pain Model: Skin Incision
-
Surgical Procedure: A 1 cm longitudinal incision is made through the skin and fascia of the plantar aspect of the hind paw, starting 0.5 cm from the heel. The skin is then sutured. This procedure mimics postoperative pain and induces mechanical allodynia.[1]
-
Drug Administration: A-836339 or a comparator drug is administered via i.p. injection at a specified time point after the surgery (e.g., 2 or 24 hours).[1]
-
Assessment of Mechanical Allodynia: The paw withdrawal threshold is determined using von Frey filaments applied to the area near the incision.
Visualizing the Mechanisms and Workflows
To further elucidate the context of A-836339's action, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of A-836339-mediated analgesia.
Caption: Generalized experimental workflow for assessing analgesic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A CB(2) receptor agonist, A-836339, modulates wide dynamic range neuronal activity in neuropathic rats: contributions of spinal and peripheral CB(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [researchrepository.universityofgalway.ie]
- 5. Cannabinoid CB2 receptor-mediated anti-nociception in models of acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Central and peripheral sites of action for CB2 receptor mediated analgesic activity in chronic inflammatory and neuropathic pain models in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
A Comparative Analysis of A-836339's Binding Affinity for the Cannabinoid CB2 Receptor
For Immediate Release
This guide provides a detailed comparative analysis of the binding affinity of A-836339, a selective agonist for the cannabinoid receptor 2 (CB2). Intended for researchers, scientists, and professionals in drug development, this document summarizes quantitative binding data, outlines experimental methodologies, and visualizes key pathways to offer a comprehensive understanding of A-836339's performance relative to other notable cannabinoid receptor ligands.
Quantitative Comparison of Binding Affinities
A-836339 demonstrates a high and selective affinity for the human CB2 receptor. The following table provides a comparative summary of the inhibition constants (Ki) for A-836339 and a range of other well-characterized cannabinoid receptor ligands. A lower Ki value is indicative of a higher binding affinity.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Receptor Selectivity |
| A-836339 | 270 [1][2] | 0.64 [1][2] | CB2 Selective |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | 25.1 | 35.2 | Non-selective |
| Cannabidiol (CBD) | >1000 | >1000 | Low affinity for both |
| Anandamide (AEA) | 87.7 - 239.2 | 439.5 | CB1 selective |
| 2-Arachidonoylglycerol (2-AG) | Binds to both | Binds to both | Full agonist at both |
| WIN55,212-2 (Synthetic) | 2.4 - 16.7 | 3.7 | Non-selective |
| CP55,940 (Synthetic) | 1.0 ± 0.2 | 0.3 ± 0.2 | Non-selective |
| AM630 (Antagonist) | >10000 | 31.2 | CB2 Selective |
| JWH-133 (Synthetic) | ~200-fold lower than CB2 | High | CB2 Selective |
Note: Ki values can vary between different studies and experimental conditions.
Experimental Protocols
The binding affinity data presented in this guide are predominantly determined through competitive radioligand binding assays. The following is a generalized protocol representative of the methodology used in the cited research.
1. Membrane Preparation:
-
Human embryonic kidney (HEK-293) cells, CHO cells, or other appropriate cell lines are stably transfected to express the human CB1 or CB2 receptors.[1][3]
-
The cultured cells are harvested and then homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate undergoes centrifugation to pellet the cell membranes. The resulting pellet is resuspended and centrifuged again to wash the membranes.
-
The final membrane pellet is resuspended in a buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use.[4]
2. Competitive Radioligand Binding Assay:
-
The assay is typically performed in 96-well plates.
-
Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound (e.g., A-836339).[2]
-
Control wells are included to determine total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled ligand).
-
The plates are incubated, typically for 60-90 minutes at 30°C or 37°C, to allow the binding to reach equilibrium.[4][5]
3. Filtration and Detection:
-
Following incubation, the contents of the wells are rapidly filtered through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
The filters are washed multiple times with an ice-cold wash buffer to remove any remaining unbound radioligand.[4]
-
The filters are then dried, and a scintillation cocktail is added. The radioactivity retained on the filters is quantified using a scintillation counter.[1]
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. This is achieved by performing a non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
Visualizing Cannabinoid Receptor Signaling
The activation of cannabinoid receptors, such as CB2 by A-836339, initiates a cascade of intracellular signaling events. The following diagram illustrates a simplified, canonical signaling pathway for CB2 receptor activation.
Caption: Simplified CB2 Receptor Signaling Pathway.
The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the binding affinity of a compound like A-836339.
Caption: Workflow of a Competitive Radioligand Binding Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
A Comparative Guide to the Reproducibility of A-836339 Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental results of the selective cannabinoid receptor 2 (CB2) agonist, A-836339, with alternative compounds. The information presented herein is supported by experimental data to aid researchers in evaluating the reproducibility and therapeutic potential of A-836339.
Executive Summary
A-836339 is a potent and selective CB2 receptor agonist that has demonstrated significant analgesic effects in preclinical models of inflammatory and neuropathic pain.[1][2] It exhibits high affinity for the CB2 receptor with substantial selectivity over the CB1 receptor, minimizing the potential for psychotropic side effects. However, a critical issue concerning the reproducibility of its effects has emerged, particularly in the context of in vivo imaging of neuroinflammation. While initial studies showed promise for using radiolabeled A-836339 for PET imaging, subsequent research has failed to replicate these findings, raising questions about its utility as a diagnostic tool in this domain. This guide will delve into the available data for A-836339 and compare it with other well-characterized CB2 agonists, namely AM1241, JWH133, and HU-308, to provide a comprehensive overview for researchers.
In Vitro Pharmacology: A Comparative Analysis
The following tables summarize the in vitro pharmacological properties of A-836339 and selected alternative CB2 agonists. This data is crucial for understanding the potency, efficacy, and selectivity of these compounds.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | Human CB2 Ki (nM) | Human CB1 Ki (nM) | Selectivity (fold vs. hCB1) | Reference |
| A-836339 | 0.64 | 270 | 422 | [1] |
| AM1241 | 3.4 | 2350 | 691 | [3] |
| JWH133 | 3.4 | 677 | ~200 | [4] |
| HU-308 | 22.7 | >10,000 | >440 | [5] |
Table 2: Functional Potencies (EC50, nM)
| Compound | Assay Type | Human CB2 EC50 (nM) | Efficacy | Reference |
| A-836339 | FLIPR | 4.9 | Full agonist | [1] |
| A-836339 | Cyclase | 1.8 | Full agonist | [1] |
| AM1241 | GTPγS | - | Partial agonist | [3] |
| JWH133 | GTPγS | 13.9 | Full agonist | [4] |
| HU-308 | cAMP | - | Full agonist | [6] |
In Vivo Efficacy in Preclinical Pain Models
A-836339 has been extensively characterized in various animal models of pain, demonstrating robust analgesic effects.[1][2] This section presents a summary of its in vivo efficacy and compares it with available data for alternative CB2 agonists.
It is critical to note that the following in vivo data is compiled from different studies. Direct head-to-head comparisons of these compounds within the same study are limited, and therefore, caution should be exercised when making direct comparisons of potency and efficacy due to potential variations in experimental protocols, animal strains, and other variables.
Table 3: In Vivo Efficacy in Inflammatory and Neuropathic Pain Models
| Compound | Pain Model | Route of Administration | Key Findings | Reference |
| A-836339 | Complete Freund's Adjuvant (CFA) | i.p. | Potent and dose-dependent antihyperalgesic effect. | [1] |
| A-836339 | Chronic Constriction Injury (CCI) | i.p. | Dose-dependent reversal of mechanical allodynia. No tolerance observed after 5 days of treatment. | [1][2] |
| AM1241 | L5/L6 Spinal Nerve Ligation | i.p. | Dose-dependently reversed tactile and thermal hypersensitivity. | [3] |
| JWH133 | Formalin-Induced Pain | i.p. | Dose-dependent antinociceptive effects in both acute and inflammatory phases. | [7][8] |
| HU-308 | Corneal Injury | Topical | Significant anti-inflammatory and peripheral analgesic activity. | [9] |
Reproducibility of A-836339 Experimental Results: The PET Imaging Controversy
A significant point of discussion regarding the reproducibility of A-836339's effects revolves around its use as a PET radiotracer for imaging neuroinflammation. An initial study suggested that [11C]A-836339 could detect increased CB2 receptor expression in a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation.
However, a subsequent, more extensive study failed to reproduce these findings in rat models of neuroinflammation, including cerebral ischemia, intrastriatal LPS, and AMPA injection.[10] This later study concluded that [11C]A-836339 is not a suitable radiotracer for monitoring in vivo CB2 receptor expression under neuroinflammatory conditions. This lack of reproducibility highlights a critical limitation of A-836339 for this specific application and underscores the importance of rigorous validation of experimental findings.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the CB2 receptor signaling pathway and a general workflow for evaluating CB2 agonists in preclinical pain models.
Caption: A simplified diagram of the CB2 receptor signaling cascade initiated by agonist binding.
Caption: A general experimental workflow for assessing the analgesic efficacy of CB2 agonists.
Detailed Experimental Protocols
For the purpose of reproducibility, detailed methodologies for key experiments are provided below.
Radioligand Displacement Binding Assay for CB2 Receptor
This protocol is adapted from established methods for cannabinoid receptor binding assays.
1. Materials:
-
Cell membranes prepared from cells stably expressing the human CB2 receptor.
-
Radioligand: [3H]CP-55,940.
-
Test compounds: A-836339 and alternatives.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
2. Procedure:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound dilution, and 50 µL of radioligand solution (at a final concentration typically near its Kd).
-
Initiate the binding reaction by adding 100 µL of the cell membrane suspension (containing a predetermined amount of protein) to each well.
-
For non-specific binding determination, use a high concentration of a non-labeled, high-affinity cannabinoid ligand.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 values for each compound. Convert IC50 values to Ki values using the Cheng-Prusoff equation.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This protocol describes the induction and assessment of inflammatory pain in rodents.
1. Animals:
-
Adult male Sprague-Dawley rats or C57BL/6 mice.
2. Procedure:
-
Acclimatize animals to the testing environment and handling for several days before the experiment.
-
Induce inflammation by a single intraplantar injection of 100 µL (rats) or 20 µL (mice) of CFA (1 mg/mL) into the plantar surface of one hind paw.
-
Assess baseline nociceptive thresholds (mechanical allodynia and thermal hyperalgesia) before CFA injection.
-
Mechanical Allodynia: Use von Frey filaments with increasing bending forces applied to the plantar surface of the paw and record the paw withdrawal threshold.
-
Thermal Hyperalgesia: Use a plantar test apparatus (Hargreaves' test) to measure the latency of paw withdrawal from a radiant heat source.
-
-
Administer A-836339 or alternative compounds (e.g., intraperitoneally) at various time points after CFA injection (e.g., 24 hours).
-
Re-assess nociceptive thresholds at specific time points after drug administration.
-
Compare the post-drug withdrawal thresholds/latencies to the pre-drug and vehicle-treated control groups to determine the analgesic effect.
Chronic Constriction Injury (CCI) Neuropathic Pain Model
This protocol outlines the surgical procedure and behavioral testing for the CCI model of neuropathic pain.
1. Animals:
-
Adult male Sprague-Dawley rats.
2. Surgical Procedure:
-
Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Carefully dissect the nerve free from the surrounding connective tissue.
-
Loosely tie four chromic gut ligatures (4-0 or 5-0) around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tight enough to cause a slight constriction but not arrest the epineural blood flow.
-
Close the muscle layer and skin with sutures.
-
Allow the animals to recover for several days (typically 7-14 days) for neuropathic pain behaviors to develop.
3. Behavioral Testing:
-
Assess baseline mechanical allodynia and thermal hyperalgesia before surgery.
-
After the recovery period, re-assess nociceptive thresholds to confirm the development of hypersensitivity in the ipsilateral paw.
-
Administer A-836339 or alternative compounds.
-
Measure nociceptive thresholds at various time points after drug administration.
-
Analyze the data by comparing the withdrawal thresholds/latencies of the drug-treated group to the vehicle-treated group.
Conclusion
A-836339 remains a valuable research tool for investigating the role of the CB2 receptor in pain modulation due to its high potency and selectivity. The available in vitro and in vivo data consistently demonstrate its analgesic efficacy in preclinical models. However, the conflicting results regarding its use in PET imaging for neuroinflammation underscore a significant issue of reproducibility for this specific application. Researchers should be aware of this limitation and consider alternative imaging agents for such studies.
When selecting a CB2 agonist for research, it is crucial to consider the specific experimental context. While A-836339 is a potent tool for in vivo pain studies, other agonists like JWH133 and HU-308 also offer robust and well-characterized alternatives. The data presented in this guide aims to provide a clear and objective comparison to facilitate informed decisions in the design and interpretation of future research in the field of cannabinoid pharmacology.
References
- 1. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: pain inhibition by receptors not present in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 5. Cannabinoid CB2 receptors: a therapeutic target for the treatment of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-nociceptive interactions between opioids and a cannabinoid receptor 2 agonist in inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Cannabinoids Δ8THC, CBD, and HU-308 Act via Distinct Receptors to Reduce Corneal Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CB1 and CB2 receptor agonists promote analgesia through synergy in a murine model of tumor pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of A-836339 and Other Selective CB2 Agonists
For Researchers, Scientists, and Drug Development Professionals
The development of selective agonists for the Cannabinoid Receptor 2 (CB2) holds significant promise for the treatment of inflammatory and neuropathic pain, with the potential to avoid the psychoactive side effects associated with CB1 receptor activation. A critical measure of a drug's safety and efficacy is its therapeutic index, the ratio between its toxic and therapeutic doses. This guide provides a comparative analysis of the therapeutic index of A-836339, a potent and selective CB2 agonist, against other well-characterized selective CB2 agonists: HU-308, AM1241, and JWH-133. This comparison is based on available preclinical data from various in vivo studies.
Quantitative Data Comparison
The therapeutic index provides a quantitative measure of a drug's safety margin. It is typically calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher therapeutic index indicates a wider margin of safety.
The following table summarizes the available quantitative data for A-836339 and other selective CB2 agonists. It is important to note that the data are compiled from different studies, which may employ varied animal models and experimental protocols. Therefore, direct comparisons should be made with caution. The therapeutic index (TI) is estimated based on the ratio of the dose causing central nervous system (CNS) side effects (e.g., locomotor suppression) to the effective dose in pain models.
| Compound | Therapeutic Effect (Efficacy) | CNS Side Effect (Toxicity) | Estimated Therapeutic Index (TD50/ED50) | Selectivity (CB1/CB2 Ki) |
| A-836339 | ED50 in CFA model (rat): Not explicitly stated, but potent antihyperalgesic effects observed at 3, 10, and 30 µmol/kg i.p.[1] | TD50 (Locomotor Suppression): CB1-mediated decrease in spontaneous locomotor activity at higher doses.[1] | Insufficient data for precise calculation. | High selectivity for CB2.[1] |
| HU-308 | Anti-inflammatory effect (mouse): Significant reduction in ear swelling at 50 mg/kg.[2] | No CNS effects (mouse): No decrease in locomotor activity, catalepsy, or hypothermia at doses up to 100 mg/kg.[3][4][5] | >2 (based on lack of CNS effects at doses higher than the effective anti-inflammatory dose) | >440-fold selective for CB2.[3] |
| AM1241 | ED50 (rat neuropathic pain): Dose-dependent reversal of tactile and thermal hypersensitivity at 1-10 mg/kg i.p.[6][7][8] | No CNS effects: Does not produce catalepsy, hypothermia, or inhibition of spontaneous locomotor activity.[6] | High (Specific value not calculable from available data, but suggested to be favorable due to lack of CNS side effects). | 82-fold selective for CB2 in rodent tissue.[6] |
| JWH-133 | Anti-inflammatory effect (mouse): Suppressed experimental autoimmune uveoretinitis in a dose-dependent manner (0.015-15 mg/kg).[9] | TD50 (Locomotor Suppression, mouse): Dose-dependent inhibition of locomotion at 10 and 20 mg/kg i.p.[10] | ~0.67 - 1.33 (Estimated based on the ratio of doses causing locomotor effects to effective anti-inflammatory doses) | ~200-fold selective for CB2.[11] |
Note: The therapeutic index for JWH-133 is an estimation based on the overlap of the effective dose range for therapeutic effects and the doses at which locomotor suppression is observed. The actual therapeutic index may vary depending on the specific pain model and endpoint measured.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols cited in this guide.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is used to induce a persistent inflammatory state to study chronic pain.
-
Animal Model: Typically adult male Sprague-Dawley rats or mice.
-
Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw. CFA is an emulsion of mineral oil, saline, and heat-killed mycobacteria that induces a robust and sustained inflammatory response.
-
Assessment of Pain-like Behavior:
-
Mechanical Allodynia: The paw withdrawal threshold to a non-noxious mechanical stimulus is measured using von Frey filaments. A decrease in the withdrawal threshold indicates mechanical allodynia.
-
Thermal Hyperalgesia: The paw withdrawal latency to a noxious thermal stimulus (e.g., from a radiant heat source) is measured. A decrease in withdrawal latency indicates thermal hyperalgesia.
-
-
Drug Administration: Test compounds (e.g., A-836339) are typically administered systemically (e.g., intraperitoneally, i.p.) at various doses, and the effects on mechanical allodynia and thermal hyperalgesia are measured at different time points after administration.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This surgical model is used to mimic peripheral nerve damage and study neuropathic pain.
-
Animal Model: Typically adult male Sprague-Dawley rats.
-
Surgical Procedure: Under anesthesia, the sciatic nerve in one leg is exposed, and loose ligatures are tied around it. This constriction causes nerve damage and leads to the development of neuropathic pain symptoms.
-
Assessment of Pain-like Behavior: Similar to the CFA model, mechanical allodynia and thermal hyperalgesia are assessed in the hind paw ipsilateral to the nerve injury.
-
Drug Administration: Test compounds are administered, and their ability to reverse the established neuropathic pain behaviors is evaluated.
Spontaneous Locomotor Activity Assessment
This test is used to evaluate the potential central nervous system side effects of a drug, such as sedation or hyperactivity.
-
Apparatus: An open-field arena, which is a square or circular enclosure. The arena is often equipped with infrared beams or a video tracking system to automatically record the animal's movement.
-
Procedure:
-
Animals (mice or rats) are habituated to the testing room for a period before the experiment.
-
Each animal is placed individually into the center of the open-field arena.
-
Locomotor activity is recorded for a defined period (e.g., 30-60 minutes).
-
-
Parameters Measured:
-
Horizontal Activity: Total distance traveled, number of line crossings.
-
Vertical Activity: Number of rearing events.
-
Time spent in the center versus the periphery of the arena: Can be used as a measure of anxiety-like behavior.
-
-
Drug Administration: The test compound is administered prior to placing the animal in the arena, and its effect on locomotor activity is compared to a vehicle-treated control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the rationale behind the therapeutic index assessment.
Conclusion
Based on the available preclinical data, A-836339 demonstrates potent antihyperalgesic effects in rodent models of inflammatory and neuropathic pain.[1] However, at higher doses, it exhibits CB1-mediated CNS side effects, specifically a reduction in locomotor activity.[1] This suggests that while effective, its therapeutic window may be narrower compared to other CB2 agonists that show a greater separation between therapeutic efficacy and CNS-related adverse effects.
HU-308 and AM1241 appear to possess a more favorable therapeutic index in the context of CNS side effects. HU-308, in particular, has been shown to be devoid of typical cannabinoid-like CNS effects at doses significantly higher than those required for its anti-inflammatory actions.[2][3][4][5] Similarly, AM1241 has demonstrated efficacy in neuropathic pain models without inducing CNS-related side effects.[6]
JWH-133 shows efficacy in inflammatory models but also demonstrates a dose-dependent reduction in locomotor activity, suggesting a potential for a narrower therapeutic window compared to HU-308 and AM1241.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: Pain inhibition by receptors not present in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: pain inhibition by receptors not present in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Brain Cannabinoid CB2 Receptors Modulate Cocaine’s Actions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Selective CB2 Agonists, Featuring A-836339
This guide provides a comparative analysis of selective cannabinoid receptor 2 (CB2) agonists, with a particular focus on A-836339, for researchers, scientists, and professionals in drug development. The CB2 receptor, primarily expressed in immune cells, represents a promising therapeutic target for various pathologies, including inflammatory and neuropathic pain, without the psychoactive effects associated with the cannabinoid receptor 1 (CB1).[1][2][3] This review summarizes key quantitative data, details experimental protocols for assessing agonist activity, and visualizes critical pathways and workflows.
Introduction to Selective CB2 Agonists
The endocannabinoid system is a crucial modulator of numerous physiological processes.[4] Selective CB2 agonists are compounds that preferentially bind to and activate the CB2 receptor. This selectivity is desirable for therapeutic applications aiming to modulate the immune system or inflammation while avoiding the central nervous system effects mediated by the CB1 receptor.[1][2] A variety of selective CB2 agonists have been developed, including well-established compounds like JWH-133 and HU-308, as well as the potent agonist A-836339, which has demonstrated significant efficacy in preclinical pain models.[4][5][6]
Comparative Pharmacological Data
The following table summarizes the in vitro pharmacological data for A-836339 and other representative selective CB2 agonists. The data, including binding affinity (Ki) and functional potency (EC50), have been compiled from various studies to facilitate a direct comparison. It is important to note that values can vary depending on the specific assay conditions and cell types used.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Functional Assay | Potency (EC50) [nM] | Efficacy (Emax) [%] | Selectivity (CB1/CB2) |
| A-836339 | human CB2 | 0.66 | GTPγS | 2.1 | 100 | >1000-fold |
| rat CB2 | 1.3 | cAMP | 3.2 | 100 | ||
| human CB1 | >1000 | >10000 | ||||
| JWH-133 | human CB2 | 3.4 | GTPγS | 4.3 | 69 | ~200-fold[7] |
| human CB1 | 677 | |||||
| HU-308 | human CB2 | 22.7 | cAMP | 1.9 | 83 | >1000-fold |
| human CB1 | >10000 | |||||
| AM1241 | human CB2 | 3.4 | GTPγS | 13 | 1000 | ~1000-fold |
| human CB1 | 3400 | |||||
| CP55,940 | human CB2 | 0.58 | GTPγS | 0.23 | ~1.6-fold | |
| human CB1 | 0.93 | |||||
| WIN55,212-2 | human CB2 | 3.8 | cAMP | 17.3 | ~16-fold[8] | |
| human CB1 | 62.3 |
Data for A-836339 from Yao et al., 2009. Data for other compounds compiled from various sources, including Benchchem and Huffman et al.[7][8]
CB2 Receptor Signaling Pathways
Activation of the CB2 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[9][10] The canonical pathway involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][10][11] However, CB2 receptors can also signal through alternative pathways, including the activation of the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.[9][10] Furthermore, some studies suggest that under certain conditions, the CB2 receptor can couple to Gαs proteins, leading to an increase in cAMP.[11][12] Ligand-biased signaling, where a ligand preferentially activates one pathway over another, is an important consideration in drug development.[9]
Key Experimental Protocols
Accurate characterization of selective CB2 agonists requires robust and reproducible experimental protocols. Below are methodologies for three fundamental assays used to determine the affinity, potency, and efficacy of these compounds.
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CB2 receptor and its selectivity over the CB1 receptor.[8]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human CB2 receptor (e.g., HEK293 or CHO cells).
-
Competitive Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (e.g., A-836339).
-
Incubation: Incubate the mixture for 60-90 minutes at 30-37°C.[8]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Quantify the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Binding Assay
Objective: To measure the functional activity of a CB2 agonist by quantifying its ability to stimulate G-protein activation.
Methodology:
-
Membrane Preparation: Use membranes from cells expressing the CB2 receptor.
-
Reaction Mixture: Prepare a reaction buffer containing GDP, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and the cell membranes.
-
Agonist Stimulation: Add varying concentrations of the CB2 agonist to the reaction mixture.
-
Incubation: Incubate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding to G-proteins.[8]
-
Termination and Filtration: Stop the reaction by rapid filtration over glass fiber filters.[8]
-
Scintillation Counting: Quantify the amount of [³⁵S]GTPγS bound to the membranes.[8]
-
Data Analysis: Plot the specific [³⁵S]GTPγS binding as a function of agonist concentration to determine the EC50 (potency) and Emax (efficacy) values.[8]
Protocol 3: cAMP Accumulation Assay
Objective: To measure the ability of a CB2 agonist to inhibit adenylyl cyclase activity, a key step in the canonical CB2 signaling pathway.[13]
Methodology:
-
Cell Culture: Plate cells expressing the CB2 receptor in a suitable multi-well plate.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX or Ro-20-1724) to prevent cAMP degradation.
-
Stimulation: Co-treat the cells with forskolin (B1673556) (an adenylyl cyclase activator) and varying concentrations of the CB2 agonist for 30 minutes at 37°C.[14]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist to determine the EC50 and Emax values.
Conclusion
A-836339 stands out as a highly potent and selective CB2 agonist, demonstrating significant promise in preclinical models of pain and inflammation.[5][6] Its high selectivity for the CB2 receptor minimizes the risk of CB1-mediated psychoactive side effects. The comparative data and standardized protocols presented in this guide are intended to assist researchers in the evaluation and development of novel CB2-targeted therapeutics. The diverse signaling profile of the CB2 receptor underscores the importance of a multi-assay approach to fully characterize the pharmacological properties of new chemical entities. Future research focusing on ligand-biased signaling at the CB2 receptor may lead to the development of even more refined therapeutics with improved efficacy and safety profiles.
References
- 1. What are CB2 modulators and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of A-836339 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like A-836339, a cannabinoid CB2 receptor agonist, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. While a specific Safety Data Sheet (SDS) for A-836339 detailing explicit disposal procedures is not publicly available, established guidelines for the disposal of other cannabinoid-related waste provide a robust framework for its safe management. The foundational principle is to render the compound "unusable and unrecognizable" to prevent diversion and environmental contamination.[1][2][3]
Quantitative Disposal Parameters
To ensure the effective and compliant disposal of A-836339, specific quantitative measures should be followed. These parameters are synthesized from general guidelines for handling cannabinoid-related waste in a laboratory environment.
| Parameter | Requirement | Rationale |
| Inert Admixture Ratio | Mix A-836339 waste with at least an equal volume (1:1 ratio) of non-hazardous, bulky material.[1][2][4] | To render the active compound difficult to extract and deter scavenging. |
| Waste Container Capacity | Fill hazardous waste containers to no more than 90% of their capacity. | To prevent spills and allow for the safe sealing and handling of the container. |
| Hazardous Waste Accumulation Time | Store properly labeled hazardous waste for no more than 90 days from the initial date of accumulation. | To comply with standard hazardous waste management regulations and minimize on-site risks. |
Experimental Protocol for the Disposal of A-836339
The following step-by-step protocol outlines the recommended procedure for the proper disposal of A-836339 from a laboratory setting. This protocol is based on general best practices for the disposal of cannabinoid compounds.
Materials:
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves.
-
Designated hazardous waste container, properly labeled.
-
Inert, non-hazardous waste material (e.g., cat litter, sand, or sawdust).[4]
-
Sealable plastic bags.
-
Chemical fume hood.
Procedure:
-
Risk Assessment and PPE: Before beginning any disposal procedure, conduct a thorough risk assessment. Always handle A-836339 within a chemical fume hood and wear appropriate PPE to prevent inhalation or skin contact.
-
Render Solid Waste Unusable:
-
Prepare for Disposal:
-
Place the resulting mixture into a sealable plastic bag.
-
Seal the bag and then place it inside a clearly labeled hazardous waste container. The label should include "Hazardous Waste," the name of the chemical, and the date of accumulation.
-
-
Liquid Waste Disposal:
-
Storage Prior to Disposal: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area that is inaccessible to unauthorized personnel.
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company, in accordance with institutional and local regulations.
-
Record Keeping: Maintain meticulous records of the disposal process, including the date, quantity of A-836339 disposed of, the method used, and the name of the disposal company.
Logical Workflow for A-836339 Disposal
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of A-836339 in a laboratory environment.
Caption: A workflow for the proper disposal of A-836339 in a research setting.
References
Essential Safety and Logistical Information for Handling A-836339
Disclaimer: No specific Safety Data Sheet (SDS) for A-836339 is publicly available. The following guidance is based on general laboratory safety principles for handling potent, biologically active research compounds. Researchers must conduct a thorough risk assessment before handling this substance and consult their institution's safety office.
This document provides essential safety and logistical information for the operational use and disposal of A-836339, a potent and selective cannabinoid CB2 receptor agonist. The information is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure to A-836339. The following table summarizes the required equipment.
| Protection Type | Required Equipment | Specifications and Standards |
| Eye and Face Protection | Safety glasses with side shields or goggles. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemical-resistant gloves (Nitrile, neoprene, or butyl rubber). | Inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately. |
| Body Protection | Laboratory coat. | A clean, buttoned lab coat is required. For procedures with a higher risk of splashing, a chemically resistant apron or suit should be worn over the lab coat. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | In cases of potential aerosolization or handling of large quantities, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
Emergency Procedures
Immediate and appropriate response is critical in the event of an exposure or spill.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Operational and Disposal Plans
Handling and Storage
-
Engineering Controls: All work with A-836339, especially handling of the solid compound or preparation of stock solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Storage: Store A-836339 in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials. Follow the manufacturer's specific storage temperature recommendations.
Disposal Plan
-
Waste Collection: All waste materials contaminated with A-836339, including unused compound, contaminated PPE, and absorbent materials from spills, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of hazardous waste through your institution's approved hazardous waste disposal program. Do not dispose of A-836339 down the drain or in the regular trash.
Experimental Protocols
The following are example protocols for common laboratory procedures involving A-836339.
Preparation of a 10 mM Stock Solution in DMSO
-
Pre-aliquoting: Tare a sterile, amber microcentrifuge tube on an analytical balance.
-
Weighing: Inside a chemical fume hood, carefully weigh out the desired amount of A-836339 solid into the tared tube.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or as recommended by the supplier. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
In Vitro Cell-Based Assay
-
Cell Culture: Plate cells at the desired density in a multi-well plate and incubate under standard conditions until they reach the desired confluency.
-
Compound Dilution: Prepare serial dilutions of the A-836339 stock solution in the appropriate cell culture medium to achieve the final desired concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of A-836339. Include a vehicle control (medium with the same concentration of DMSO as the highest A-836339 concentration).
-
Incubation: Incubate the cells for the desired time period.
-
Analysis: Perform the desired downstream analysis (e.g., cAMP assay, gene expression analysis, etc.).
Cannabinoid CB2 Receptor Signaling Pathway
A-836339 is a selective agonist for the cannabinoid CB2 receptor, which is a G-protein coupled receptor (GPCR). Upon activation, the CB2 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[1] Activation of the CB2 receptor can also stimulate the mitogen-activated protein kinase (MAPK) pathway.[1]
Caption: A-836339 activates the CB2 receptor, leading to downstream signaling events.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
